molecular formula C19H23NO4 B592392 (S)-2-Amino-5-methoxytetralin (S)-mandelate CAS No. 439133-67-2

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Cat. No.: B592392
CAS No.: 439133-67-2
M. Wt: 329.396
InChI Key: GTWGCLZVABLEAP-ANNIYNITSA-N
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Description

(S)-2-Amino-5-methoxytetralin (S)-mandelate, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGCLZVABLEAP-ANNIYNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693867
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439133-67-2
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-5-methoxytetralin (S)-mandelate
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Foundational & Exploratory

(S)-2-Amino-5-methoxytetralin (S)-mandelate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of potent dopamine receptor agonists, most notably Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The 2-aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, allowing for interaction with its receptors.[3] The stereochemistry at the C2 position is paramount for its biological activity, with the (S)-enantiomer being the active precursor for dopamine D2 receptor agonism.[4]

This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed examination of its synthesis with a focus on chiral resolution, analytical characterization methods, its pivotal role in the synthesis of Rotigotine, and essential safety and handling information.

Physicochemical Properties

This compound is the diastereomeric salt formed between the (S)-enantiomer of 2-amino-5-methoxytetralin and the (S)-enantiomer of mandelic acid. This salt formation is the cornerstone of its purification and chiral resolution.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₃NO₄[2]
Molecular Weight 329.39 g/mol [2]
Appearance White, off-white, or light pink crystalline solid[2][5]
Melting Point 200-201 °C[6]
Solubility Slightly soluble in water; soluble in organic solvents.[5]
Storage Store in a cool, dry place, airtight, and away from direct sunlight.[2][5]

Synthesis and Chiral Resolution: The Role of (S)-Mandelic Acid

The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin is a critical step in the production of Rotigotine. The most common and scalable method involves the resolution of a racemic mixture of 2-amino-5-methoxytetralin using a chiral resolving agent. (S)-mandelic acid has proven to be an effective agent for this purpose, enabling the separation of the desired (S)-enantiomer from the (R)-enantiomer through the formation of diastereomeric salts with different solubilities.

The overall synthetic strategy typically begins with the synthesis of the racemic (±)-2-amino-5-methoxytetralin, followed by the crucial diastereomeric resolution step.

Synthesis_and_Resolution cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Final Intermediate 5-methoxy-2-tetralone 5-methoxy-2-tetralone racemic_amine (±)-2-Amino-5-methoxytetralin 5-methoxy-2-tetralone->racemic_amine Reductive Amination diastereomeric_salts Diastereomeric Salt Mixture ((S)-amine-(S)-acid & (R)-amine-(S)-acid) racemic_amine->diastereomeric_salts Salt Formation S_mandelic_acid (S)-Mandelic Acid S_mandelic_acid->diastereomeric_salts S_salt (S)-2-Amino-5-methoxytetralin (S)-mandelate (less soluble) diastereomeric_salts->S_salt Fractional Crystallization R_salt_solution (R)-amine-(S)-acid salt (in solution) diastereomeric_salts->R_salt_solution S_amine_free (S)-2-Amino-5-methoxytetralin (free base or HCl salt) S_salt->S_amine_free Liberation of Amine (Base or Acid treatment)

Caption: Synthesis and Chiral Resolution Workflow

The Causality Behind Diastereomeric Resolution

The principle of diastereomeric resolution hinges on the fact that diastereomers—stereoisomers that are not mirror images of each other—have different physical properties, including solubility.[7] By reacting the racemic amine with an enantiomerically pure chiral acid like (S)-mandelic acid, two diastereomeric salts are formed:

  • (S)-2-amino-5-methoxytetralin • (S)-mandelic acid

  • (R)-2-amino-5-methoxytetralin • (S)-mandelic acid

These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomer—in this case, the (S,S) salt—precipitates out of the solution, allowing for its separation from the more soluble (R,S) salt.[1] The choice of solvent is critical for maximizing the difference in solubility and achieving high enantiomeric excess (ee).

Experimental Protocol: Diastereomeric Resolution

The following is a generalized, self-validating protocol for the diastereomeric resolution of (±)-2-amino-5-methoxytetralin, based on established chemical principles.[8][9]

Objective: To isolate this compound with high enantiomeric purity.

Materials:

  • (±)-2-Amino-5-methoxytetralin (free base)

  • (S)-(+)-Mandelic acid

  • Methanol (or other suitable solvent system)

  • Ethyl acetate (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Dissolution: Dissolve the racemic (±)-2-amino-5-methoxytetralin in a suitable volume of warm methanol. The concentration should be optimized to ensure complete dissolution at an elevated temperature and supersaturation upon cooling.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in a minimal amount of warm methanol. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble (S,S)-diastereomeric salt will begin to crystallize. Further cooling in an ice bath can enhance precipitation. The slow cooling is crucial to allow for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol, followed by ethyl acetate or diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the this compound salt.

  • Purity Check: The enantiomeric excess (ee) of the isolated salt should be determined using chiral HPLC. The melting point can also be used as an indicator of purity.

  • Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, one or more recrystallizations from a suitable solvent can be performed to further enrich the product in the desired diastereomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of such compounds.[10]

Illustrative HPLC Method Parameters:

  • Column: Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds to improve peak shape.[11]

  • Detection: UV detection at a wavelength where the aromatic rings of the tetralin and mandelate moieties absorb (e.g., 220 nm or 254 nm).

  • Flow Rate: Typically 0.5-1.0 mL/min.

The method must be validated to demonstrate its ability to separate the (S)-amine from the (R)-amine and to quantify the enantiomeric excess accurately.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra will show characteristic signals for both the (S)-2-amino-5-methoxytetralin and the (S)-mandelate moieties.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the substituted benzene ring of the tetralin and the phenyl group of the mandelate.

  • A singlet for the methoxy group protons.

  • Aliphatic protons of the tetralin ring, which will appear as complex multiplets.

  • A methine proton signal for the chiral center of the mandelate.

  • Signals for the amine and hydroxyl protons, which may be broad and their chemical shifts can be concentration and solvent dependent.

A patent for the hydrochloride salt of (S)-2-amino-5-methoxytetralin provides the following ¹H-NMR data (D₂O, δ in ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[3] While this is for the HCl salt, it provides a reference for the signals of the aminotetralin core.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion for the free base of the aminotetralin and the mandelic acid.

Role in Drug Development: The Precursor to Rotigotine

The primary application of (S)-2-Amino-5-methoxytetralin is as a key chiral building block in the synthesis of Rotigotine.[2] Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, and it is used for the treatment of Parkinson's disease.[13][14]

Rotigotine_Synthesis S_Amine (S)-2-Amino-5-methoxytetralin Rotigotine_Core N-Alkylation & Demethylation S_Amine->Rotigotine_Core Side_Chain 2-(Thiophen-2-yl)ethyl and Propyl groups Side_Chain->Rotigotine_Core Rotigotine Rotigotine ((S)-enantiomer) Rotigotine_Core->Rotigotine

Caption: Role as a Precursor to Rotigotine

Stereochemistry and Dopamine Receptor Activity

The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine. The stereochemistry at the C2 position is critical for its interaction with dopamine receptors. Studies on various 2-aminotetralin derivatives have shown that the (S)-enantiomer generally possesses higher affinity and agonist activity at D2 and D3 dopamine receptors compared to the (R)-enantiomer.[4][15] This stereoselectivity is a key factor in the design of dopamine agonists. The (S)-configuration correctly orients the amino group and the aromatic ring to fit into the binding pocket of the dopamine receptor, mimicking the binding of the endogenous ligand, dopamine.[5][16]

The final drug, Rotigotine, retains this (S)-stereochemistry, which is essential for its therapeutic effect as a dopamine agonist.[13] Its mechanism of action involves stimulating post-synaptic D2 receptors in the brain's caudate-putamen, which helps to alleviate the motor symptoms of Parkinson's disease that arise from a deficiency of dopamine.[17]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, consult a physician and show them the safety data sheet.[18]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool environment.[5] Amine salts should be stored in a dry environment as they can be hygroscopic.[19]

The hydrochloride salt of (S)-2-amino-5-methoxytetralin is classified as toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs. While the mandelate salt may have a different toxicity profile, it is prudent to handle it with a high degree of caution.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and development. Its efficient synthesis and purification through diastereomeric resolution with (S)-mandelic acid are critical for the production of the potent dopamine agonist Rotigotine. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for any scientist or researcher working in the field of dopamine receptor modulators and the development of therapies for neurodegenerative diseases like Parkinson's. This guide provides a foundational technical overview to support such endeavors.

References

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Sources

A-001: An In-Depth Technical Guide to (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-5-methoxytetralin (S)-mandelate, a chiral salt of significant interest in neuropharmacological research and pharmaceutical development. The document details the distinct chemical structures of the active aminotetralin and the chiral resolving agent, mandelic acid, emphasizing the stereochemical integrity crucial for its biological activity. We present a consolidation of its physicochemical properties, a detailed workflow for its synthesis via diastereomeric salt resolution, and a summary of its analytical characterization. The guide further explores the compound's pharmacological profile, focusing on its potent interactions with serotonin receptors. This document is intended for researchers, chemists, and drug development professionals, serving as a technical resource for the synthesis, characterization, and application of this important research compound.

Introduction and Significance

(S)-2-Amino-5-methoxytetralin, often referred to as (S)-5-MeO-AMT, belongs to the aminotetralin class of compounds, which are structurally related to tryptamine neurotransmitters like serotonin. This class is known for its potent interactions with various monoamine receptors. The "(S)" designation signifies a specific three-dimensional arrangement (stereochemistry) of the atoms, which is often critical for selective and high-affinity binding to biological targets.

The formation of a salt with (S)-mandelic acid serves a dual purpose. Primarily, it is a classical and effective method for chiral resolution—the separation of a racemic mixture (an equal mix of both 'left-handed' and 'right-handed' enantiomers) into its pure stereoisomers.[1][2] This is paramount because different enantiomers of a drug can have vastly different pharmacological activities, potencies, and even toxicities. Secondly, the resulting mandelate salt is often a stable, crystalline solid, which is easier to handle, purify, and store compared to the freebase form of the amine.[3][4] This specific salt is a key intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[4][5]

Chemical Structure and Stereochemistry

The compound is an ionic salt formed between one molecule of (S)-2-Amino-5-methoxytetralin and one molecule of (S)-mandelic acid.

  • (S)-2-Amino-5-methoxytetralin: This is the pharmacologically active component. The core structure is a tetralin, which is a bicyclic aromatic hydrocarbon. A methoxy group (-OCH₃) is attached at the 5-position of the aromatic ring, and an amino group (-NH₂) is attached at the 2-position of the saturated ring. The chiral center is at this C2 position, and the "(S)" configuration is essential for its specific receptor interactions.

  • (S)-Mandelic Acid: This is the chiral resolving agent. It is an alpha-hydroxy carboxylic acid with its own chiral center at the carbon bearing the hydroxyl group. The use of the pure (S)-enantiomer of mandelic acid facilitates the separation of the racemic aminotetralin by forming two different diastereomeric salts with differing physical properties, such as solubility.[2]

The combination results in the chemical name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-aminium (2S)-2-hydroxy-2-phenylethanoate .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Data is aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₃NO₄[6]
Molecular Weight 329.39 g/mol [4][6]
Appearance White, off-white, or pale yellow crystalline solid[3][4]
Melting Point 200-201 °C[6]
Solubility Slightly soluble in water; soluble in organic solvents[3]
CAS Number 439133-67-2[7][8][9]

Note: Properties of the freebase, (S)-5-Methoxy-2-aminotetralin, include a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[10] The hydrochloride salt has a molecular weight of 213.70 g/mol .[11][12][13]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-Amino-5-methoxytetralin is most effectively achieved through the chiral resolution of its racemic mixture. The process leverages the formation of diastereomeric salts with a chiral acid, in this case, (S)-mandelic acid.[1]

Synthesis and Resolution Workflow

The general workflow involves the synthesis of the racemic amine followed by diastereomeric salt formation and fractional crystallization.

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution cluster_2 Final Product Isolation start 5-methoxy-2-tetralone reductive_amination Reductive Amination (e.g., NH₃, Raney Ni, H₂) start->reductive_amination racemate (±)-2-Amino-5-methoxytetralin reductive_amination->racemate dissolution Dissolution in Solvent (e.g., Ethanol) racemate->dissolution mandelic_acid (S)-Mandelic Acid mandelic_acid->dissolution crystallization Fractional Crystallization (Cooling) dissolution->crystallization filtration Filtration crystallization->filtration salt Less Soluble Diastereomer: (S)-Amine-(S)-Mandelate Salt filtration->salt Solid liquor Mother Liquor: Enriched in (R)-Amine-(S)-Mandelate filtration->liquor Liquid basification Basification (e.g., NaOH) salt->basification extraction Solvent Extraction basification->extraction final_product (S)-2-Amino-5-methoxytetralin (Freebase) extraction->final_product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling S_AMT (S)-5-MeO-AMT Receptor 5-HT2A Receptor S_AMT->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂A Receptor Activation Pathway.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stereochemical integrity of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic peaks for the aromatic protons, the aliphatic protons of the tetralin ring, the methoxy group, and the protons of the mandelate counter-ion should be present and correctly assigned.

  • Mass Spectrometry (MS): Provides the molecular weight of the parent compound and its fragmentation pattern, confirming the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as N-H stretches from the amine, C-O stretches from the ether and hydroxyl groups, and C=O stretch from the carboxylate.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase, the (S) and (R) enantiomers of the aminotetralin can be separated and quantified to calculate the enantiomeric excess (e.e.). [14][15]

Applications, Handling, and Safety

  • Applications: (S)-2-Amino-5-methoxytetralin and its salts are primarily used as research tools in pharmacology and neuroscience to study the function of serotonin receptors. [3]It also serves as a key chiral intermediate for the synthesis of more complex pharmaceutical agents like Rotigotine. [4]* Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [3][4]* Safety: This compound is a potent psychoactive substance and should be handled only by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. The hydrochloride salt is listed as toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs. [11]Similar precautions should be taken with the mandelate salt.

Conclusion

This compound is a well-defined, crystalline chiral salt with significant utility in scientific research. Its value stems from the specific stereochemistry of the aminotetralin core, which confers high potency and affinity for key serotonin receptors, particularly the 5-HT₂A subtype. The use of (S)-mandelic acid provides an effective and scalable means for chiral resolution, ensuring access to enantiomerically pure material. This guide has provided a technical framework covering its structure, synthesis, properties, and pharmacology, underscoring its importance as both a pharmacological tool and a valuable synthetic intermediate.

References

  • Blossom Analysis. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.
  • Wikipedia. 5-MeO-AMT. Available from: [Link]

  • Wikipedia. 1-Propyl-5-MeO-AMT. Available from: [Link]

  • Liechti, M. E., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available from: [Link]

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  • Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
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  • Springer. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available from: [Link]

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An In-Depth Technical Guide to (S)-2-Amino-5-methoxytetralin: A Key Chiral Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Critical Building Block

(S)-2-Amino-5-methoxytetralin, registered under CAS number 439133-67-2 for its (S)-mandelate salt, is a chiral amine of significant interest in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of complex therapeutic agents. Its rigid, tetralin-based scaffold, combined with the stereochemistry of the amine group, makes it a valuable precursor for compounds targeting the central nervous system. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the creation of the dopamine agonist, Rotigotine.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of (S)-2-Amino-5-methoxytetralin is paramount for its effective use in synthesis and analysis.

PropertyValueSource
Chemical Name (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
CAS Number 439133-67-2 ((S)-mandelate salt),
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to off-white or light pink crystalline solid
Solubility Information not widely available; likely soluble in organic solvents.General chemical knowledge
Storage Store in a cool, dry place, airtight.

Note on CAS Numbers: The CAS number 439133-67-2 specifically refers to the (S)-mandelate salt of (S)-2-Amino-5-methoxytetralin[1]. The free base has the CAS number 105086-80-4[2], and the hydrochloride salt is registered under 58349-17-0[3][4]. It is crucial to denote the specific salt form in all experimental and regulatory documentation.

The Synthetic Landscape: Pathways to a Chiral Amine

The synthesis of enantiomerically pure (S)-2-Amino-5-methoxytetralin is a critical step in the overall manufacturing process of its downstream products. Several strategies have been developed, each with its own advantages and challenges.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most scalable methods involves the resolution of the racemic mixture of 2-amino-5-methoxytetralin. This process leverages the formation of diastereomeric salts with a chiral resolving agent, most commonly (S)-mandelic acid.

Workflow for Diastereomeric Resolution:

Caption: Diastereomeric resolution of racemic 2-amino-5-methoxytetralin.

This method, while robust, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. However, the undesired (R)-enantiomer can be racemized and recycled to improve the overall process economy[5].

Asymmetric Synthesis: A More Direct Approach

To overcome the yield limitations of classical resolution, asymmetric synthesis methods have been developed. These strategies aim to directly produce the (S)-enantiomer with high enantiomeric excess (ee). A common approach involves the asymmetric reduction of an imine precursor.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (S)-2-Amino-5-methoxytetralin.

This method can achieve high yields and excellent enantiomeric purity, with reported yields of around 68.7% and an enantiomeric excess of 99.9%[3]. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity[3].

The Gateway to Rotigotine: A Cornerstone Application

The primary and most significant application of (S)-2-Amino-5-methoxytetralin is as a key starting material in the synthesis of Rotigotine[6][7][8]. Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.

Synthetic Pathway from (S)-2-Amino-5-methoxytetralin to Rotigotine:

Caption: Synthesis of Rotigotine from (S)-2-Amino-5-methoxytetralin.

Experimental Protocol: Synthesis of Rotigotine from (S)-2-Amino-5-methoxytetralin (Illustrative)

The following is a generalized protocol based on patented synthesis routes. Researchers should consult specific patents for detailed reaction conditions and safety precautions.

Step 1: N-propylation of (S)-2-Amino-5-methoxytetralin

  • (S)-2-Amino-5-methoxytetralin is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).

  • The reaction mixture is typically heated to reflux to drive the reaction to completion.

  • Work-up and purification (e.g., extraction and chromatography) yield (S)-2-(propylamino)-5-methoxytetralin.

Step 2: N-alkylation with 2-(2-thienyl)ethyl moiety

  • The resulting secondary amine is then alkylated with a suitable 2-(2-thienyl)ethyl derivative, often 2-(2-thienyl)ethyl bromide or a similar electrophile.

  • This reaction is also carried out in the presence of a base and an appropriate solvent.

Step 3: O-Demethylation to yield Rotigotine

  • The methoxy group is cleaved to reveal the phenolic hydroxyl group of Rotigotine. This is a critical step and can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Careful control of the reaction conditions is necessary to avoid side reactions.

  • A final work-up and purification, which may involve crystallization of a salt form (e.g., the hydrochloride), yields the final Rotigotine API[9].

Pharmacological Context: A Member of the Aminotetralin Family

While (S)-2-Amino-5-methoxytetralin is primarily an intermediate, its structural similarity to known pharmacologically active aminotetralins provides a strong basis for understanding its potential biological interactions. The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine and serotonin receptor ligands[10].

  • Dopaminergic Activity: The (S)-enantiomer of 2-aminotetralin derivatives generally exhibits higher affinity and agonist activity at dopamine D2 and D3 receptors compared to the (R)-enantiomer. This is consistent with its use as a precursor for the dopamine agonist Rotigotine.

  • Serotonergic Activity: Many 2-aminotetralin derivatives also show significant affinity for serotonin receptors, particularly the 5-HT1A subtype. The activity can range from agonism to antagonism depending on the substitution pattern on the aromatic ring and the amine.

It is important to note that specific receptor binding affinities (Ki values) for (S)-2-Amino-5-methoxytetralin are not widely available in the public domain, likely due to its primary status as a synthetic intermediate rather than a pharmacological tool itself. However, based on the broader class of compounds, it can be inferred that it possesses some affinity for dopamine and serotonin receptors.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical control of (S)-2-Amino-5-methoxytetralin is essential to guarantee the quality and purity of the final API.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical control for this compound.

  • Chiral HPLC: To determine the enantiomeric purity (ee), a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of aminotetralin enantiomers. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Reversed-Phase HPLC (RP-HPLC): For assessing chemical purity (impurities other than the enantiomer), a standard RP-HPLC method using a C18 column is typically employed. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is used in either an isocratic or gradient elution mode.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can be coupled with a chromatographic system (LC-MS) to identify and quantify impurities.

Safety and Handling

The hydrochloride salt of (S)-2-Amino-5-methoxytetralin is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing damage to organs[5]. It is also considered harmful to aquatic life with long-lasting effects[9]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Vital Component in Neurological Drug Discovery

(S)-2-Amino-5-methoxytetralin stands as a testament to the importance of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable building block for the creation of sophisticated drugs targeting the central nervous system, most notably Rotigotine. A thorough understanding of its synthesis, characterization, and handling is crucial for any researcher or organization involved in the development of dopaminergic and related therapeutics. As drug discovery continues to evolve, the demand for high-purity, enantiomerically defined intermediates like (S)-2-Amino-5-methoxytetralin will undoubtedly remain a critical aspect of bringing new and effective medicines to patients.

References

  • Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2002). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 6(5), 611-617. [Link]

  • Fidia Farmaceutici S.P.A. (2011). A process for the preparation of rotigotine.
  • Lin, C. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. U.S.
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(S)-2-Amino-5-methoxytetralin pharmacology and mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology and Mechanism of Action of (S)-2-Amino-5-methoxytetralin

Introduction: The Significance of a Chiral Scaffold

(S)-2-Amino-5-methoxytetralin, a chiral derivative of 2-aminotetralin (2-AT), represents a foundational scaffold in medicinal chemistry, particularly for developing ligands targeting monoaminergic G-protein coupled receptors (GPCRs). While it is primarily recognized as a critical intermediate in the synthesis of potent and selective dopaminergic and serotonergic agents, its inherent structural features provide a valuable framework for understanding structure-activity relationships (SAR) at these key central nervous system targets.[1][2][3] Most notably, it is a key precursor for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[4][5] This guide will dissect the pharmacological profile and mechanistic underpinnings of the (S)-2-Amino-5-methoxytetralin core, synthesizing data from its derivatives to illuminate its function.

The defining characteristic of this molecule is its stereochemistry. The (S)-configuration at the C2 position is a crucial determinant for high-affinity binding and functional activity, particularly agonism, at several dopamine and serotonin receptor subtypes.[6] This stereopreference underscores the specific spatial orientation required for optimal interaction within the receptor's binding pocket.

Caption: Chemical structure and properties of (S)-2-Amino-5-methoxytetralin.

Part 1: Pharmacological Profile & Structure-Activity Relationships (SAR)

The pharmacology of the aminotetralin scaffold is rich and highly dependent on its stereochemistry and substitution patterns. While (S)-2-Amino-5-methoxytetralin itself is primarily a synthetic intermediate, its structure forms the basis for potent receptor ligands.

Receptor Binding Profile: A Focus on Dopamine and Serotonin Systems

Aminotetralin derivatives are well-documented for their interactions with dopamine D2-like (D2, D3, D4) and serotonin 5-HT1A and 5-HT2 family receptors.

  • Dopamine Receptors: The (S)-enantiomer is critical for dopamine receptor activation. Studies on closely related compounds, such as the potent D2 agonist N-0923, for which (S)-2-Amino-5-methoxytetralin is a chiral intermediate, demonstrate this principle.[7][8][9] While the corresponding (R)-enantiomers may still bind to the receptor, they often act as antagonists or inverse agonists, lacking the ability to induce the conformational change required for receptor activation.[10][11] This suggests that the (S)-amino group's specific orientation is necessary to engage with key residues (e.g., Aspartic acid in transmembrane domain 3) to stabilize the active state of the receptor.[6]

  • Serotonin Receptors: The 2-aminotetralin core is also a privileged scaffold for serotonin receptors. Research on a series of 5-substituted-2-aminotetralins (5-SATs) shows that the (S)-stereochemistry at the C2 position confers significantly higher affinity (35- to 1000-fold) than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6] The nature of the substituent on the amino group and the aromatic ring can then fine-tune selectivity between these subtypes. For instance, larger substituents on the nitrogen can favor 5-HT1A affinity, while modifications at other positions can direct activity towards 5-HT2A/2C receptors.[12][13][14]

Key Structure-Activity Relationship (SAR) Insights

The aminotetralin scaffold allows for systematic modification to probe receptor interactions.

  • C2-Stereochemistry: As established, the (S)-configuration is paramount for agonist activity at D2-like and many 5-HT1 receptors.[6][10] The (R)-configuration often leads to compounds with antagonistic properties.[11]

  • N-Substitution: The size and nature of the substituent(s) on the primary amine are critical for determining potency and selectivity. For dopamine agonists, N-propyl groups are common, as seen in derivatives of the classic agonist 5-OH-DPAT.[10] For serotonin receptors, larger N-substituents can shift selectivity. For example, moving from a dimethylamine to a larger piperazine group can increase selectivity for the 5-HT1A receptor over 5-HT1B/1D subtypes.[6]

  • Aromatic Ring Substitution: The methoxy group at the C5 position is a key feature. In dopamine agonists, a hydroxyl group at this position (e.g., 5-OH-DPAT) often confers high potency.[10] The methoxy group in (S)-2-Amino-5-methoxytetralin serves as a synthetic handle, which can be demethylated to yield the more active phenol. This C5-oxygenation is a common feature in high-affinity ligands for both dopamine and serotonin receptors.

| Table 1: Stereoselectivity of Aminotetralin Scaffolds at 5-HT₁ Receptors | | :--- | :--- | :--- | :--- | | Receptor Subtype | Preferred Stereochemistry | Affinity Fold-Difference ((S) vs. (R)) | Reference | | 5-HT₁A | (S) | 35- to 1000-fold |[6] | | 5-HT₁B | (S) | 35- to 1000-fold |[6] | | 5-HT₁D | (S) | 35- to 1000-fold |[6] |

Part 2: Mechanism of Action

The mechanism of action for ligands derived from (S)-2-Amino-5-methoxytetralin is centered on their function as agonists at Gi/o-coupled receptors, primarily dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D₂ Receptor Agonism

As a precursor to potent D2 agonists like Rotigotine, the core mechanism involves the activation of D2 receptors, which are inhibitory GPCRs.[4][7]

  • Receptor Binding: The (S)-aminotetralin derivative binds to the orthosteric pocket of the D2 receptor. The protonated amine forms a critical ionic bond with a highly conserved aspartate residue (D3.32) in transmembrane domain 3 (TM3).

  • G-Protein Coupling: Upon binding, the agonist stabilizes an active conformation of the receptor, promoting the coupling of an intracellular Gi/o protein.

  • Downstream Signaling: The activated Gi protein dissociates into its Gαi/o and Gβγ subunits.

    • Gαi/o Subunit: This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ Subunit: This complex can modulate other effectors, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.

This cascade of events ultimately leads to a reduction in neuronal firing, which is the basis for the therapeutic effects of D2 agonists in conditions like Parkinson's disease (by stimulating striatal D2 receptors) and for their side effects (e.g., sedation, nausea).

D2_Agonist_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein (Inactive) D2R->Gi Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_out K+ GIRK->K_out Efflux Agonist (S)-Aminotetralin Derivative Agonist->D2R Binds & Activates G_alpha Gαi/o Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC K_in K+ K_in->GIRK

Caption: Mechanism of (S)-Aminotetralin-derived D₂ receptor agonists.

Serotonin 5-HT₁A Receptor Agonism

The mechanism at 5-HT1A receptors is homologous to that at D2 receptors, as 5-HT1A is also a Gi/o-coupled receptor.[6] Activation leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, resulting in neuronal hyperpolarization. This mechanism is responsible for the anxiolytic and antidepressant effects of 5-HT1A agonists like buspirone. The high stereoselectivity of the (S)-aminotetralin scaffold at these receptors indicates a similar, specific binding interaction is required for activation.[6][15]

Part 3: Methodologies for Pharmacological Characterization

Evaluating the pharmacological profile of a compound like (S)-2-Amino-5-methoxytetralin or its derivatives requires a combination of binding and functional assays.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor. The principle is competitive binding, where the test compound displaces a known radioactive ligand ('radioligand') from the receptor.

Objective: To determine the binding affinity of an (S)-aminotetralin derivative at human D2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Test Compound: (S)-aminotetralin derivative.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 10 mM down to 0.1 nM.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate test compound dilution to the 'test' wells.

    • Add 50 µL of buffer to 'total binding' wells.

    • Add 50 µL of 10 µM Haloperidol to 'non-specific binding' (NSB) wells.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

  • Membrane Addition: Add 50 µL of the D2 receptor membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Serial Dilution of Test Compound B 2. Add Reagents to 96-Well Plate (Buffer, Compound, Radioligand, Membranes) A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Harvest & Filter (Separate bound from unbound) C->D E 5. Wash Filters D->E F 6. Add Scintillation Fluid & Count Radioactivity E->F G 7. Analyze Data (Calculate IC₅₀ and Ki) F->G

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocol: cAMP Accumulation Assay

This functional assay determines whether a compound is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor.

Objective: To measure the functional potency (EC₅₀) and efficacy of an (S)-aminotetralin derivative at human 5-HT1A receptors.

Materials:

  • CHO cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: (S)-aminotetralin derivative.

  • Reference Agonist: 5-CT.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT1A-expressing CHO cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add stimulation buffer containing a fixed concentration of Forskolin (e.g., 5 µM) and the varying concentrations of the test compound. The forskolin raises basal cAMP levels, making the inhibitory effect of the Gi-coupled agonist measurable.

    • For antagonist mode, add a fixed concentration of the reference agonist (e.g., 5-CT at its EC₈₀) along with the test compound.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • For agonists, the curve will show a dose-dependent decrease in cAMP. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy, relative to the reference agonist).

    • For antagonists, the curve will show a dose-dependent reversal of the reference agonist's effect.

Conclusion

(S)-2-Amino-5-methoxytetralin is more than a simple chemical intermediate; it is a quintessential example of a chiral pharmacophore whose stereochemistry dictates biological function. Its scaffold provides the precise three-dimensional arrangement necessary for high-affinity and agonistic interactions at key dopamine and serotonin receptors involved in motor control and mood. The principles derived from studying its derivatives—namely, the critical role of the (S)-amino configuration and the tunability afforded by N- and aromatic substitutions—continue to guide the rational design of new CNS-active therapeutic agents. The methodologies outlined herein represent the standard, validated approaches used in the field to characterize such compounds, ensuring that the journey from chemical scaffold to clinical candidate is grounded in robust pharmacological data.

References

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  • Lab901. (s)-2-Amino-5-methoxytetralin (hydrochloride).[2]

  • Viwit. (S)-2-Amino-5-methoxytetralin (S)-mandelate.[5]

  • Morgan, D., et al. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed.[13]

  • PubChem. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573.[22]

  • Glennon, R. A., et al. 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry.[14]

  • PubChem. 2-Amino-5-methoxytetralin | C11H15NO | CID 11469395.[23]

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An In-depth Technical Guide to the Discovery and History of 2-Amino-5-Methoxytetralin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evolution of 2-amino-5-methoxytetralin derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting monoaminergic systems. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational discoveries to contemporary applications, emphasizing the causal links between experimental choices and outcomes.

Introduction: The Emergence of a Privileged Scaffold

The 2-aminotetralin framework represents a class of semi-rigid phenylethylamine analogs, a structural motif that has proven to be a "privileged scaffold" in medicinal chemistry. By constraining the flexible ethylamine side chain of endogenous monoamines like dopamine and serotonin within a tetralin ring system, researchers gained a powerful tool to probe receptor topography and design ligands with enhanced selectivity and potency. The 2-aminotetralin core essentially locks the pharmacophore into a specific conformation, providing valuable insights into the bioactive state required for receptor interaction.

The 5-methoxy substitution on this scaffold plays a crucial role in modulating the electronic and lipophilic properties of the molecule. This seemingly simple functional group can significantly influence receptor affinity and selectivity, as well as the pharmacokinetic profile of the derivatives. This guide will delve into the nuanced effects of this substitution and its interplay with other structural modifications.

A Historical Perspective: From Dopamine Agonism to Serotonergic Modulation

The story of 2-aminotetralin derivatives is deeply rooted in the quest for effective treatments for Parkinson's disease. Early research in the 1970s focused on creating rigid analogs of dopamine to develop direct-acting dopamine receptor agonists. A seminal paper by McDermed, McKenzie, and Phillips in 1975 described the synthesis and dopaminergic activity of a series of 2-aminotetralins, establishing the foundation for this class of compounds.[1] Their work demonstrated that N,N-dipropyl substitution on the amino group and dihydroxy substitution on the aromatic ring, mimicking the catechol structure of dopamine, resulted in potent dopamine agonist activity.[1]

The focus on the 5-methoxy substitution emerged from the desire to create more metabolically stable and selective compounds. Researchers hypothesized that blocking one of the hydroxyl groups of the catecholamine pharmacophore as a methoxy ether could prevent rapid metabolic degradation by catechol-O-methyltransferase (COMT) while retaining significant receptor affinity. This led to the exploration of various methoxy-substituted aminotetralins, with the 5-methoxy derivatives showing particularly interesting pharmacological profiles.

Over time, the therapeutic lens through which these compounds were viewed expanded beyond dopamine receptors. It became evident that subtle structural modifications could shift their selectivity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This opened up new avenues for their potential application in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Synthetic Strategies: Building the 2-Amino-5-Methoxytetralin Core

The synthesis of 2-amino-5-methoxytetralin derivatives typically begins with the construction of the key intermediate, 5-methoxy-2-tetralone. Several synthetic routes to this precursor have been developed, each with its own advantages and limitations.

Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone

A common and historically significant approach to 5-methoxy-2-tetralone involves a multi-step sequence starting from 1,6-dimethoxynaphthalene.

Experimental Protocol: Birch Reduction Route to 5-Methoxy-2-tetralone

  • Birch Reduction: 1,6-dimethoxynaphthalene is subjected to a Birch reduction using sodium or lithium metal in liquid ammonia with an alcohol as a proton source. This selectively reduces one of the aromatic rings to a dihydro-intermediate.

  • Hydrolysis: The resulting enol ether is then hydrolyzed under acidic conditions to yield the desired 5-methoxy-2-tetralone.

More contemporary methods often employ Friedel-Crafts acylation chemistry, which can offer a more direct route.

Experimental Protocol: Friedel-Crafts Acylation Route to 5-Methoxy-2-tetralone

  • Acylation: 3-Methoxyphenylacetic acid is converted to its acid chloride using a reagent such as thionyl chloride.

  • Intramolecular Cyclization: The resulting acid chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the tetralone ring system.

The general workflow for the synthesis of 5-methoxy-2-tetralone is depicted in the following diagram:

G cluster_0 Synthesis of 5-Methoxy-2-tetralone 1,6-Dimethoxynaphthalene 1,6-Dimethoxynaphthalene Dihydro-intermediate Dihydro-intermediate 1,6-Dimethoxynaphthalene->Dihydro-intermediate Birch Reduction (Na/NH3, EtOH) 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone Dihydro-intermediate->5-Methoxy-2-tetralone Acid Hydrolysis 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic acid->3-Methoxyphenylacetyl chloride SOCl2 3-Methoxyphenylacetyl chloride->5-Methoxy-2-tetralone Friedel-Crafts Acylation (AlCl3)

Caption: Synthetic routes to the key intermediate, 5-methoxy-2-tetralone.

Introduction of the Amino Group: From Ketone to Amine

With 5-methoxy-2-tetralone in hand, the crucial amino group at the 2-position can be introduced through several methods. Reductive amination is the most common and versatile approach.

Experimental Protocol: Reductive Amination of 5-Methoxy-2-tetralone

  • Imine/Enamine Formation: 5-Methoxy-2-tetralone is reacted with an appropriate amine (e.g., ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate.

  • Reduction: The intermediate is then reduced in situ using a variety of reducing agents. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2/Pd-C).

Chiral Synthesis: Accessing Enantiomerically Pure Derivatives

The biological activity of 2-aminotetralin derivatives is often highly stereospecific, with one enantiomer exhibiting significantly greater potency or a different pharmacological profile than the other. Therefore, the development of enantioselective synthetic methods has been a major focus of research.

One strategy involves the use of a chiral auxiliary. For example, the reductive amination can be performed with a chiral amine, such as (R)-(+)-α-phenylethylamine, to generate a mixture of diastereomers that can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched 2-amino-5-methoxytetralin.

More recently, biocatalytic approaches using enzymes such as imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines.[2][3][4] These enzymes can catalyze the direct reductive amination of ketones with high enantioselectivity and under mild reaction conditions, offering a more sustainable and efficient alternative to classical resolution methods.[5][6][7][8][9]

The general workflow for the synthesis of chiral 2-amino-5-methoxytetralin derivatives is outlined below:

G cluster_0 Chiral Synthesis of 2-Amino-5-methoxytetralin Derivatives 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone Diastereomeric Intermediates Diastereomeric Intermediates 5-Methoxy-2-tetralone->Diastereomeric Intermediates Reductive Amination (Chiral Amine) (S)-2-Amino-5-methoxytetralin (S)-2-Amino-5-methoxytetralin 5-Methoxy-2-tetralone->(S)-2-Amino-5-methoxytetralin Biocatalytic Reductive Amination (Imine Reductase) Racemic 2-Amino-5-methoxytetralin Racemic 2-Amino-5-methoxytetralin 5-Methoxy-2-tetralone->Racemic 2-Amino-5-methoxytetralin Reductive Amination (e.g., NH3, H2/Pd-C) Diastereomeric Intermediates->(S)-2-Amino-5-methoxytetralin Separation & Auxiliary Removal Racemic 2-Amino-5-methoxytetralin->(S)-2-Amino-5-methoxytetralin Chiral Resolution

Caption: Strategies for the enantioselective synthesis of 2-amino-5-methoxytetralin.

Pharmacological Profile: A Tale of Two Neurotransmitter Systems

The 2-amino-5-methoxytetralin scaffold has yielded derivatives with significant activity at both dopamine and serotonin receptors. The specific pharmacological profile is highly dependent on the nature of the substituents on the amino group and the aromatic ring.

Dopaminergic Activity: From Agonists to Antagonists

As previously mentioned, early research focused on developing dopamine D2 receptor agonists for the treatment of Parkinson's disease. The (S)-enantiomer of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a classic example of a potent and selective D2/D3 agonist. The 5-methoxy analog, while generally less potent as a D2 agonist, serves as a crucial synthetic intermediate for more complex derivatives. For instance, (S)-2-amino-5-methoxytetralin is a key building block for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[10][11][12][13][14]

Interestingly, modifications to the N-substituents can dramatically alter the efficacy at the D2 receptor, converting agonists into antagonists or even inverse agonists. This highlights the sensitivity of the receptor to the steric and electronic properties of the ligand in this region.

Table 1: Dopamine Receptor Binding Affinities of Selected 2-Aminotetralin Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
RotigotineD183
D24-15
D30.71
D44-15
D54-15

Data compiled from publicly available sources.[10]

Serotonergic Activity: A Focus on 5-HT1A and 5-HT2A Receptors

The 2-amino-5-methoxytetralin scaffold has also been extensively explored for its interaction with serotonin receptors. Many derivatives exhibit high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs. The well-known research chemical 8-OH-DPAT, a potent 5-HT1A agonist, is a close structural analog, differing in the position of the hydroxyl group. Derivatives of 2-amino-5-methoxytetralin often display partial agonist or full agonist activity at 5-HT1A receptors.

Furthermore, some derivatives show affinity for 5-HT2A receptors, which are implicated in the mechanism of action of atypical antipsychotics and psychedelic compounds. The balance of activity between 5-HT1A and 5-HT2A receptors, as well as dopamine receptors, is a critical determinant of the overall pharmacological and therapeutic profile of these compounds.

Table 2: Serotonin Receptor Binding Affinities and Functional Data for Selected 5-Substituted-2-Aminotetralin (5-SAT) Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)
(S)-5-PAT5-HT1A1.22.595
5-HT1B1010030
5-HT1D0.82.098
(S)-NAP5-HT1A2.05.092
5-HT1B1.55025
5-HT1D0.51.096

Data adapted from McGlynn et al., ACS Chem Neurosci. 2024.[15][16][17][18]

The following diagram illustrates the primary signaling pathways associated with the activation of D2 and 5-HT1A receptors, both of which are Gi/o-coupled.

G cluster_0 Gi/o-Coupled Receptor Signaling Agonist Agonist D2/5-HT1A Receptor D2/5-HT1A Receptor Agonist->D2/5-HT1A Receptor Binds Gi/o Protein Gi/o Protein D2/5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: Simplified signaling pathway for Gi/o-coupled D2 and 5-HT1A receptors.

In Vitro Characterization: Key Experimental Protocols

The pharmacological characterization of 2-amino-5-methoxytetralin derivatives relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

Experimental Protocol: D2 Receptor Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and either the test compound at various concentrations, buffer for total binding, or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.

  • Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for 5-HT1A Receptor Activity

This assay determines the functional activity of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels. Since the 5-HT1A receptor is Gi/o-coupled, agonists will inhibit adenylyl cyclase and decrease cAMP levels.

Experimental Protocol: 5-HT1A Receptor Functional cAMP Assay

  • Cell Culture: Plate cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in a suitable microplate.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Stimulation: Add a known activator of adenylyl cyclase, such as forskolin, to stimulate cAMP production.

  • Incubation: Incubate the plate to allow for modulation of cAMP levels by the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to a reference agonist) by non-linear regression.

Conclusion and Future Directions

The 2-amino-5-methoxytetralin scaffold has a rich history and continues to be a fertile ground for the discovery of novel central nervous system therapeutics. From its origins in the pursuit of dopamine agonists for Parkinson's disease, it has evolved into a versatile platform for developing ligands with nuanced activities at a range of monoamine receptors. The ongoing exploration of this chemical space, aided by advances in synthetic methodology, including biocatalysis, and a deeper understanding of receptor pharmacology, promises to yield new drug candidates with improved efficacy and side-effect profiles. Future research will likely focus on fine-tuning the selectivity of these derivatives for specific receptor subtypes and exploring their potential in a wider range of neurological and psychiatric disorders.

References

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

  • Lane, M. E. (2014). Rotigotine: the first new chemical entity for transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 571-577. [Link]

  • PubChem. (n.d.). Rotigotine. Retrieved from [Link]

  • Qingmu Pharmaceutical. (2024). Understanding the Chemical Properties of Rotigotine API. Retrieved from [Link]

  • PharmaCompass. (n.d.). Rotigotine. Retrieved from [Link]

  • McGlynn, R. P., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]

  • Groves, J. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(2), 646-672. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of (S)-2-Amino-5-methoxytetralin (S)-mandelate, a critical chiral intermediate in the synthesis of Rotigotine. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with field-proven insights into the analytical methodologies required for its characterization. We delve into the rationale behind these characterization techniques, emphasizing the importance of solid-state properties and analytical purity in the context of final drug substance quality.

Introduction: The Strategic Importance of a Key Intermediate

(S)-2-Amino-5-methoxytetralin, particularly as its (S)-mandelate salt, is a cornerstone in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] The stereospecificity of the final Active Pharmaceutical Ingredient (API) is critical for its pharmacological activity, making the control and characterization of this chiral intermediate a non-negotiable aspect of drug development.

The choice of (S)-mandelic acid for the resolution of racemic 2-amino-5-methoxytetralin is a classic and effective method to isolate the desired (S)-enantiomer through the formation of diastereomeric salts.[3][4] The resulting crystalline salt, this compound, must be rigorously characterized to ensure its identity, purity, and solid-state consistency, as these attributes directly impact the quality and performance of the final API. This guide provides an in-depth look at the essential properties and the self-validating analytical systems used to qualify this vital intermediate.

Molecular Identity and Core Physicochemical Data

A precise understanding of the molecular identity is the foundation of all further characterization. The compound is a salt formed between the (S)-enantiomer of 2-amino-5-methoxytetralin and the (S)-enantiomer of mandelic acid.

ParameterValueSource(s)
Chemical Name (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate[1]
CAS Number 439133-67-2[5][6][7]
Molecular Formula C₁₉H₂₃NO₄[1][5]
Molecular Weight 329.39 g/mol [1][2][5]
Appearance White, off-white, or pale yellow/pink crystalline solid[2][8]
Melting Point 200-201 °C[5]
Solubility Slightly soluble in water; soluble in organic solvents.[8]

Molecular Structure:

  • SMILES: COC1=CC=CC2=C1CCC2.OC(O)=O[1]

  • InChI: InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1[1]

The Critical Role of Solid-State Characterization

The case of Rotigotine provides a powerful lesson in the importance of solid-state chemistry. In 2008, the marketed transdermal patch was recalled due to the unexpected crystallization of a previously unknown, thermodynamically more stable, and significantly less soluble polymorph (Form II) of the API.[9][10] This event underscores the necessity of thoroughly characterizing the solid-state properties of not just the final API, but also its key intermediates. The properties of the (S)-mandelate salt can influence the crystallization and polymorphic outcome of the final drug substance.

Crystallinity and Polymorphism

As a crystalline solid, this compound should be analyzed to confirm its crystalline nature and investigate for potential polymorphism.

Workflow for Solid-State Characterization

cluster_0 Solid-State Analysis Workflow cluster_1 Primary Characterization cluster_2 Supporting Data Sample Crystalline Sample of (S)-2-Amino-5-methoxytetralin (S)-mandelate XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Microscopy Optical & Hot-Stage Microscopy Sample->Microscopy Crystalline_Pattern Crystalline_Pattern XRPD->Crystalline_Pattern Confirms Crystalline Nature Identifies Unique Pattern Thermal_Events Thermal_Events DSC->Thermal_Events Detects Melting Point, Phase Transitions Mass_Loss Mass_Loss TGA->Mass_Loss Quantifies Solvent/Water Content Morphology Morphology Microscopy->Morphology Visualizes Crystal Habit & Thermal Behavior Report Comprehensive Solid-State Profile Crystalline_Pattern->Report Thermal_Events->Report Mass_Loss->Report Morphology->Report cluster_main Analytical Characterization Logic Start Intermediate Sample Structure Structural Confirmation Start->Structure Purity Purity Assessment Start->Purity NMR ¹H & ¹³C NMR Structure->NMR Proton/Carbon Framework MS Mass Spectrometry Structure->MS Molecular Weight IR FTIR Spectroscopy Structure->IR Functional Groups HPLC HPLC-UV (Purity, Assay) Purity->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Purity->Chiral_HPLC End Qualified for Use NMR->End Structure Verified MS->End Structure Verified IR->End Structure Verified HPLC->End Purity Verified Chiral_HPLC->End Purity Verified

Sources

Solubility and stability of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Introduction

(S)-2-Amino-5-methoxytetralin is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably Rotigotine, a non-ergot dopamine agonist used in the management of Parkinson's disease.[1][2][3] The selection of an appropriate salt form is a critical decision in the drug development process, profoundly influencing the physicochemical properties and, consequently, the biopharmaceutical performance of the active pharmaceutical ingredient (API). The (S)-mandelate salt of (S)-2-Amino-5-methoxytetralin is chosen to optimize properties such as crystallinity, stability, and handling.[4]

This technical guide provides a comprehensive overview of the core physicochemical attributes of this compound, with a specific focus on its solubility and stability profiles. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind these experimental designs. The methodologies described herein are grounded in internationally recognized standards, primarily the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and scientifically robust approach to characterization.[5][6][7][8][9]

Part 1: Solubility Profile of this compound

The aqueous solubility of an API is a paramount parameter, as it directly impacts the dissolution rate and subsequent absorption, thereby governing its bioavailability.[10] For an ionizable molecule like this compound, solubility is intrinsically linked to the pH of the aqueous medium. A comprehensive understanding of its pH-solubility profile is therefore essential for developing a viable formulation.

Causality Behind Experimental Choices

The selection of the saturation shake-flask (SSF) method as the gold standard for determining equilibrium solubility is deliberate.[10] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate and thermodynamically relevant solubility value.[11] Temperature is controlled at 37 ± 1 °C to mimic physiological conditions relevant to oral drug absorption.[12] The pH range of 1.2 to 6.8 is selected to align with the conditions of the gastrointestinal tract as stipulated by the Biopharmaceutics Classification System (BCS).[12] Analysis of the solid phase post-equilibration is a critical, often overlooked, step. It serves to confirm that the salt has not disproportionated or converted to a different polymorphic form during the experiment, which would invalidate the measured solubility value.[11]

Experimental Protocol: pH-Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the pH-solubility profile of this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the pH range of 1.2 to 7.5 (e.g., HCl for pH 1.2, citrate buffers for pH 3.0-6.0, phosphate buffer for pH 6.8 and 7.5). Verify the pH of each buffer at 37 °C.

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 10 mL) of each buffer solution. The excess solid should be visually apparent.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to 37 ± 1 °C. Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least one hour to permit sedimentation of the excess solid. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Analysis: Carefully withdraw a clear aliquot from the supernatant. Dilute the aliquot as necessary with an appropriate solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

  • Solid Phase Analysis: Recover the remaining solid from the vials. Gently dry the solid and analyze it using techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the solid form has not changed.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2-7.5) B Add Excess Solid to Buffers A->B C Equilibrate at 37°C (24-72h) B->C D Centrifuge for Phase Separation C->D E Sample Supernatant D->E G Measure Final pH D->G H Analyze Residual Solid (XRPD) D->H F Quantify by HPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Illustrative pH-Solubility Profile

The following table presents illustrative data to demonstrate how the results of a pH-solubility study for this compound would be summarized.

Equilibrium pHSolubility (mg/mL)Solid Form Post-Analysis
1.2> 50Mandelate Salt
3.525.8Mandelate Salt
4.810.2Mandelate Salt
6.81.5Mandelate Salt
7.50.3Free Base + Mandelate Salt

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 2: Stability Profile of this compound

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][7] These studies are essential for establishing a re-test period and determining recommended storage conditions.

Causality Behind Experimental Choices

The stability testing program is bifurcated into two main components: forced degradation (or stress testing) and formal stability studies, as mandated by ICH guideline Q1A(R2).[8]

  • Forced Degradation: The rationale behind stress testing is to deliberately degrade the sample to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures used.[7][8] Conditions are chosen to be more aggressive than those used in accelerated stability testing. For amines, oxidative and photolytic degradation are often significant pathways.[13][14] Hydrolytic degradation is assessed across a range of pH values to understand susceptibility in different environments.

  • Formal Stability Studies: These studies (long-term and accelerated) are designed to simulate the storage conditions the material will experience over its lifetime. The conditions are standardized by ICH to allow for mutual acceptance of data across different regulatory regions.[5][9] Testing at least three primary batches is required to assess batch-to-batch variability.[5]

Experimental Protocol: Forced Degradation Studies
  • Acid/Base Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Store samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature, protected from light, for a defined period.

    • Analyze samples at appropriate intervals. Given that the molecule has an amine group, it is susceptible to oxidation.[15]

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).

    • Analyze the sample for degradation and changes in physical appearance.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze both samples for degradation and changes in appearance.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Outcome A Acid Hydrolysis (0.1M HCl, 60°C) F Analyze by Stability-Indicating HPLC-UV/MS A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Validate Analytical Method F->I

Caption: Workflow for Forced Degradation Studies.

Protocol: Long-Term and Accelerated Stability Studies
  • Batch Selection: Place at least three primary batches of this compound on stability.[5]

  • Container Closure System: Package the material in the proposed commercial container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay

    • Degradation Products/Impurities

    • Water Content

    • Solid Form (e.g., by XRPD, typically at the beginning and end of the study)

Data Presentation: Illustrative Stability Data (Accelerated Conditions)

The following table presents illustrative data for one batch of this compound under accelerated stability conditions.

Test ParameterSpecificationInitial (T=0)3 Months6 Months
AppearanceOff-white crystalline solidConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Total Impurities (%)NMT 1.00.150.250.40
Water Content (%)NMT 0.50.10.20.3

Note: The data in this table is hypothetical and for illustrative purposes only. NMT = Not More Than.

Conclusion

A thorough characterization of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical intermediate. The protocols and frameworks presented in this guide are based on established scientific principles and regulatory expectations.[5][6][7] By systematically evaluating the pH-solubility profile, identifying potential degradation pathways, and monitoring stability under ICH-prescribed conditions, researchers and drug development professionals can build a robust data package. This ensures the quality, safety, and efficacy of the final drug product and provides a solid foundation for formulation design and regulatory submissions.

References

  • Jigs Chemical Limited. (n.d.). This compound - Molecular Formula C12h17no3, Research Grade Off-white To Pale Yellow Crystalline Solid For Pharmacological Studies And Chemical Synthesis. Tradeindia.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • CPMP/ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • ICH. (n.d.). Quality Guidelines.
  • BenchChem. (2025).
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  • Chem-Impex. (n.d.). Methyl-(S-(+)
  • Takano, R., et al. (2020).
  • CymitQuimica. (n.d.). (S)-2-Amino-5-methoxytetralin HCl.
  • CymitQuimica. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Liu, R. (Ed.). (2008). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • MedKoo Biosciences. (n.d.).
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • ChemicalBook. (n.d.).
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
  • Amidon, G. L., & Zannou, E. A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36–40.
  • Viwit. (n.d.). (S)-2-Amino-5-methoxytetralin (S)
  • ChemicalBook. (n.d.). (S)-2-Amino-5-methoxytetralin Hydrochloride.
  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry, 5(11), 354-365.
  • CymitQuimica. (n.d.). CAS 4018-91-1: 2-Amino-5-methoxytetralin.
  • Islam, M. A., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of the Physical Sciences, 6(25), 5877-5890.
  • Islam, M. A., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Scribd. (n.d.). Degradation Studies of Amines - Carbon Dioxide.
  • Veeprho. (n.d.). (S)-2-Amino-5-methoxytetralin (S)

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A Technical Guide to the Synthesis of (S)-2-Amino-5-methoxytetralin: A Critical Review of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Amino-5-methoxytetralin stands as a pivotal chiral intermediate in the synthesis of potent dopamine D2 agonists, most notably for therapeutic agents targeting Parkinson's disease. Its stereochemically defined structure is crucial for its pharmacological activity, making the development of efficient and scalable enantioselective synthetic routes a significant focus of research in medicinal and process chemistry. This in-depth technical guide provides a comprehensive review of the prevalent synthetic strategies for obtaining (S)-2-Amino-5-methoxytetralin, with a focus on classical resolution and asymmetric synthesis methodologies. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most suitable method for their needs.

The Cornerstone Precursor: Synthesis of 5-Methoxy-2-tetralone

The journey to (S)-2-Amino-5-methoxytetralin invariably begins with the synthesis of the key precursor, 5-methoxy-2-tetralone. A common and effective method for its preparation involves the Birch reduction of 1,6-dimethoxynaphthalene.[1][2] This reaction selectively reduces one of the aromatic rings, leading to the corresponding enol ether, which is then hydrolyzed to the desired tetralone.

An alternative approach to 5-methoxy-2-tetralone starts from 3-methoxyphenylacetic acid. This method involves the conversion of the carboxylic acid to its acid chloride, followed by a Friedel-Crafts acylation with ethylene under Lewis acid catalysis to form the tetralone ring system.[3]

Strategy 1: The Classical Approach - Chiral Resolution of Racemic (±)-2-Amino-5-methoxytetralin

The classical resolution of a racemic mixture remains a robust and widely employed strategy for obtaining enantiomerically pure compounds. In the case of (S)-2-Amino-5-methoxytetralin, this involves the preparation of the racemic amine followed by its separation using a chiral resolving agent.

Synthesis of Racemic (±)-2-Amino-5-methoxytetralin

The synthesis of the racemic amine is typically achieved through reductive amination of 5-methoxy-2-tetralone. Several methods have been explored for this transformation:

  • Reductive Amination with Ammonia: This is a direct approach where 5-methoxy-2-tetralone is reacted with aqueous ammonia in the presence of a hydrogenation catalyst, such as Raney Nickel, under a hydrogen atmosphere.[1][2]

  • Formation and Reduction of an Oxime: The tetralone can be converted to its oxime or an O-alkyl oxime ether, which is subsequently reduced to the primary amine using various reducing agents.[4]

  • Reductive Amination with Benzylamine: An alternative two-step process involves the formation of an N-benzyl imine with benzylamine, followed by catalytic hydrogenation to the N-benzyl amine. The benzyl group is then removed via hydrogenolysis to yield the desired primary amine.[4]

Diastereomeric Salt Formation and Separation

The core of the resolution process lies in the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. (S)-Mandelic acid has proven to be an effective resolving agent for (±)-2-amino-5-methoxytetralin.[1][2][4] The resulting diastereomeric salts, (S)-amine-(S)-mandelate and (R)-amine-(S)-mandelate, exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer, typically the (S,S) salt, crystallizes out, and the desired (S)-amine can be liberated by treatment with a base. This method can yield (S)-2-Amino-5-methoxytetralin with high enantiomeric purity (e.g., 99.7% ee).[1][4]

A significant advantage of this approach is the potential to racemize the undesired (R)-enantiomer and recycle it, thereby improving the overall process efficiency and atom economy.[1][4] The off-enantiomer can be racemized by heating in the presence of a catalyst like Raney Cobalt under a hydrogen atmosphere.[1][4]

G racemic_amine (±)-2-Amino- 5-methoxytetralin diastereomers Diastereomeric Salts ((S,S) and (R,S)) racemic_amine->diastereomers Salt Formation s_mandelic (S)-Mandelic Acid s_mandelic->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt Insoluble (S,S) Salt crystallization->s_salt Separation r_salt Soluble (R,S) Salt crystallization->r_salt s_amine_hcl (S)-2-Amino- 5-methoxytetralin HCl s_salt->s_amine_hcl Liberation r_amine (R)-2-Amino- 5-methoxytetralin r_salt->r_amine Liberation racemization Racemization r_amine->racemization racemization->racemic_amine Recycle recycle Recycle

Chiral Resolution Workflow

Strategy 2: The Efficiency-Driven Approach - Asymmetric Synthesis

To circumvent the inherent 50% theoretical yield limitation of classical resolution (without racemization), asymmetric synthesis presents a more direct and potentially more efficient route to the desired enantiomer. A notable asymmetric method involves the use of a chiral auxiliary to guide the stereochemical outcome of the reaction.

This strategy employs R-(+)-α-phenylethylamine as a chiral auxiliary.[5][6] The synthesis proceeds through the following key steps:

  • Addition-Elimination Reaction: 5-methoxy-2-tetralone is reacted with R-(+)-α-phenylethylamine to form a chiral enamine or imine intermediate.[5][6]

  • Diastereoselective Reduction: The intermediate is then reduced, with the chiral auxiliary directing the addition of a hydride to create the desired (S) stereocenter at the C2 position of the tetralin ring.

  • Removal of the Chiral Auxiliary: The final step involves the hydrogenolytic cleavage of the α-phenylethyl group, typically using a palladium-on-carbon catalyst, to yield the final product, (S)-2-Amino-5-methoxytetralin.[5][6]

This asymmetric induction approach can significantly improve the overall yield of the desired (S)-enantiomer, with reported yields of around 68.7% and high enantiomeric excess (99.9%).[5][6]

G tetralone 5-Methoxy-2-tetralone intermediate Chiral Intermediate (Imine/Enamine) tetralone->intermediate chiral_aux R-(+)-α-phenylethylamine chiral_aux->intermediate Addition-Elimination reduction1 Diastereoselective Reduction intermediate->reduction1 diastereomer (S,R)-N-(α-phenylethyl)- 2-amino-5-methoxytetralin reduction1->diastereomer reduction2 Hydrogenolysis (Removal of Auxiliary) diastereomer->reduction2 s_amine_hcl (S)-2-Amino- 5-methoxytetralin HCl reduction2->s_amine_hcl

Asymmetric Synthesis Workflow

Comparative Analysis of Synthetic Strategies

ParameterChiral ResolutionAsymmetric Synthesis
Starting Material 5-Methoxy-2-tetralone5-Methoxy-2-tetralone
Chiral Source Chiral Resolving Agent (e.g., (S)-Mandelic Acid)Chiral Auxiliary (e.g., R-(+)-α-phenylethylamine)
Overall Yield Lower (typically <50% without racemization), 29% reported with resolution.[1][4]Higher, reported around 68.7%.[5][6]
Enantiomeric Excess High (e.g., 99.7% ee).[1][4]Very High (e.g., 99.9% ee).[5][6]
Key Steps Synthesis of racemate, diastereomeric salt formation, crystallization, liberation.Formation of chiral intermediate, diastereoselective reduction, removal of auxiliary.
Process Scalability Well-established and scalable, especially with efficient racemization of the undesired enantiomer.Potentially more streamlined and scalable due to fewer separation steps.
Atom Economy Lower without racemization of the undesired enantiomer.Higher as the chiral information is transferred catalytically or stoichiometrically with high diastereoselectivity.

Detailed Experimental Protocols

Protocol 1: Chiral Resolution of (±)-2-Amino-5-methoxytetralin with (S)-Mandelic Acid[1]

Step 1: Preparation of (±)-2-Amino-5-methoxytetralin Hydrochloride

  • This involves the reductive amination of 5-methoxy-2-tetralone with aqueous ammonia over Raney Nickel under a hydrogen atmosphere.[1][2]

Step 2: Diastereomeric Salt Formation and Resolution

  • A stirred homogeneous mixture of (S)-mandelic acid (1.01 equivalents) in isopropanol and an aqueous methanol solution is prepared.[1]

  • A solution of (±)-2-amino-5-methoxytetralin in toluene and aqueous methanol is added dropwise to the mandelic acid solution.[1]

  • Precipitation of the diastereomeric salt begins during the addition.

  • The mixture is heated to reflux for 30 minutes to ensure complete reaction and equilibration.[1]

  • The mixture is then allowed to cool slowly to room temperature over several hours and held at that temperature to facilitate complete crystallization of the less soluble (S,S)-diastereomeric salt.[1]

  • The solid is collected by filtration, washed, and dried.

Step 3: Liberation of (S)-2-Amino-5-methoxytetralin Hydrochloride

  • The isolated diastereomeric salt is treated with a suitable base to liberate the free (S)-amine, which is then converted to its hydrochloride salt.

Protocol 2: Asymmetric Synthesis using R-(+)-α-Phenylethylamine[5][6]

Step 1: Synthesis of the Chiral Imine Intermediate

  • 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine (molar ratio of approximately 1:1.25) are dissolved in a suitable solvent such as toluene or xylene.[5]

  • A catalytic amount of an acid, such as p-toluenesulfonic acid, or a Lewis acid like isopropyl titanate, is added.[5]

  • The mixture is heated to reflux under a nitrogen atmosphere with removal of water to drive the formation of the imine.[5]

Step 2: Diastereoselective Reduction

  • The reaction mixture containing the chiral imine is cooled.

  • A reducing agent is added to effect the diastereoselective reduction of the C=N bond.

Step 3: Hydrogenolytic Removal of the Chiral Auxiliary

  • The resulting N-(α-phenylethyl)-2-amino-5-methoxytetralin is dissolved in a suitable solvent like methanol or ethanol.[5][6]

  • A palladium-on-carbon catalyst (Pd/C) is added.[5][6]

  • The mixture is subjected to hydrogenation to cleave the N-benzyl bond, yielding (S)-2-amino-5-methoxytetralin.

  • The final product is isolated as its hydrochloride salt.[5][6]

Conclusion

Both chiral resolution and asymmetric synthesis offer viable pathways to the enantiomerically pure (S)-2-Amino-5-methoxytetralin, a critical building block for important pharmaceuticals. The choice between these methods will depend on various factors, including the desired scale of production, cost considerations, and the availability of reagents and equipment.

The classical resolution method, particularly when coupled with an efficient racemization of the undesired enantiomer, provides a reliable and scalable route. However, it can be a more laborious process with a lower initial yield of the desired enantiomer.

The asymmetric synthesis approach, utilizing a chiral auxiliary, presents a more elegant and potentially higher-yielding alternative. By controlling the stereochemistry early in the synthetic sequence, it can offer a more streamlined and atom-economical process, making it an attractive option for large-scale manufacturing.

Ultimately, a thorough evaluation of both strategies, considering the specific context and project requirements, is essential for the successful and efficient synthesis of this valuable chiral intermediate.

References

  • Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 9(1), 88-93. [Link][1][2][4][7]

  • Hwang, J. F., & Liu, C. Y. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. U.S. Patent No. 9,145,353. [5][6]

  • Tietze, L. F., & Eicher, T. (Year). Reactions and Syntheses in the Organic Chemistry Laboratory. (Specific publication details not fully available in search results).
  • Hwang, J. F., & Liu, C. Y. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • Ikunaka, M. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 9(1), 88-93. [Link]

  • PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride. [Link][8]

  • Google Patents. (2021). Synthesis method of 5-methoxy-2-tetralone. [3]

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Methodological & Application

Application Note: A Scalable Protocol for the Diastereomeric Resolution and Synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

(S)-2-Amino-5-methoxytetralin is a pivotal chiral intermediate in the synthesis of potent dopamine D2 agonists, most notably Rotigotine, which is used in the treatment of Parkinson's disease.[1][2] Achieving high enantiomeric purity is critical for therapeutic efficacy and safety. This guide provides a detailed, scalable protocol for the synthesis of (S)-2-Amino-5-methoxytetralin as its (S)-mandelate salt. The strategy involves an initial synthesis of the racemic amine via reductive amination, followed by a robust, classical diastereomeric resolution using (S)-(+)-mandelic acid as the chiral resolving agent. We will elucidate the chemical principles behind each step, offer field-proven insights for process optimization, and provide a self-validating protocol to ensure reproducibility and high enantiomeric excess.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers, a process known as resolution, is a fundamental challenge in stereoselective synthesis. Since enantiomers possess identical physical properties (e.g., solubility, melting point), they cannot be separated by standard laboratory techniques like crystallization. The strategy detailed here employs a classical and highly effective method: conversion of the enantiomeric mixture into diastereomers.[3]

By reacting a racemic amine (S)-Amine and (R)-Amine with a single enantiomer of a chiral acid, in this case (S)-Mandelic Acid, we form two diastereomeric salts: [(S)-Amine:(S)-Mandelate] and [(R)-Amine:(S)-Mandelate]. Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent system.[4][5] This critical difference allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. The efficiency of this separation is highly dependent on the choice of resolving agent, solvent, and temperature profile.[5]

Synthesis Pathway Overview

The synthesis is a two-stage process. First, the racemic amine is prepared from its corresponding ketone. Second, the racemate is resolved to isolate the desired (S)-enantiomer as its (S)-mandelate salt.

Synthesis_Workflow Tetralone 5-Methoxy-2-tetralone RacemicAmine (±)-2-Amino-5-methoxytetralin (Racemic Mixture) Tetralone->RacemicAmine Reductive Amination (NH₃, Raney Ni, H₂) Diastereomers Mixture of Diastereomeric Salts [(S)-Amine:(S)-Mandelate] [(R)-Amine:(S)-Mandelate] RacemicAmine->Diastereomers Salt Formation ResolvingAgent (+)-(S)-Mandelic Acid ResolvingAgent->Diastereomers Crystallization Selective Crystallization & Filtration Diastereomers->Crystallization FinalProduct (S)-2-Amino-5-methoxytetralin (S)-mandelate Salt (>99% ee) Crystallization->FinalProduct Insoluble Salt SolubleDiastereomer (R)-Amine:(S)-Mandelate (Remains in Mother Liquor) Crystallization->SolubleDiastereomer Soluble Salt

Caption: Overall workflow from 5-methoxy-2-tetralone to the final product.

Experimental Protocols

Part A: Synthesis of Racemic (±)-2-Amino-5-methoxytetralin Hydrochloride

This stage involves the conversion of the ketone precursor, 5-methoxy-2-tetralone, to the racemic amine via reductive amination. This reaction forms the Schiff base (imine) intermediate, which is then catalytically reduced to the amine. The product is isolated as a hydrochloride salt for stability and ease of handling.

Expert Insight: The use of Raney Nickel is crucial for its high activity in hydrogenating the C=N bond under relatively mild conditions. Running the reaction under pressure increases the concentration of hydrogen gas in the solution, accelerating the reaction rate.[6]

Table 1: Reagents and Conditions for Reductive Amination

Reagent/ParameterQuantity/ValueMolar Eq.Notes
5-Methoxy-2-tetralone17.6 g (0.1 mol)1.0Starting material.
Aqueous Ammonia (28%)150 mLExcessServes as both reagent and solvent.
Raney Nickel~5 g (slurry)CatalystHandle with care; pyrophoric when dry.
Hydrogen Gas (H₂)2.9 - 3.9 barReductantMaintain pressure throughout the reaction.
Temperature70 - 80 °C-Optimal for reaction rate.[1]
Reaction Time12 - 18 hours-Monitor by TLC or GC for completion.

Step-by-Step Protocol:

  • Reactor Setup: To a suitable high-pressure reactor (autoclave), add 5-methoxy-2-tetralone and aqueous ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry. Safety Note: Do not allow the Raney Nickel catalyst to dry out, as it can ignite spontaneously in air.

  • Reaction: Seal the reactor. Purge the headspace with nitrogen several times, then with hydrogen gas. Pressurize the reactor with hydrogen to 2.9-3.9 bar and commence stirring. Heat the mixture to 70-80 °C.[1][6]

  • Monitoring: Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Progress can be confirmed by withdrawing a sample and analyzing via TLC or GC.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and treat with HCl (either gaseous or as a solution in isopropanol) to precipitate the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield (±)-2-Amino-5-methoxytetralin hydrochloride.

Part B: Diastereomeric Salt Resolution of (±)-2-Amino-5-methoxytetralin

This is the critical step where the two enantiomers are separated. The free racemic amine is first liberated from its HCl salt and then reacted with (S)-mandelic acid. The difference in solubility between the two resulting diastereomeric salts is exploited to isolate the desired (S)-amine-(S)-mandelate salt.

Resolution_Process cluster_0 Initial State (Solution) cluster_1 Salt Formation & Equilibration cluster_2 Separation (Cooling & Crystallization) RacemicAmine (S)-Amine & (R)-Amine (Racemic Free Base) DiastereomerMix Diastereomeric Salts in Solution: (S,S) Salt + (R,S) Salt RacemicAmine->DiastereomerMix MandelicAcid (S)-Mandelic Acid MandelicAcid->DiastereomerMix SolidPhase Solid Precipitate: (S)-Amine-(S)-Mandelate (Less Soluble) DiastereomerMix->SolidPhase Crystallizes LiquidPhase Mother Liquor: Enriched in (R)-Amine-(S)-Mandelate (More Soluble) DiastereomerMix->LiquidPhase Stays in Solution

Caption: The process of separating diastereomeric salts by solubility.

Step-by-Step Protocol:

  • Liberation of Free Amine: Dissolve (±)-2-Amino-5-methoxytetralin hydrochloride in water and basify with a suitable base (e.g., 2M NaOH) to pH > 11. Extract the free amine into an organic solvent like toluene or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free amine as an oil.

  • Salt Formation: In a reaction vessel, prepare a solution of (S)-mandelic acid (8.58 g, 56.4 mmol) in a mixture of isopropanol (50 mL) and 80% (v/v) aqueous methanol (30 mL).[1]

  • Addition: In a separate flask, dissolve the racemic amine (10.0 g, 56.1 mmol) in a mixture of toluene (5.8 mL) and 80% (v/v) aqueous methanol (20 mL). Add this amine solution dropwise to the stirred mandelic acid solution.[1]

  • Crystallization: Solids will begin to precipitate partway through the addition. After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete salt formation and equilibration.[1]

  • Cooling & Isolation: Allow the resulting homogeneous solution to cool slowly to room temperature (23-27 °C) over 3 hours. Maintain this temperature with stirring for an additional 3 hours to maximize crystallization.[1]

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold 80% aqueous methanol. At this stage, the product contains (S)-1 with an enantiomeric excess of approximately 82.0%.[7]

Table 2: Typical Results of Resolution and Purification[7]

StepProcessYieldEnantiomeric Excess (% ee) of (S)-Amine
1Initial Crystallization43%82.0%
2Recrystallization (from 80% aq. MeOH)80%98.0%
3Reslurry (in 80% aq. MeOH)-99.7%
Overall From Racemic HCl Salt ~31% 99.7%

Expert Insight: The slow cooling period is critical. Rapid cooling can trap impurities and lead to the co-precipitation of the undesired diastereomer, thus lowering the enantiomeric excess of the final product. The subsequent recrystallization and slurry steps are essential for enriching the product to >99% ee.

Process Insights and Racemization of Unwanted Enantiomer

  • Solvent System: The choice of an isopropanol/methanol/water/toluene system is a highly optimized mixture. It provides a medium where the two diastereomeric salts have a significant solubility differential, which is the basis for a successful resolution. Researchers should perform solubility tests if adapting the protocol for different scales or amines.

  • Stoichiometry: A near 1:1 molar ratio of the racemic amine to the resolving agent is used.[1] Using a large excess of the resolving agent is generally avoided as it can complicate purification and may not significantly improve the resolution efficiency.

  • Recycling the (R)-Enantiomer: A key aspect of an efficient, scalable process is atom economy. The mother liquor from the filtration is enriched with the undesired (R)-enantiomer. This can be recovered, racemized, and recycled back into the resolution process. One published method involves heating the (R)-amine in a xylene solution at 130 °C over a Raney Cobalt catalyst under a hydrogen atmosphere to regenerate the racemic mixture in 95% yield.[1][7] This recycling step can nearly double the theoretical maximum yield of a classical resolution from 50% to almost 100%.

References

  • Hirayama, Y., et al. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 9(1), 65-69. [Link]

  • Google Patents. (2014). Method of preparing (S)-2-amino-5-Methoxytetralin hydrochloride.
  • Google Patents. (2021). Synthesis method of 5-methoxy-2-tetralone.
  • American Chemical Society. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. [Link]

  • Google Patents. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • ACS Publications. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • Hacksell, U., et al. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508-511. [Link]

  • ResearchGate. (2005). An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution. [Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

  • Google Patents. (2009). Preparation technique of 5-methoxy-2-tetralone.
  • ResearchGate. (2016). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • PubChem. (S)-2-amino-5-methoxytetralin hydrochloride. [Link]

  • Tradeindia. (S)-2-amino-5-methoxytetralin (s)-mandelate. [Link]

  • Veeprho. This compound | CAS 439133-67-2. [Link]

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Application Note & Protocol: Chiral Resolution of Racemic 2-Amino-5-methoxytetralin with (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and technical guidance for the chiral resolution of racemic 2-amino-5-methoxytetralin (1) via diastereomeric salt formation using (S)-(+)-mandelic acid as the resolving agent. The (S)-enantiomer of 2-amino-5-methoxytetralin is a critical chiral intermediate for the synthesis of potent dopamine D2 agonists, such as N-0923, which has been investigated for the treatment of Parkinson's disease.[1][2] This guide outlines the chemical principles, a step-by-step experimental protocol, and critical process parameters to successfully isolate the desired (S)-2-amino-5-methoxytetralin mandelate salt.

Introduction: The Principle of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers.[3] Racemic mixtures, composed of equal amounts of two enantiomers, are chemically indistinguishable in an achiral environment. However, by reacting a racemic base, such as (±)-2-amino-5-methoxytetralin, with a single enantiomer of a chiral acid, like (S)-mandelic acid, a pair of diastereomeric salts is formed:

  • (S)-2-amino-5-methoxytetralin • (S)-mandelic acid

  • (R)-2-amino-5-methoxytetralin • (S)-mandelic acid

Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[4] This difference allows for the fractional crystallization of the less soluble diastereomeric salt, enabling the separation of the original enantiomers. The success of this technique hinges on the selection of an appropriate resolving agent and solvent to maximize the solubility difference between the two diastereomeric salts. The chiral discrimination mechanism involves a complex interplay of weak intermolecular interactions, including hydrogen bonding, CH/π interactions, and van der Waals forces, which lead to different crystal packing arrangements and stabilities for the diastereomeric salts.[5]

Experimental Workflow & Logic

The overall process involves three main stages: formation of the diastereomeric salts, selective crystallization and isolation of the target salt, and liberation of the free amine from the isolated salt.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Crystallization & Isolation cluster_2 Stage 3: Liberation & Analysis A Racemic (±)-2-amino- 5-methoxytetralin C Dissolve in Solvent (e.g., Ethanol) A->C D Selective Precipitation of Less Soluble Diastereomer: (S)-Amine • (S)-Mandelate Salt B (S)-(+)-Mandelic Acid B->C C->D Cooling & Crystallization E Filtration & Washing D->E F Mother Liquor containing (R)-Amine • (S)-Mandelate Salt G Isolated (S,S) Salt E->G Collect Solid H Basification (e.g., NaOH aq.) G->H I Extraction H->I J (S)-2-amino-5-methoxytetralin (Desired Enantiomer) I->J K Chiral HPLC Analysis (Determine %ee) J->K

Figure 1: Workflow for the chiral resolution of 2-amino-5-methoxytetralin.

Detailed Experimental Protocol

This protocol is adapted from the scalable synthesis reported by Ikunaka et al.[1][2]

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
(±)-2-Amino-5-methoxytetralin4018-91-1177.24Starting racemic amine
(S)-(+)-Mandelic Acid17199-29-0152.15Chiral resolving agent
Ethanol (95% or Absolute)64-17-546.07Solvent for crystallization
Sodium Hydroxide (NaOH)1310-73-240.00For basification to liberate the free amine
Dichloromethane (DCM) or Ethyl Acetate75-09-284.93Extraction solvent
Hydrochloric Acid (HCl)7647-01-036.46For converting the final product to HCl salt
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Procedure: Diastereomeric Salt Crystallization
  • Dissolution: In a suitable reaction vessel equipped with a stirrer and reflux condenser, charge (±)-2-amino-5-methoxytetralin (1.0 equivalent). Add ethanol (approx. 10-15 volumes, e.g., 10-15 mL per gram of amine). Heat the mixture to a gentle reflux (approx. 78 °C) to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-(+)-mandelic acid (1.01 equivalents) in a minimum amount of warm ethanol.

  • Salt Formation & Crystallization: Slowly add the mandelic acid solution to the refluxing solution of the racemic amine. After the addition is complete, slowly cool the mixture to room temperature and then further cool in an ice bath (0-5 °C) for several hours to facilitate crystallization. The crystallization time can significantly influence the yield and purity; kinetic control is a key factor.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble (R)-amine diastereomeric salt.

  • Drying: Dry the isolated white solid, the (S)-2-amino-5-methoxytetralin • (S)-mandelate salt, under vacuum.

Procedure: Liberation of the (S)-Amine
  • Basification: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • pH Adjustment: Cool the suspension in an ice bath and add aqueous sodium hydroxide (e.g., 1-2 M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is strongly basic (pH > 11). This neutralizes the mandelic acid and liberates the free (S)-amine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-2-amino-5-methoxytetralin as a free base.

  • Salt Formation (Optional): For long-term stability and easier handling, the free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl.

Analytical Characterization

Determination of Enantiomeric Excess (%ee):

The enantiomeric purity of the final product is crucial and must be determined using a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., vancomycin-based column), is used to separate the two enantiomers.[7] The %ee is calculated from the peak areas of the (S) and (R) enantiomers.

  • Gas Chromatography (GC): GC on a chiral column can also be used, often requiring prior derivatization of the amine to increase its volatility.[8]

Application Notes & Scientific Insights

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of amine to resolving agent is common, the optimal ratio may vary. Using a slight excess of the resolving agent (e.g., 1.01 eq) can help drive the crystallization of the desired salt.[1] However, in some systems, using substoichiometric amounts (e.g., 0.5 eq) can be effective.[9] The stoichiometry can even, in rare cases, control which enantiomer precipitates.

  • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol are frequently used for amine resolutions. The solvent must provide sufficient solubility for both diastereomeric salts at elevated temperatures but a significant difference in solubility upon cooling. Solvent molecules can sometimes be incorporated into the crystal lattice, affecting the crystal packing and relative stability of the diastereomers.[10]

  • Yield and Optical Purity: The theoretical maximum yield for any classical resolution is 50%. The reported overall yield for obtaining (S)-1·HCl of 99.7% ee from (±)-1·HCl is 29%.[1][2] This is a realistic expectation for this specific resolution. Low yields are a known drawback of this method compared to asymmetric synthesis approaches.[11][12] Often, multiple recrystallizations are necessary to achieve high optical purity, which further reduces the yield.[13]

  • Racemization of the Unwanted Enantiomer: To improve the overall process economy, the unwanted (R)-enantiomer from the mother liquor can be isolated, racemized, and recycled back into the resolution process. For 2-amino-5-methoxytetralin, this can be achieved by heating a xylene solution of the (R)-amine over a Raney Cobalt catalyst under a hydrogen atmosphere, regenerating the racemic mixture in high yield.[2][3]

Quantitative Data Summary

ParameterValue / ConditionSource
Resolving Agent(S)-(+)-Mandelic Acid[1][2]
Stoichiometry (Amine:Acid)1 : 1.01[1]
Crystallization SolventEthanol[1]
Final Product (as HCl salt)(S)-2-amino-5-methoxytetralin HCl[1][2]
Reported Enantiomeric Excess (%ee)99.7%[1][2]
Reported Overall Yield from Racemate29%[1][2]
Racemization Catalyst (for R-isomer)Raney Cobalt[2][3]
Racemization ConditionsXylene, 130 °C, H₂ atmosphere (2.0-2.7 bar)[2][3]
Racemization Yield95%[2][3]

References

  • Ikunaka, M., et al. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • Ikunaka, M. (2005). Abstract of "An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution". ACS Publications. [Link]

  • Request PDF of "An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution". ResearchGate. [Link]

  • Chen, Y-L., et al. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Chen, Y-L., et al. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • He, Q., et al. (2012). Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. Chirality. [Link]

  • Schiffers, I., & Bolm, C. (2007). Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses. [Link]

  • Powers, T. A., et al. (2007). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine. Journal of Chemical Education. [Link]

  • Zand, R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

  • Anonymous. (2020). Chemical & Pharmaceutical Research. Unspecified Source. [Link]

  • Lee, H., et al. (2014). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols. ACS Figshare. [Link]

  • Wang, X., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. [Link]

  • Rohani, S. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Thakuria, R., & Nath, N. K. (2014). l-Proline, a resolution agent able to target both enantiomers of mandelic acid. Chemical Communications. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. [Link]

  • Szemán, J., et al. (2020). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-amino-5-methoxytetralin is a key chiral intermediate in the synthesis of various pharmacologically active compounds, notably dopamine D2 receptor agonists used in the treatment of Parkinson's disease. The stereochemistry at the C2 position is crucial for its biological activity, necessitating synthetic strategies that afford high enantiomeric purity. This document provides detailed application notes and protocols for three distinct and effective methods for the asymmetric synthesis of (S)-2-amino-5-methoxytetralin: Asymmetric Induction using a Chiral Auxiliary, Classical Resolution via Diastereomeric Salt Formation, and Biocatalytic Reductive Amination. Each method is presented with its underlying scientific principles, step-by-step protocols, and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Asymmetric Induction via Chiral Auxiliary

This method circumvents the often lower-yielding classical resolution by employing a chiral auxiliary to direct the stereochemical outcome of a key reduction step. The strategy involves the condensation of the prochiral ketone, 5-methoxy-2-tetralone, with a chiral amine, R-(+)-α-phenylethylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine and removal of the chiral auxiliary yields the desired (S)-enantiomer with high enantiomeric excess. This approach is advantageous due to its high efficiency and the commercial availability of the chiral auxiliary.[1][2]

Scientific Rationale

The cornerstone of this method is the formation of a chiral imine intermediate. The stereocenter on the R-(+)-α-phenylethylamine auxiliary effectively blocks one face of the imine double bond, directing the hydride attack from the less sterically hindered face during the reduction step. This results in the preferential formation of one diastereomer. The final step involves the hydrogenolysis of the N-benzyl bond, which removes the chiral auxiliary and furnishes the target primary amine. The success of this method hinges on the high diastereoselectivity of the reduction of the chiral imine.

Experimental Protocol

Step 1: Synthesis of Chiral Imine (Compound I)

  • To a 5 L reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add 5-methoxy-2-tetralone (72 g, 409 mmol), R-(+)-α-phenylethylamine (62 g, 512 mmol), p-toluenesulfonic acid (3.2 g), and toluene (2500 ml).

  • Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral imine (Compound I).

Step 2: Diastereoselective Reduction (Compound II)

  • Dissolve the crude Compound I in a suitable solvent such as methanol or ethanol.

  • Cool the solution to between -30°C and 20°C.

  • Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature. The molar ratio of the imine to the reducing agent should be approximately 1:2.[2]

  • Stir the reaction mixture at this temperature until the imine is fully consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude diastereomerically enriched amine (Compound II).

Step 3: Removal of Chiral Auxiliary to Yield (S)-2-amino-5-methoxytetralin HCl

  • Dissolve the crude Compound II in ethyl acetate and add an ethyl acetate-HCl solution to precipitate the hydrochloride salt. Filter and dry the solid.

  • In a high-pressure reactor, suspend the hydrochloride salt of Compound II and a palladium-on-carbon catalyst (Pd/C) in a solvent like methanol.

  • Pressurize the reactor with hydrogen gas and heat to a temperature between 50°C and 120°C.[2]

  • Maintain the reaction under hydrogen pressure until the debenzylation is complete (monitor by TLC or HPLC).

  • Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain (S)-2-amino-5-methoxytetralin hydrochloride. The product can be further purified by recrystallization.

Data Summary
ParameterValueReference
Overall Yield~68.7%[2]
Purity>99%[2]
Enantiomeric Excess (ee)>99.9%[2]
Reaction Workflow

Asymmetric Induction Workflow cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Removal 5-methoxy-2-tetralone 5-methoxy-2-tetralone Imine_Formation Condensation (p-TSA, Toluene, Reflux) 5-methoxy-2-tetralone->Imine_Formation R-(+)-alpha-phenylethylamine R-(+)-alpha-phenylethylamine R-(+)-alpha-phenylethylamine->Imine_Formation Chiral_Imine Chiral Imine (Compound I) Imine_Formation->Chiral_Imine Reduction Reduction (e.g., NaBH4) Chiral_Imine->Reduction Diastereomer Diastereomerically Enriched Amine (Compound II) Reduction->Diastereomer Hydrogenolysis Hydrogenolysis (H2, Pd/C) Diastereomer->Hydrogenolysis Final_Product (S)-2-amino-5- methoxytetralin HCl Hydrogenolysis->Final_Product

Caption: Workflow for Asymmetric Induction Synthesis.

Method 2: Classical Resolution via Diastereomeric Salt Formation

This method relies on the separation of a racemic mixture of 2-amino-5-methoxytetralin by forming diastereomeric salts with a chiral resolving agent, in this case, (S)-mandelic acid. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. A key advantage of the process described here is the inclusion of a racemization step for the undesired (R)-enantiomer, which significantly improves the overall yield and atom economy.[3]

Scientific Rationale

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference is exploited to separate them. In this protocol, the (S)-amine-(S)-mandelic acid salt is less soluble and preferentially crystallizes, allowing for its isolation. The more soluble (R)-amine-(S)-mandelic acid salt remains in the mother liquor. The resolved (S)-amine is then liberated from its salt. The undesired (R)-amine can be recovered and racemized by heating over a Raney Cobalt catalyst, allowing it to be recycled into the resolution process.[3]

Experimental Protocol

Step 1: Preparation of Racemic 2-amino-5-methoxytetralin HCl

  • Synthesize racemic 2-amino-5-methoxytetralin hydrochloride from 5-methoxy-2-tetralone via reductive amination with aqueous ammonia over a Raney Nickel catalyst under a hydrogen atmosphere (2.9-3.9 bar) at 70-80°C.[3]

Step 2: Diastereomeric Salt Formation and Resolution

  • Dissolve racemic 2-amino-5-methoxytetralin hydrochloride in a suitable solvent system (e.g., methanol/water).

  • Add a stoichiometric amount of (S)-mandelic acid.

  • Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt ((S)-amine-(S)-mandelic acid).

  • Collect the crystals by filtration and wash with a cold solvent.

  • The enantiomeric excess of the crystalline salt can be enhanced by recrystallization.

  • Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

  • Convert the free (S)-amine to its hydrochloride salt by treatment with HCl.

Step 3: Racemization of the Undesired (R)-enantiomer

  • Recover the (R)-enantiomer-rich amine from the mother liquor of the crystallization step.

  • In a suitable high-boiling solvent like xylene, heat the (R)-amine in the presence of a Raney Cobalt catalyst under a hydrogen atmosphere (2.0-2.7 bar) at 130°C.[3]

  • This process will racemize the amine, which can then be recycled back into the resolution process.

Data Summary
ParameterValueReference
Overall Yield (from racemic HCl salt)29% (can be improved with racemization/recycle)[3]
Enantiomeric Excess (ee)>99.7%[3]
Racemization Yield95%[3]
Resolution and Racemization Cycle

Classical Resolution Cycle Racemic_Amine Racemic (R/S)- 2-amino-5-methoxytetralin Resolution Resolution with (S)-mandelic acid Racemic_Amine->Resolution S_Salt Less Soluble Salt ((S)-amine-(S)-acid) Resolution->S_Salt Crystallization R_Salt_Liquor More Soluble Salt in Mother Liquor ((R)-amine-(S)-acid) Resolution->R_Salt_Liquor in Solution Liberation_S Base Treatment S_Salt->Liberation_S Liberation_R Recovery from Mother Liquor R_Salt_Liquor->Liberation_R S_Amine (S)-2-amino-5- methoxytetralin Liberation_S->S_Amine R_Amine (R)-2-amino-5- methoxytetralin Liberation_R->R_Amine Racemization Racemization (Raney Co, H2, Heat) R_Amine->Racemization Racemization->Racemic_Amine Recycle Biocatalytic Reductive Amination cluster_main Amine Dehydrogenase (AmDH) Catalyzed Reaction cluster_cofactor Cofactor Regeneration Cycle Ketone 5-methoxy-2-tetralone AmDH_Reaction AmDH Enzyme Ketone->AmDH_Reaction Ammonia NH3 (from buffer) Ammonia->AmDH_Reaction S_Amine_Product (S)-2-amino-5- methoxytetralin AmDH_Reaction->S_Amine_Product NADH NADH NADH->AmDH_Reaction NAD NAD+ NADH->NAD Hydride Donor NAD->AmDH_Reaction FDH_Reaction Formate Dehydrogenase (FDH) NAD->FDH_Reaction FDH_Reaction->NADH CO2 CO2 FDH_Reaction->CO2 Formate Formate Formate->FDH_Reaction

Caption: Biocatalytic Reductive Amination with Cofactor Regeneration.

Conclusion

The selection of a synthetic method for (S)-2-amino-5-methoxytetralin depends on various factors including the desired scale of production, cost considerations, and available equipment. The Asymmetric Induction method offers a highly efficient and stereoselective route that avoids resolution. The Classical Resolution method, while potentially lower-yielding per cycle, is a well-established technique that can be made highly efficient through the recycling of the undesired enantiomer. Finally, Biocatalytic Reductive Amination represents a modern, sustainable approach that operates under mild conditions and can provide excellent enantioselectivity, making it particularly suitable for green chemistry initiatives. Each of these methods provides a robust pathway to this valuable chiral intermediate, empowering researchers and drug development professionals to advance their synthetic programs.

References

  • Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 9(1), 89-94. [Link]

  • Mutti, F. G., Knaus, T., & Böhmer, W. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(3), 574-586. [Link]

  • Guo, F., & Berglund, P. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. Green Chemistry, 19(3), 587-603. [Link]

  • Lin, C.-W., & Lin, C.-H. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. U.S.
  • Lin, C.-W., & Lin, C.-H. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. U.S.

Sources

Application Notes & Protocols for the Purity Assessment of (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for (S)-2-Amino-5-methoxytetralin

(S)-2-Amino-5-methoxytetralin is a key chiral intermediate used in the synthesis of various pharmacologically active compounds.[1][2][3] As a building block for potential therapeutics, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of impurities—be they enantiomeric, structurally related, residual solvents, or elemental—can have significant and often detrimental effects on the biological activity and toxicity profile of the drug product.

This guide provides a comprehensive framework of validated analytical techniques for the rigorous purity assessment of (S)-2-Amino-5-methoxytetralin. It is designed for researchers, analytical scientists, and drug development professionals. The methodologies described herein are built upon the principle of orthogonality, where multiple techniques with different separation and detection principles are employed to build a complete and trustworthy purity profile. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required for robust method development and validation.

The Orthogonal Analytical Workflow

A single analytical method is insufficient to declare a substance pure. A comprehensive assessment requires an orthogonal approach, where different methods provide complementary information. The workflow below illustrates how a sample of (S)-2-Amino-5-methoxytetralin is subjected to a battery of tests, each targeting specific types of impurities. The collective data from these analyses provides a high-confidence, multi-faceted purity assessment.

Purity_Workflow cluster_sample Sample cluster_tests Analytical Techniques cluster_report Final Assessment Sample (S)-2-Amino-5-methoxytetralin Bulk Material Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC RP_HPLC RP-HPLC (Chemical Purity, Related Substances) Sample->RP_HPLC GC_MS GC-MS (Residual Solvents, Volatile Impurities) Sample->GC_MS NMR NMR Spectroscopy (Structural Identity & Purity) Sample->NMR Elemental ICP-MS (Elemental Impurities) Sample->Elemental Report Certificate of Analysis (Comprehensive Purity Report) Chiral_HPLC->Report RP_HPLC->Report GC_MS->Report NMR->Report Elemental->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Principle & Rationale

As a chiral molecule, the most critical purity attribute of (S)-2-Amino-5-methoxytetralin is its enantiomeric excess (ee). The (R)-enantiomer is an impurity that must be precisely quantified. Chiral HPLC is the gold standard for this separation.[4] It utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including amines.[5]

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of (S)-2-Amino-5-methoxytetralin in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic System: A standard HPLC system with UV detection is sufficient.

  • Method Parameters: The following conditions are a robust starting point for method development. Optimization may be required based on the specific CSP used.

  • System Suitability Test (SST): Prepare a solution of the racemic mixture (a 1:1 mix of (S) and (R) enantiomers). Inject five replicates. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis: Inject the sample solution and record the chromatogram. The (S)-enantiomer is expected to be the major peak.

Data Presentation: Chiral HPLC Conditions
ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)Broad applicability and proven success for amine enantioseparations.[5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase mode often provides better selectivity on polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape for amines by reducing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[6]
Column Temp. 25 °CTemperature control is crucial for reproducible retention times and selectivity.[6]
Detection UV at 280 nmThe aromatic tetralin core provides strong UV absorbance.
Injection Vol. 10 µLAdjust as needed based on detector response and concentration.
Data Interpretation

The enantiomeric excess (ee%) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

For pharmaceutical applications, an ee% of >99.5% is often required.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Principle & Rationale

RP-HPLC separates compounds based on their hydrophobicity. It is the primary method for quantifying non-chiral impurities, such as starting materials, synthetic by-products, and degradation products.[7] A C18 stationary phase is a versatile and robust choice. An acidic mobile phase modifier (e.g., formic acid) is used to protonate the primary amine of the analyte, ensuring good peak shape and consistent retention.

Experimental Protocol
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a diluent such as 50:50 acetonitrile/water.

  • Chromatographic System: Standard HPLC with UV or PDA (Photodiode Array) detection. PDA is preferred as it provides spectral data to aid in peak identification and purity assessment.

  • Method Parameters: A gradient elution is employed to resolve compounds with a range of polarities.

  • Validation Parameters: The method must be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to regulatory guidelines.[8][9][10]

  • Analysis: Inject a blank (diluent), a reference standard of (S)-2-Amino-5-methoxytetralin, and the sample solution.

Data Presentation: RP-HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmIndustry-standard stationary phase for high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape of the basic analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 min; hold at 95% B for 5 minA wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA at 230 nm and 280 nmDual wavelength monitoring increases the probability of detecting all impurities.
Injection Vol. 5 µL
Data Interpretation

Chemical purity is typically calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks. Purity % = ( Area_main_peak / Total_Area_all_peaks ) x 100

This assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.

Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process. Due to the polar nature and low volatility of the primary amine in (S)-2-Amino-5-methoxytetralin, direct analysis can lead to poor peak shape and column interaction.[11] Derivatization is employed to replace the active hydrogen on the amine with a nonpolar group, increasing volatility and improving chromatographic performance. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[11]

Experimental Workflow & Protocol

GCMS_Workflow Sample 1. Weigh Sample (~5 mg) Solvent 2. Add Solvent (e.g., Pyridine) Sample->Solvent Reagent 3. Add Derivatizing Agent (e.g., BSTFA) Solvent->Reagent Heat 4. Heat Reaction (e.g., 70°C for 30 min) Reagent->Heat Inject 5. Inject into GC-MS Heat->Inject Analyze 6. Data Analysis (Identify & Quantify) Inject->Analyze

Caption: Workflow for GC-MS analysis including derivatization.

  • Derivatization: In a GC vial, accurately weigh ~5 mg of the sample. Add 200 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Method Parameters: The following are typical starting parameters.

Data Presentation: GC-MS Conditions
ParameterRecommended SettingRationale
GC Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmA general-purpose, robust column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minSeparates solvents at the beginning and elutes the higher-boiling derivatized analyte.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Mass Range 40 - 500 amuCovers the expected mass of residual solvents and the derivatized product.
Data Interpretation

Residual solvents are identified by their retention time and mass spectrum compared to a spectral library (e.g., NIST). Quantification is performed using an internal or external standard method. Other volatile impurities can be tentatively identified by interpreting their mass spectra.

Structural Confirmation by NMR Spectroscopy

Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and confirmation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For purity assessment, NMR can detect and help identify impurities with different structural backbones that might co-elute with the main peak in chromatography. A patent for the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride provides reference ¹H-NMR data.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and type of protons. Integration of signals can be used for quantitative analysis (qNMR).

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm proton-proton and proton-carbon connectivities, respectively, to verify the structure.

Data Interpretation

The acquired spectra should be compared against a reference standard or literature data.[12] The chemical shifts, coupling constants, and integrations of the sample's ¹H spectrum must match the expected structure. Impurity signals will appear as extra peaks. The absence of unexpected signals is a strong indicator of high purity. For example, signals corresponding to starting materials or regioisomers should be absent.

Elemental Impurity Analysis by ICP-MS

Principle & Rationale

Elemental impurities in pharmaceutical products can originate from catalysts used in synthesis (e.g., Palladium, Platinum), raw materials, or manufacturing equipment.[] These impurities can be toxic and may affect drug stability.[14] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its extremely low detection limits (parts per billion or even parts per trillion) and ability to measure multiple elements simultaneously, as required by guidelines like USP <232>.[][15]

Experimental Protocol
  • Sample Preparation: Accurately weigh a portion of the sample (e.g., 0.1 g). Perform a closed-vessel microwave digestion using concentrated nitric acid and hydrogen peroxide to break down the organic matrix and bring the elements into solution.

  • Analysis: Dilute the digested sample to a suitable final volume with deionized water and analyze using a validated ICP-MS method.

  • Validation: The method should be validated for accuracy and precision for the target elements in the specific sample matrix.

Data Interpretation

The concentration of each elemental impurity is determined and compared against the permissible daily exposure (PDE) limits established in regulatory guidelines. The analysis ensures that the substance is free from harmful levels of heavy metals and other elemental contaminants.

References

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (2020). SciSpace. Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2022). SciELO Brazil. Retrieved from [Link]

  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (2014). Google Patents.
  • Analytical method validation: A brief review. (2014). Journal of Pharmacy Research. Retrieved from [Link]

  • (s)-2-Amino-5-methoxytetralin (hydrochloride). (n.d.). Lab901. Retrieved from [Link]

  • (S)-2-amino-5-methoxytetralin hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2016). LCGC International. Retrieved from [Link]

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. (2018). Office of Justice Programs. Retrieved from [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). PubMed. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Gas chromatography of amines as various derivatives. (2000). ResearchGate. Retrieved from [Link]

  • Recent trends in fast and ultrafast chiral high-performance liquid chromatography and its application to the analysis of bioactive compounds. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2019). ResearchGate. Retrieved from [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2018). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2012). PMC - NIH. Retrieved from [Link]

  • The Application of a Desktop NMR Spectrometer in Drug Analysis. (2018). PMC - NIH. Retrieved from [Link]

Sources

HPLC Method for Determining Enantiomeric Excess of (S)-2-amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the enantiomeric excess (e.e.) of (S)-2-amino-5-methoxytetralin. The method employs a polysaccharide-based immobilized chiral stationary phase (CSP), which offers broad applicability and excellent chiral recognition.[1][2] This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, where stringent control of stereoisomeric purity is a regulatory and safety imperative. We provide a comprehensive guide covering the scientific principles, detailed experimental procedures, system suitability criteria, and data analysis, ensuring the method's trustworthiness and reproducibility.

Introduction: The Criticality of Stereoisomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some well-known cases, contribute to adverse effects. Consequently, global regulatory bodies, including the U.S. Food and Drug Administration, mandate the characterization and control of the enantiomeric purity of chiral drug substances.[4]

(S)-2-amino-5-methoxytetralin is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The enantiomeric purity of this starting material directly dictates the stereochemical integrity and, ultimately, the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method to determine its enantiomeric excess is not merely a procedural step but a cornerstone of quality assurance. This application note describes such a method, grounded in established principles of chiral chromatography.

Principle of Enantiomeric Resolution on a Polysaccharide CSP

The separation of enantiomers via HPLC is achieved by creating a chiral environment where the two mirror-image molecules can interact differently. The most effective and widely used approach involves a Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives coated or immobilized on a silica matrix, are renowned for their broad enantiorecognition capabilities.[2][3]

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions are a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[4] The subtle differences in the spatial arrangement of the enantiomers lead to a difference in the stability and energy of these complexes. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and enabling their separation and quantification.[5]

G cluster_0 Chiral Recognition on Stationary Phase cluster_1 Resulting Chromatogram Analyte (R)- & (S)-Enantiomers In Mobile Phase CSP Chiral Stationary Phase (CSP) Immobilized Polysaccharide Derivative Analyte->CSP Introduction Complexes Transient Diastereomeric Complexes (R)-Analyte::CSP (less stable) (S)-Analyte::CSP (more stable) CSP->Complexes Multiple Interactions (H-bonding, π-π, steric) Separation Differential Retention Times Baseline Separation Complexes->Separation Elution peak1 Peak 1 (R)-Enantiomer Separation->peak1 Elutes First peak2 Peak 2 (S)-Enantiomer Separation->peak2 Elutes Second

Caption: Mechanism of enantiomeric separation on a polysaccharide-based CSP.

Experimental Protocol

This section provides a step-by-step methodology for determining the enantiomeric excess of (S)-2-amino-5-methoxytetralin.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chiral Column: Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel.[1]

    • Dimensions: 4.6 mm I.D. x 250 mm length, 5 µm particle size.

  • Solvents and Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Reference Standards: High-purity (S)-2-amino-5-methoxytetralin and its racemic mixture.

  • Labware: Calibrated volumetric flasks and pipettes, autosampler vials with inserts, 0.45 µm syringe filters.

Chromatographic Conditions

The following conditions are optimized for robust, baseline separation of the enantiomers.

ParameterCondition
Column Daicel CHIRALPAK® IA, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Causality Behind Experimental Choices:

  • Stationary Phase: CHIRALPAK® IA is an immobilized amylose-based CSP known for its excellent enantiorecognition for a wide range of compounds, including primary amines.[1][6] Its immobilized nature allows for the use of a broader range of solvents, enhancing method development flexibility and column robustness.[2]

  • Mobile Phase: A normal-phase system is employed. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier to control retention. The addition of a small amount of DEA, a basic additive, is crucial for analyzing primary amines.[6] It minimizes undesirable interactions with residual acidic silanol groups on the silica surface, resulting in improved peak symmetry and efficiency.[3][7][8]

  • Temperature Control: Maintaining a constant column temperature of 25 °C is critical for ensuring the reproducibility of retention times and selectivity, as chiral separations can be sensitive to thermal fluctuations.[9]

Preparation of Solutions
  • Racemic Standard Solution (for SST): Prepare a solution of racemic 2-amino-5-methoxytetralin in the mobile phase at a concentration of approximately 0.5 mg/mL. This solution is used to confirm the elution order and to perform system suitability checks.

  • Sample Solution: Accurately weigh and dissolve the (S)-2-amino-5-methoxytetralin sample to be tested in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column and instrument.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is a mandatory step for any validated method.[10][11] Inject the Racemic Standard Solution (n=5 or 6) and evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 1.7
Tailing Factor (T) for the (S)-enantiomer ≤ 2.0
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Rationale: The SST ensures that the analytical system is fit for its intended purpose on the day of analysis.[12][13] A resolution (Rs) of at least 1.7 provides confidence in the accurate integration of the minor enantiomer peak, free from interference from the major peak.[12] The tailing factor ensures good peak shape, while the %RSD demonstrates the precision of the injection and detection systems.[10]

G cluster_workflow Analytical Workflow Protocol Prep Solution Preparation 1. Prepare Racemic Standard (0.5 mg/mL) 2. Prepare Sample (0.5 mg/mL) 3. Filter all solutions SST System Suitability Test (SST) 1. Inject Racemic Standard (n=5) 2. Verify Rs ≥ 1.7, T ≤ 2.0, %RSD ≤ 2.0% Prep->SST System Verification SST->Prep Fail: Troubleshoot System Analysis Sample Analysis 1. Inject Sample Solution 2. Acquire Chromatogram SST->Analysis Proceed if SST Passes Calc Quantification 1. Integrate Peak Areas 2. Calculate % Enantiomeric Excess Analysis->Calc Data Processing Report Final Report Document all results and SST performance Calc->Report Documentation

Caption: Step-by-step workflow for the determination of enantiomeric excess.

Data Analysis and Calculation

The enantiomeric excess (% e.e.) is the standard measure of enantiomeric purity. It is calculated by comparing the peak areas of the major (desired) and minor (undesired) enantiomers obtained from the sample chromatogram.[14][15]

Formula for Enantiomeric Excess:

% e.e. = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

  • Area(S)-enantiomer: The integrated peak area of the (S)-2-amino-5-methoxytetralin.

  • Area(R)-enantiomer: The integrated peak area of the (R)-2-amino-5-methoxytetralin impurity.

Method Validation Principles

For implementation in a regulated GxP environment, this method must be formally validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[19] Key parameters to evaluate include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any other potential impurities. This is primarily demonstrated by achieving the resolution target during the SST.[17]

  • Linearity: Establishing a linear relationship between the concentration of the minor enantiomer and its detector response.

  • Accuracy: The agreement between the measured value and a known true value, often assessed by analyzing samples spiked with known amounts of the (R)-enantiomer.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Quantification (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for an impurity method.

Conclusion

This application note presents a specific, robust, and reliable HPLC method for the determination of the enantiomeric excess of (S)-2-amino-5-methoxytetralin. The use of a CHIRALPAK® IA column with an optimized normal-phase mobile phase provides excellent resolution and peak shape. By following the detailed protocol, including rigorous system suitability testing, analytical laboratories can confidently and accurately assess the enantiomeric purity of this critical pharmaceutical intermediate, ensuring compliance with regulatory standards and contributing to the quality and safety of the final API.

References

  • Vertex AI Search. (2023).
  • Columnex LLC.Chiral HPLC and SFC Columns.
  • I. Ilisz, et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • D. Armstrong, et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • S.K. Lull, et al. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • S. Patel, et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • W.H. Pirkle, et al. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Journal of Chromatography A. [Link]

  • B.N. Singh, et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • A. Kumar. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]

  • ResearchGate. (2014). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Element Lab Solutions. Daicel Immobilised Polysaccharide Chiral Columns. [Link]

  • Daicel Chiral Technologies. Daicel Polysaccharide Stationary Phases. [Link]

  • F. Gasparrini, et al. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. Journal of Biochemical and Biophysical Methods. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • I.S. Lurie, et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • The Laboratory Store Ltd. Daicel 61224 CHIRALPAK® AZ Amylose Tris Cellulose Derived Analytical Chiral HPLC Column. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. [https://www.rjpbcs.com/pdf/2012_3(4)/[3].pdf]([Link]3].pdf)

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK Immobilized Columns (SFC). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Royal Society of Chemistry. (2021). Validating Analytical Procedures. [Link]

  • Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • S. Felletti, et al. (2023). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • P. Anzenbacher Jr, et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. [Link]

  • P. Anzenbacher Jr, et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • A. Cavazzini, et al. (2018). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Foreword: The Strategic Importance of the 2-Aminotetralin Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Dopamine D2 Agonists Using (S)-2-Amino-5-methoxytetralin

Authored by: A Senior Application Scientist

The dopamine D2 receptor, a critical G-protein coupled receptor, is a cornerstone of neuropharmacology, implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] The development of agonists that selectively target this receptor is a primary objective in modern drug discovery. Within the armamentarium of medicinal chemistry, the 2-aminotetralin scaffold has emerged as a privileged structure, effectively mimicking the phenylethylamine core of endogenous dopamine in a conformationally constrained manner.[3][4][5][6][7]

This guide focuses on a particularly valuable chiral building block: (S)-2-Amino-5-methoxytetralin . Its stereochemical configuration and substitution pattern make it an ideal starting material for the synthesis of potent and selective D2 agonists. Notably, it is a key precursor in the synthesis of Rotigotine, a clinically significant medication for Parkinson's disease.[8][9] The (S)-enantiomer is critical, as it typically confers the desired agonist activity at dopamine receptors, whereas the (R)-enantiomer often exhibits lower affinity or even antagonistic properties.[10][11]

This document provides researchers, scientists, and drug development professionals with a detailed overview, field-proven protocols, and mechanistic insights into the application of (S)-2-Amino-5-methoxytetralin in the synthesis of next-generation dopamine D2 agonists.

The Precursor: (S)-2-Amino-5-methoxytetralin Hydrochloride

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Chemical Name (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS Number 144575-86-0
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture. Long-term storage at 2-8°C is recommended.

  • Safety: Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. As an amine salt, it is a stable solid, but the free base is a corrosive and air-sensitive oil.

Core Synthetic Strategy: N-Functionalization

The primary amino group of (S)-2-Amino-5-methoxytetralin is the principal reaction handle for introducing substituents that modulate pharmacological activity, including potency and selectivity for D2 versus D3 receptors. The two most prevalent and reliable methods for this transformation are Reductive Amination and Direct N-Alkylation .

Caption: Key synthetic routes for N-functionalization.

Causality Behind Method Selection
  • Reductive Amination: This is the preferred method for introducing alkyl groups from corresponding aldehydes or ketones.[12][13] Its key advantage is superior control. The reaction proceeds via an iminium ion intermediate which is reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (STAB) are selective for the iminium ion over the starting carbonyl compound, effectively preventing the side reactions and over-alkylation that can plague direct alkylation.[13] This method is ideal for preparing secondary amines (from the primary amine) or tertiary amines (from a secondary amine).

  • Direct N-Alkylation: This classic S N 2 reaction is highly effective for introducing alkyl groups for which the corresponding aldehyde is unstable or unavailable, such as a 2-(2-thienyl)ethyl group.[13][14] The reaction's success hinges on careful control of stoichiometry and reaction conditions to minimize the formation of undesired tertiary amines and quaternary ammonium salts. The choice of base is critical; non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ are typically used to deprotonate the amine without competing in the alkylation.

Field-Proven Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility.

Protocol 1: Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

This procedure details the synthesis of a key intermediate via reductive amination, a foundational structure for many D2 agonists where N-propyl groups enhance potency.

Workflow Overview

Caption: Experimental workflow for reductive amination.

Materials and Reagents

ReagentM.W.AmountMoles (mmol)Eq.
(S)-2-Amino-5-methoxytetralin HCl213.701.00 g4.681.0
Propionaldehyde58.080.34 mL4.681.0
Sodium Triacetoxyborohydride (STAB)211.941.49 g7.021.5
Dichloromethane (DCM), anhydrous-25 mL--
Triethylamine (TEA)101.190.78 mL5.621.2
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--
Anhydrous Na₂SO₄-~5 g--

Step-by-Step Methodology

  • Reaction Setup & Free Base Generation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-5-methoxytetralin hydrochloride (1.00 g, 4.68 mmol).

    • Add anhydrous dichloromethane (25 mL) and stir to form a suspension.

    • Add triethylamine (0.78 mL, 5.62 mmol) dropwise. Stir the mixture at room temperature for 20 minutes. The suspension should become a clear solution as the free base is formed.

    • Rationale: The starting material is a hydrochloride salt. The amine must be converted to its free base form by a non-nucleophilic base (TEA) to be sufficiently nucleophilic for the reaction with the aldehyde.

  • Imine Formation:

    • Add propionaldehyde (0.34 mL, 4.68 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Rationale: The primary amine condenses with the aldehyde to form an intermediate iminium ion, which is the species that will be reduced.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.49 g, 7.02 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

    • Stir the reaction vigorously at room temperature.

    • Rationale: STAB is a mild and selective reducing agent that reduces the iminium ion much faster than the propionaldehyde, preventing side reactions.[13]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 3-6 hours).

    • Eluent System for TLC: 10% Methanol in DCM with 0.5% NH₄OH.

  • Workup and Extraction:

    • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: The bicarbonate quench neutralizes the acidic byproducts of the STAB reagent. The brine wash removes residual water.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 5% Methanol in DCM) to yield the pure secondary amine product. Expected yield: 80-90%.

Protocol 2: Synthesis of (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (Rotigotine Precursor)

This protocol describes the direct N-alkylation of the previously synthesized secondary amine to produce the immediate precursor to Rotigotine.

Materials and Reagents

ReagentM.W.AmountMoles (mmol)Eq.
(S)-5-Methoxy-N-propyl-aminotetralin219.331.00 g4.561.0
2-(2-Thienyl)ethyl tosylate*282.381.42 g5.021.1
Potassium Carbonate (K₂CO₃), anhydrous138.210.95 g6.841.5
Acetonitrile (MeCN), anhydrous-25 mL--
Deionized water-30 mL--
Ethyl Acetate-3 x 20 mL--
Brine-20 mL--
Anhydrous Na₂SO₄-~5 g--

*Note: 2-(Thiophen-2-yl)ethyl bromide can also be used.

Step-by-Step Methodology

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add the secondary amine from Protocol 1 (1.00 g, 4.56 mmol), anhydrous potassium carbonate (0.95 g, 6.84 mmol), and anhydrous acetonitrile (25 mL).

    • Stir the suspension vigorously.

    • Rationale: K₂CO₃ is a solid, non-nucleophilic base that deprotonates the secondary amine, activating it for nucleophilic attack. Acetonitrile is a suitable polar aprotic solvent for this S N 2 reaction.

  • Alkylation:

    • Add 2-(2-thienyl)ethyl tosylate (1.42 g, 5.02 mmol) to the suspension.

    • Heat the reaction mixture to 70-80°C and stir under an inert atmosphere.

    • Rationale: Heating increases the rate of the S N 2 reaction. A slight excess of the alkylating agent ensures complete conversion of the starting amine.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting secondary amine is consumed (typically 8-16 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 15 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0% to 20% Ethyl Acetate in Hexanes) to afford the pure tertiary amine. Expected yield: 75-85%.

Final Step: O-Demethylation to Rotigotine The synthesized product can be converted to the active pharmaceutical ingredient, Rotigotine, by demethylating the 5-methoxy group to the corresponding phenol (5-hydroxy). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like DCM at low temperatures.

Structure-Activity Relationship (SAR) Insights

The 2-aminotetralin scaffold provides a rigid framework to probe the structural requirements of the D2 receptor.

Structural FeatureObservationRationale & Significance
C2-Amine Stereochemistry The (S)-enantiomer is consistently more potent as a D2 agonist.[10][15]The stereochemistry at the C2 position is crucial for correctly orienting the amine and the aromatic ring within the D2 receptor binding pocket, enabling effective receptor activation. The (R)-enantiomer may bind but often fails to activate the receptor, acting as an antagonist.[10][11]
Aromatic Substitution A 5-hydroxy group significantly enhances D2 agonist activity.[3][6][16]The 5-OH group mimics the meta-hydroxyl group of dopamine, forming a critical hydrogen bond interaction with a serine residue in the D2 receptor's binding site. The 5-methoxy group serves as a protected precursor, easily converted to the active phenol in the final synthetic step.
N-Alkyl Substituents N,N-dipropyl substitution is often optimal for D2/D3 agonist activity.[3][5]The size and nature of the N-substituents explore hydrophobic pockets within the receptor. The n-propyl groups have been found to provide a favorable balance of size and lipophilicity for high-affinity binding.[6]

Pharmacological Data: Receptor Binding Affinities

The following table summarizes representative binding affinity data for 2-aminotetralin derivatives at human dopamine D2 and D3 receptors, highlighting the impact of N-substitution.

CompoundN-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
5-OH-DPAT -H, -H (as N,N-dipropyl)~1.5~0.8~2-fold for D3
Rotigotine -Propyl, -2-(thien-2-yl)ethyl~4.6~0.7~6.5-fold for D3
Pramipexole (non-tetralin for comparison)-~2.9~0.5~6-fold for D3

Data are compiled and representative. Absolute values may vary between studies. This data illustrates that while many aminotetralins show high affinity for both D2 and D3 receptors, subtle changes to the N-substituents can tune the selectivity profile.[17][18]

Conclusion

(S)-2-Amino-5-methoxytetralin is a high-value, versatile chiral intermediate for the synthesis of dopamine D2 agonists. Its rigid scaffold and stereodefined amine center provide an excellent platform for developing potent and selective neurological drug candidates. The synthetic routes of reductive amination and direct N-alkylation are robust and scalable methods that allow for the systematic exploration of N-substituent effects on D2 receptor pharmacology. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

  • Feenstra, M. G., Rollema, H., Dijkstra, D., Grol, C. J., Horn, A. S., & Westerink, B. H. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17, 11–19. [Link]

  • Chen, Y. R., Wu, C. C., & Wang, H. M. (2012). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., ... & Carlsson, A. (1989). Resolved cis-and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of medicinal chemistry, 32(2), 422-429. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. ACS Publications. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Berardi, F. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 13(10), 1544–1557. [Link]

  • Cheenpracha, S., Ho, D. M., Applasamy, S. D., Yousof, R., & Awang, K. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1859–1872. [Link]

  • Cheenpracha, S., Ho, D. M., Applasamy, S. D., Yousof, R., & Awang, K. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Publications. [Link]

  • Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1986). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of medicinal chemistry, 29(6), 912-917. [Link]

  • van de Witte, S. V., van Vliet, L. A., Grol, C. J., & Wikström, H. V. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Scilit. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

  • van Vliet, L. A., Tepper, P. G., Dijkstra, D., & Wikström, H. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & medicinal chemistry letters, 9(10), 1361-1366. [Link]

  • Veeprho. (n.d.). (S)-2-Amino-5-methoxytetralin (S)-Mandelate. Veeprho. [Link]

  • Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual review of pharmacology and toxicology, 23(1), 103-130. [Link]

  • An, Y. (2006). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Gardner, M. F., Free, R. B., Sibley, D. R., & Newman, A. H. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7246–7261. [Link]

  • An, Y. (2006). (+/-)-2-(N-Cyclohexylethyl-N-[11C]propyl)amino-5-hydroxytetralin. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

A Detailed Step-by-Step Guide to the Reductive Amination of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Amino-5-methoxytetralin

Introduction: The Significance of 2-Amino-5-methoxytetralin

2-Amino-5-methoxytetralin is a crucial chiral intermediate in medicinal chemistry, most notably as a key structural motif for potent dopamine D₂ agonists, such as N-0923, which are investigated for the treatment of Parkinson's disease.[1][2][3] Its synthesis is a pivotal step in the development of these therapeutics. Reductive amination, also known as reductive alkylation, stands out as a powerful and versatile method for forming carbon-nitrogen bonds, offering a direct pathway from a ketone to an amine.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of (±)-2-amino-5-methoxytetralin from 5-methoxy-2-tetralone, emphasizing the chemical rationale behind the procedural steps and reagent choices.

The Underlying Chemistry: Mechanism of Reductive Amination

The reductive amination of a ketone is fundamentally a two-stage process that is often performed in a single pot ("one-pot reaction").[5][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (in this case, ammonia) on the carbonyl carbon of the ketone (5-methoxy-2-tetralone). This forms an unstable hemiaminal intermediate, which then eliminates a molecule of water to form an imine.[5] In the presence of a mild acid, the imine is protonated to form a more electrophilic iminium ion. The removal of water is critical to drive the equilibrium towards the imine/iminium intermediate.[5]

  • Reduction: A reducing agent, specifically chosen for its ability to selectively reduce the iminium ion in the presence of the starting ketone, is then used to deliver a hydride to the carbon of the C=N double bond.[7][8] This reduction step yields the final amine product.

The overall workflow can be visualized as follows:

ReductiveAmination Ketone 5-Methoxy-2-tetralone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Ammonia Ammonia (NH3) Ammonia->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration Water H2O Hemiaminal->Water Imine->Hemiaminal Hydration Product 2-Amino-5-methoxytetralin Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Imine Catalyst Lewis Acid (e.g., Ti(OiPr)4) (Water Scavenger) Catalyst->Hemiaminal Promotes Dehydration

Sources

Application Notes & Protocols: Safe Handling and Storage of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for (S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS No. 439133-67-2), a key chiral intermediate in the synthesis of the dopamine agonist Rotigotine.[1][2] These protocols are designed for researchers, chemists, and pharmaceutical development professionals to ensure personnel safety, maintain compound integrity, and adhere to regulatory standards. The guide covers material properties, personal protective equipment (PPE), detailed handling protocols, emergency procedures, and optimal long-term storage conditions, grounded in the principles of chemical stability and laboratory safety.

Introduction: Understanding the Compound

This compound is a chiral organic salt. The formation of a mandelate salt from the parent amine, (S)-2-Amino-5-methoxytetralin, is a critical step in pharmaceutical synthesis. This conversion serves two primary purposes:

  • Chiral Resolution: It allows for the separation of the desired (S)-enantiomer from a racemic mixture, a fundamental process in the development of stereospecific drugs.

  • Stability and Handling: The free amine is typically a less stable, potentially oily substance. Converting it to a crystalline salt enhances its thermal stability, reduces its volatility, and improves its handling characteristics, making it suitable for storage and downstream processing.[3]

The compound is a secondary amine, a structural class that can be susceptible to oxidative degradation.[4][5][6] Furthermore, as an amine salt, it may exhibit hygroscopic properties.[7][8] These inherent chemical characteristics necessitate the stringent handling and storage protocols detailed in this guide.

Physical and Chemical Properties

A clear understanding of the compound's properties is foundational to its safe handling.

PropertyDataReference(s)
CAS Number 439133-67-2[5]
Molecular Formula C₁₉H₂₃NO₄[5]
Molecular Weight 329.39 g/mol [1]
Appearance White, off-white, or light pink crystalline solid[1][9]
Melting Point 200-201 °C[10]
Solubility Slightly soluble in water; soluble in various organic solvents.[9]

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for the mandelate salt is not universally available, data from the closely related hydrochloride salt provides a strong basis for hazard assessment. The primary hazards are associated with the aminotetralin moiety.

Potential Hazards (based on analogous compounds):

  • Acute Oral Toxicity: The hydrochloride salt is classified as "Toxic if swallowed" (H301).[11] Assume similar toxicity for the mandelate salt.

  • Skin Sensitization: May cause an allergic skin reaction (H317).[11] Repeated skin contact should be avoided.

  • Organ Toxicity: May cause damage to organs (H370).[11]

  • Irritation: As a fine powder, it can cause respiratory tract and eye irritation.

A thorough risk assessment must be conducted before any handling activities. This involves evaluating the quantity of material being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the available engineering controls.

Personal Protective Equipment (PPE)

The "last line of defense" is a critical component of safe handling. The following PPE is mandatory when handling this compound in any quantity.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) are required. Gloves should be inspected before use and changed immediately if contamination occurs.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, to protect skin and clothing.

  • Respiratory Protection: For operations that may generate significant dust (e.g., weighing large quantities, bulk transfers), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used within the context of a comprehensive respiratory protection program.[10][12] All weighing and transfers of powder should be performed in a certified chemical fume hood or a powder containment hood.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_controls Engineering Controls cluster_respirator Additional PPE (Task-Dependent) Goggles Chemical Splash Goggles Gloves Nitrile Gloves Coat Lab Coat (fully buttoned) FumeHood Chemical Fume Hood Respirator N95/P100 Respirator Start Handling (S)-2-Amino- 5-methoxytetralin (S)-mandelate Task Assess Task: Weighing, Transfer, Dissolution Start->Task Task->Goggles Task->Gloves Task->Coat Task->FumeHood Weighing Weighing large quantity or generating dust? Task->Weighing Weighing->FumeHood No Weighing->Respirator Yes

Fig 1. PPE and Engineering Control Selection Workflow.

Detailed Handling Protocols

Adherence to systematic procedures is crucial for safety and for preserving the compound's high purity.

Preparation and Workspace Setup
  • Designate Area: Cordon off a specific area within a certified chemical fume hood for the handling procedure.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary glassware, spatulas, and weighing containers clean, dry, and readily available.

  • Waste Disposal: Prepare a designated, labeled hazardous waste container for solid waste and another for contaminated disposable items (e.g., gloves, weighing paper).

  • Spill Kit: Ensure a chemical spill kit appropriate for solid amine compounds is accessible.[13]

Weighing and Transfer Protocol
  • Inert Atmosphere (Recommended for High-Purity Aliquots): For sensitive, small-scale reactions, transfer the required amount of the compound inside a glovebox under an inert atmosphere (Nitrogen or Argon) to minimize exposure to air and moisture.

  • Fume Hood (Standard Procedure):

    • Place the stock container and a tared weigh boat/vial on an analytical balance inside the chemical fume hood.

    • Allow the stock container to equilibrate to the ambient temperature of the hood before opening to prevent condensation of atmospheric moisture onto the powder.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of the solid to the tared container.

    • Promptly and securely close the stock container, ensuring the seal is tight. Use parafilm to wrap the cap for added protection during long-term storage.

    • Record the new weight of the stock container if required by inventory management procedures.

Storage and Stability

The primary goals of storage are to prevent chemical degradation and maintain stereochemical purity. The principal degradation pathways for this compound are oxidation and moisture uptake.

Optimal Storage Conditions
  • Temperature: Store in a cool, dry location. Standard room temperature (20-25°C) is generally acceptable.[4][14] For long-term archival, storage at 2-8°C can be considered to further slow any potential degradation pathways.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the secondary amine.[4]

  • Light: Protect from light by using an amber glass vial or by storing the container inside a light-blocking secondary container.[9][15] Aromatic amines can be susceptible to photodegradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[16]

Rationale for Storage Conditions
  • Oxidation: Secondary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.[5][17] This can lead to the formation of impurities, compromising the integrity of the material for its use in pharmaceutical synthesis. Storing under an inert gas in a sealed container directly mitigates this risk.

  • Hygroscopicity: Amine salts can be hygroscopic, meaning they absorb moisture from the air.[7][8] Absorbed water can lead to physical changes in the crystalline solid (e.g., clumping) and can potentially promote hydrolytic degradation pathways over extended periods. A tightly sealed container in a dry environment is therefore essential.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the Safety Data Sheet (SDS) or container label.[5][16]

Spill Response Protocol

The response depends on the scale of the spill.

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess Minor Minor Spill (<1g, contained) Assess->Minor Minor Major Major Spill (>1g, airborne dust) Assess->Major Major m1 Alert personnel in immediate area Minor->m1 mj1 Evacuate immediate area Major->mj1 m2 Don appropriate PPE m1->m2 m3 Cover with absorbent (e.g., vermiculite) m2->m3 m4 Gently sweep into waste container m3->m4 m5 Decontaminate area m4->m5 mj2 Alert supervisor & call emergency response mj1->mj2 mj3 Restrict access to area mj2->mj3 mj4 Await trained response team mj3->mj4

Fig 2. Decision workflow for chemical spill response.

Minor Spill (Small quantity, contained, no airborne dust):

  • Alert others in the immediate vicinity.

  • Ensure proper PPE is worn (see Section 3).

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully sweep the mixture into a labeled hazardous waste container. Do not use a brush that will create dust.

  • Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.[13]

Major Spill (Large quantity, risk of inhalation):

  • Immediately evacuate the area.

  • Alert your supervisor and institutional emergency response personnel (e.g., Environmental Health & Safety).

  • Close the doors to the affected area and post a warning sign.

  • Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.[9]

References

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • ACP - The effect of atmospherically relevant aminium salts on water uptake. (2023, November 6).
  • Airtight and store at room temperature. (n.d.). In (S)-2-Amino-5-methoxytetralin (S)
  • Capot Chemical. (2019, May 24). MSDS of (S)-2-amino-5-methoxytetralin (s)
  • Cobley, C. J., et al. (2010). Processes for the Preparation of Rotigotine and Intermediates Thereof.
  • ChemicalBook. (n.d.). This compound.
  • Clean Energy. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic.
  • Environmental Health & Safety - University of Toronto. (n.d.). Chemical Spill Procedures.
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • ResearchGate. (n.d.). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Viwit Pharmaceutical Co., Ltd. (n.d.). This compound.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Jigs Chemical. (n.d.). This compound.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908.
  • PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride.
  • IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities.
  • Tang, D., et al. (2024).
  • MedKoo Biosciences. (n.d.). Rotigotine Synthetic Routes.
  • The Exeter Daily. (2025, July 3). Proper Storage of Pharmaceutical Products: A Comprehensive Guide.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (2022, April 15).
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound 439133-67-2.
  • DC Chemicals. (2025, November 6). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
  • Veeprho. (n.d.). This compound | CAS 439133-67-2.

Sources

Application Note & Protocol: Strategic Use of Palladium-Carbon Catalysis in the Enantioselective Synthesis of (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of palladium-carbon (Pd/C) catalysts in the synthesis of (S)-2-amino-5-methoxytetralin.

Authored by: A Senior Application Scientist

Abstract

(S)-2-amino-5-methoxytetralin is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Achieving high enantiopurity is critical for the efficacy and safety of the final drug substance. This document provides a detailed technical guide on a robust and scalable synthetic route to (S)-2-amino-5-methoxytetralin hydrochloride, with a specific focus on the pivotal role of heterogeneous palladium-carbon (Pd/C) catalysis. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and enantiomeric purity.

Introduction: The Significance of (S)-2-amino-5-methoxytetralin

The tetralin scaffold is a privileged structure in medicinal chemistry, and its chiral amine derivatives are integral to numerous drug candidates. (S)-2-amino-5-methoxytetralin, in particular, serves as a crucial building block for dopamine D2 agonists, which have therapeutic applications in managing conditions like Parkinson's disease[1]. The stereochemistry at the C2 position is paramount; the (S)-enantiomer often exhibits the desired pharmacological activity, while the (R)-enantiomer may be inactive or contribute to off-target effects. Consequently, synthetic strategies that afford high enantiomeric excess (ee) are of utmost importance.

While methods such as diastereomeric salt resolution of the racemic amine are feasible, they can be lower-yielding and less atom-economical[1]. An alternative and often more efficient approach is asymmetric synthesis, where chirality is introduced early and preserved throughout the reaction sequence. The method detailed herein utilizes a chiral auxiliary in conjunction with a highly efficient catalytic hydrogenolysis step mediated by Pd/C.

The Synthetic Strategy: Asymmetric Induction and Catalytic Debenzylation

The chosen synthetic pathway leverages the principle of asymmetric induction. A chiral auxiliary, R-(+)-α-phenylethylamine, is temporarily incorporated to direct the stereochemical outcome of a reduction step. The final stage of the synthesis involves the removal of this auxiliary group via catalytic hydrogenolysis, a reaction for which palladium on carbon is an exceptionally effective and widely used catalyst[2][3].

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Workflow A 5-Methoxy-2-tetralone C Step 1: Addition-Elimination (Imine Formation) A->C B R-(+)-α-Phenylethylamine (Chiral Auxiliary) B->C D Compound (I) (Chiral Imine Intermediate) C->D E Step 2: Reduction (Diastereoselective) D->E F Compound (II) (Diastereomeric Amine) E->F G Step 3: Catalytic Hydrogenolysis (Pd/C, H2) F->G H (S)-2-amino-5-methoxytetralin (Final Product) G->H

Caption: Synthetic workflow for (S)-2-amino-5-methoxytetralin.

This three-step process is advantageous as it avoids cryogenic conditions and the need for expensive chiral ligands, making it suitable for industrial-scale production[4][5].

The Core of the Process: Palladium-Carbon Catalyzed Hydrogenolysis

Why Palladium-Carbon? The Mechanistic Rationale

Palladium-catalyzed hydrogenolysis is a cornerstone of synthetic organic chemistry, particularly for the cleavage of benzyl groups from heteroatoms (N, O, S)[2][6]. The process involves the following key mechanistic steps:

  • Adsorption: Both molecular hydrogen (H₂) and the substrate (the N-benzylated intermediate, Compound II) adsorb onto the surface of the palladium nanoparticles.

  • Hydrogen Activation: The Pd surface catalytically cleaves the H-H bond of molecular hydrogen, generating highly reactive atomic hydrogen species bound to the catalyst surface.

  • C-N Bond Cleavage: The benzylic C-N bond of the adsorbed substrate is cleaved. This is the critical hydrogenolysis step, which is highly favorable for benzylic groups due to the stability of the resulting toluene moiety.

  • Product Formation & Desorption: The newly formed amine and toluene desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Palladium on an activated carbon support (Pd/C) is the catalyst of choice for several reasons[3][7]:

  • High Activity: Palladium exhibits excellent catalytic activity for both hydrogenation and hydrogenolysis reactions.

  • Large Surface Area: The activated carbon support provides a high surface area, allowing for a fine dispersion of palladium nanoparticles and maximizing the number of active sites.

  • Stability & Reusability: Pd/C is a robust, heterogeneous catalyst that can be easily recovered by filtration and potentially reused, reducing costs and waste.

  • Selectivity: Under the prescribed conditions, Pd/C is highly selective for the cleavage of the N-benzyl bond without affecting the aromatic methoxy group or the tetralin ring system.

Critical Parameters for a Successful Hydrogenolysis

The success of this catalytic step hinges on the careful control of several experimental parameters. The following table summarizes the key variables and their impact on the reaction outcome, based on established protocols[4][5].

ParameterRecommended RangeRationale & Expert Insights
Catalyst 5-10% Pd/C or Pd(OH)₂/CStandard Pd/C is highly effective. Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer enhanced activity for more challenging debenzylations[2].
Catalyst Loading 1-10 mol%Lower loadings are economically favorable but may require longer reaction times or higher pressures. Higher loadings can accelerate the reaction but increase costs. Optimization is key.
Hydrogen Pressure 1-10 atm (or H₂ balloon)Higher pressures increase the concentration of hydrogen on the catalyst surface, typically accelerating the reaction rate. Atmospheric pressure (balloon) is often sufficient and safer for lab scale.
Temperature 50 - 120 °CElevated temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. The 50-120°C range provides a good balance[5].
Solvent C₁-C₄ Alcohols (Methanol, Ethanol), THF, WaterProtic solvents like methanol and ethanol are excellent choices as they effectively dissolve the substrate salt and facilitate the reaction. Water can also be used as a co-solvent[5].
Substrate Compound (II) Hydrochloride SaltUsing the hydrochloride salt of the amine can prevent catalyst poisoning that might occur with the free base, where the nitrogen lone pair can strongly coordinate to the palladium surface and inhibit activity[3].

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

This protocol is adapted from established methods[4][5].

Step 1: Imine Formation (Compound I)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-methoxy-2-tetralone (1.0 eq), R-(+)-α-phenylethylamine (1.1 eq), and toluene (approx. 5 mL per gram of tetralone).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC or GC-MS until the starting tetralone is consumed.

  • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude imine (Compound I), which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction (Compound II)

  • Dissolve the crude Compound I in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the imine is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Compound II.

Step 3: Pd/C Catalyzed Hydrogenolysis & Salt Formation

  • Dissolve the crude Compound (II) in a suitable solvent, such as methanol or a mixture of methanol and water[5].

  • Transfer the solution to a hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask).

  • Carefully add 5% Pd/C catalyst (approx. 5 mol% relative to Compound II) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

  • Heat the reaction mixture to the target temperature (e.g., 60 °C)[4].

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • To the combined filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) until the solution is acidic to litmus paper, which will precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford (S)-2-amino-5-methoxytetralin hydrochloride as a white to off-white solid.

Conclusion and Outlook

The synthesis of (S)-2-amino-5-methoxytetralin via asymmetric induction followed by palladium-carbon catalyzed hydrogenolysis represents a highly efficient and scalable method for producing this valuable chiral intermediate. The Pd/C catalyst is central to the success of this strategy, offering a reliable method for the crucial deprotection step that liberates the final product. By understanding the mechanistic principles and carefully controlling the reaction parameters outlined in this guide, researchers and drug development professionals can confidently implement this protocol to achieve high yields and excellent enantiopurity, thereby facilitating the development of next-generation therapeutics.

References

  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health. [Link]

  • Synthesis of Chiral α-Aminosilanes through Palladium-Catalyzed Asymmetric Hydrogenation of Silylimines. PubMed. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. ACS Publications. [Link]

  • Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Taylor & Francis Group. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Synthesis of Chiral α-Aminosilanes through Palladium-Catalyzed Asymmetric Hydrogenation of Silylimines. ACS Publications. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Diastereomeric Crystallization of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The enantioselective synthesis and purification of chiral amines are of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer. (S)-2-Amino-5-methoxytetralin is a key chiral intermediate in the synthesis of several pharmacologically active compounds, including the potent dopamine D2 agonist N-0923, which has been investigated for the treatment of Parkinson's disease.[1] This application note provides a detailed experimental protocol for the chiral resolution of racemic 2-amino-5-methoxytetralin via diastereomeric salt crystallization using (S)-mandelic acid as the resolving agent.

The method described herein is based on the foundational work demonstrating an efficient, scalable synthesis and resolution process.[1] We will elaborate on the principles of diastereomeric salt formation, provide a step-by-step crystallization protocol, and discuss the critical parameters that govern the yield and enantiomeric purity of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in chiral separations and active pharmaceutical ingredient (API) synthesis.

The Principle of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a classical and robust technique for separating enantiomers.[2][3] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard crystallization exceptionally difficult.[4] The core principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent.[5][6]

In this case, the racemic mixture of (R)- and (S)-2-amino-5-methoxytetralin is reacted with enantiopure (S)-mandelic acid. This acid-base reaction forms two diastereomeric salts:

  • (S)-2-Amino-5-methoxytetralin · (S)-mandelate

  • (R)-2-Amino-5-methoxytetralin · (S)-mandelate

Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[7] By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The less soluble salt, in this case, the desired [(S)-amine · (S)-acid] salt, is preferentially crystallized, isolated, and can be further purified through recrystallization to achieve high enantiomeric excess (% ee).[1]

Materials and Equipment

Materials
MaterialGradeSupplierNotes
(±)-2-Amino-5-methoxytetralin HCl≥98%Commercial SourceRacemic starting material.
(S)-(+)-Mandelic Acid≥99%Commercial SourceChiral resolving agent.
Sodium Hydroxide (NaOH)Reagent GradeCommercial SourceFor neutralization.
Methanol (MeOH)ACS GradeCommercial SourceSolvent for crystallization.
Deionized WaterType II or betterIn-houseSolvent for crystallization.
TolueneACS GradeCommercial SourceFor extraction.
Hydrochloric Acid (HCl)37% w/wCommercial SourceFor pH adjustment.
Celite® / Diatomaceous EarthN/ACommercial SourceFilter aid.
Equipment
  • Jacketed glass reactor with overhead stirrer and temperature control (or round-bottom flasks with magnetic stirring and heating/cooling baths)

  • Condenser

  • Thermocouple/Thermometer

  • Buchner funnel and filtration flask

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

  • Drying oven (vacuum or convection)

  • Analytical balance

  • pH meter or pH strips

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Experimental Protocol: Step-by-Step Crystallization

This protocol is adapted from the multi-step enrichment process described by Ikunaka et al. to achieve high enantiomeric purity.[1] The process involves an initial precipitation followed by recrystallization and a final slurry.

Step 1: Liberation of the Free Amine
  • Dissolve (±)-2-Amino-5-methoxytetralin HCl in deionized water.

  • Add an equal volume of toluene.

  • Cool the mixture in an ice bath and basify by slowly adding a 2 M NaOH solution with vigorous stirring until the aqueous layer reaches a pH > 12.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free amine, (±)-2-amino-5-methoxytetralin, as an oil.

Scientist's Note: This initial step is crucial to convert the starting hydrochloride salt into the free base, which is necessary for the subsequent diastereomeric salt formation with mandelic acid. Toluene is an effective solvent for extracting the free amine from the aqueous phase.

Step 2: Diastereomeric Salt Formation and Initial Precipitation
  • Dissolve the racemic free amine in methanol.

  • In a separate flask, dissolve 1.0 to 1.1 molar equivalents of (S)-mandelic acid in methanol.

  • Slowly add the (S)-mandelic acid solution to the amine solution with stirring at room temperature.

  • Stir the resulting solution for 1-2 hours. A precipitate of the diastereomeric salts will begin to form.

  • Cool the mixture to 0-5 °C and continue stirring for an additional 2-4 hours to maximize precipitation.

  • Collect the precipitated solids by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry the solid.

Scientist's Note: The use of a slight excess of the resolving agent can sometimes improve resolution efficiency.[7] The initial solid obtained at this stage is a mixture of the two diastereomeric salts but is significantly enriched in the less soluble (S,S) diastereomer. According to the reference procedure, this initial solid contains the (S)-amine at approximately 82.0% ee.[1]

Step 3: Recrystallization for Purity Enhancement
  • Transfer the dried solid from Step 2 to a clean reactor or flask.

  • Add a sufficient volume of 80% (v/v) aqueous methanol to fully dissolve the salt at reflux temperature (approximately 65-70 °C).

  • Once dissolved, slowly cool the solution to room temperature to allow for gradual crystallization.

  • Further cool the mixture to 0-5 °C and hold for 2-3 hours to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 80% aqueous methanol, and dry.

Scientist's Note: Recrystallization is a critical purification step. The solubility difference between the desired (S,S) salt and the undesired (R,S) salt is exploited again. By dissolving the mixture at a higher temperature and allowing it to cool slowly, the less soluble (S,S) salt crystallizes out in a purer form, leaving more of the (R,S) salt in the mother liquor. This step can elevate the enantiomeric excess of the (S)-amine to approximately 98.0% ee.[1]

Step 4: Final Slurry for Ultimate Purity
  • Take the recrystallized solid from Step 3 and suspend it in a fresh portion of 80% (v/v) aqueous methanol at room temperature. The volume should be sufficient to create a stirrable slurry.

  • Stir the slurry vigorously at room temperature for 4-6 hours.

  • Collect the final solid product by vacuum filtration, wash with a minimal amount of cold methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Scientist's Note: A slurry is an equilibrium-based purification technique. The solid and liquid phases are in constant contact, allowing the system to reach a thermodynamic minimum. Any remaining, more soluble (R,S) salt in the solid phase will tend to dissolve, while the less soluble (S,S) salt will preferentially remain crystalline, effectively "washing" the solid phase to achieve a very high level of enantiomeric purity (>99.5% ee).[1]

Process Workflow

G cluster_0 Preparation cluster_1 Resolution & Purification racemic_hcl (±)-Amine HCl liberation Step 1: Liberate Free Amine (Toluene/NaOH) racemic_hcl->liberation racemic_amine (±)-Amine (Free Base) liberation->racemic_amine salt_formation Step 2: Salt Formation & Precipitation (MeOH) racemic_amine->salt_formation mandelic_acid (S)-Mandelic Acid in MeOH mandelic_acid->salt_formation recrystallization Step 3: Recrystallization (80% aq. MeOH) salt_formation->recrystallization mother_liquor_1 Mother Liquor 1 (Enriched in (R,S) salt) salt_formation->mother_liquor_1 slurry Step 4: Final Slurry (80% aq. MeOH) recrystallization->slurry mother_liquor_2 Mother Liquor 2 recrystallization->mother_liquor_2 final_product (S)-Amine · (S)-Mandelate (>99.5% ee) slurry->final_product mother_liquor_3 Mother Liquor 3 slurry->mother_liquor_3

Sources

Troubleshooting & Optimization

Troubleshooting common issues in the chiral resolution of aminotetralins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral resolution of aminotetralins. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating aminotetralin enantiomers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven experience.

Introduction: The Significance of Chiral Aminotetralins

The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including dopamine agonists and serotonin reuptake inhibitors. As with many pharmaceuticals, the biological activity of aminotetralin derivatives is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects.[1] Consequently, the efficient and reliable chiral resolution of aminotetralins is a critical step in the development of safe and effective drugs.

This guide focuses on the two primary methods for chiral resolution: classical diastereomeric salt formation and chiral chromatography (HPLC/SFC). We will explore the common challenges associated with each technique and provide systematic approaches to overcome them.

Part 1: Troubleshooting Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely used and scalable method for separating chiral amines.[2][3] The principle is straightforward: a racemic aminotetralin is reacted with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm not getting any crystal formation after adding the resolving agent. What should I do?

This is a common issue that often points to problems with supersaturation or nucleation.

Answer:

  • Causality: Crystal formation requires a supersaturated solution and a nucleation event. If the diastereomeric salt is too soluble in the chosen solvent, or if there are no nucleation sites, crystallization will not occur.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

      • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a tiny speck to the solution. This will provide a template for further crystal growth.

    • Solvent System Modification: Your chosen solvent may be too good at solvating the salt.

      • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is less soluble (an "anti-solvent"). This will reduce the overall solubility and promote crystallization. The choice of anti-solvent is critical and should be miscible with your primary solvent.

    • Lower the Temperature: Gradually cool the solution. Solubility typically decreases with temperature, which can induce crystallization. Avoid crash-cooling, as this can lead to the precipitation of both diastereomers.

Question 2: My crystallized salt has a very low diastereomeric excess (d.e.). How can I improve the selectivity?

Low d.e. indicates that the crystallization process is not effectively discriminating between the two diastereomeric salts.

Answer:

  • Causality: The solubilities of the two diastereomeric salts in your current system are likely too similar. The goal is to maximize the solubility difference between the desired and the undesired diastereomer.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is the most critical step. The choice of solvent can dramatically influence the relative solubilities of the diastereomeric salts.[5][6] A systematic screening of various solvents with different polarities and hydrogen bonding capabilities is highly recommended.

    • Optimize the Temperature Profile: The cooling rate can significantly impact selectivity. A slower, more controlled cooling process allows for the preferential crystallization of the less soluble diastereomer.[7]

    • Recrystallization: A single crystallization may not be sufficient to achieve high d.e. Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance its purity.

    • Consider Kinetic vs. Thermodynamic Control:

      • Kinetic Control: The diastereomer that crystallizes fastest is the kinetic product. This is often favored by rapid cooling and higher supersaturation.

      • Thermodynamic Control: The more stable (and usually less soluble) diastereomer is the thermodynamic product. This is favored by slower crystallization at lower supersaturation, allowing the system to reach equilibrium.[8] If your initial crystals have low d.e., try allowing the crystallization to proceed for a longer period at a slightly elevated temperature to favor the thermodynamic product.

Question 3: The yield of my desired diastereomeric salt is very low. What are the likely causes and solutions?

Low yield can be caused by high solubility of the desired salt or co-precipitation of the undesired diastereomer.

Answer:

  • Causality: Either your desired product is remaining in the mother liquor, or it is precipitating along with the undesired diastereomer, which is then lost during purification steps to improve d.e.

  • Troubleshooting Steps:

    • High Solubility of the Desired Salt: If the desired salt is too soluble, an anti-solvent addition can be used to reduce its solubility and increase the yield.

    • Co-precipitation: If the solubilities of the two diastereomers are too similar, a different solvent system is needed to improve selectivity. A ternary phase diagram can be a powerful tool to understand and optimize the resolution process.[9]

    • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic aminotetralin can influence the yield. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher yield of the less soluble diastereomer with better d.e. in the solid phase.[6]

Question 4: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.

Answer:

  • Causality: This can happen if the melting point of the salt is lower than the crystallization temperature or if the solution is too concentrated.

  • Troubleshooting Steps:

    • Add More Solvent: This will lower the concentration and may prevent oiling out.

    • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.

    • Change the Solvent System: A less polar solvent might favor crystallization over oiling out.

Workflow for Troubleshooting Diastereomeric Salt Resolution

G start Start: Racemic Aminotetralin + Chiral Resolving Agent no_crystals Issue: No Crystals Form start->no_crystals Observation low_de Issue: Low Diastereomeric Excess (d.e.) start->low_de Observation low_yield Issue: Low Yield start->low_yield Observation oiling_out Issue: Oiling Out start->oiling_out Observation increase_conc Increase Concentration (Evaporate Solvent) no_crystals->increase_conc Action solvent_screen Systematic Solvent Screen low_de->solvent_screen Primary Action high_solubility High Solubility of Desired Salt? low_yield->high_solubility Cause? add_solvent Add More Solvent oiling_out->add_solvent Action success Success: High Yield & High d.e. induce_nucleation Induce Nucleation (Scratch/Seed) increase_conc->induce_nucleation modify_solvent_no_xtal Modify Solvent System (Add Anti-Solvent) induce_nucleation->modify_solvent_no_xtal Still No Crystals modify_solvent_no_xtal->success optimize_temp Optimize Temperature Profile solvent_screen->optimize_temp Next Step recrystallize Recrystallize optimize_temp->recrystallize Further Purification recrystallize->success add_antisolvent Add Anti-Solvent high_solubility->add_antisolvent Yes co_precipitation Co-precipitation? high_solubility->co_precipitation No add_antisolvent->success change_solvent Change Solvent System co_precipitation->change_solvent Yes change_solvent->success lower_temp Lower Crystallization Temp. add_solvent->lower_temp If still oils out change_solvent_oil Change Solvent System lower_temp->change_solvent_oil If persists change_solvent_oil->success

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Protocol: Chiral Resolution of (±)-2-Aminotetralin with (+)-Dibenzoyl-D-tartaric Acid

This protocol provides a general procedure for the resolution of racemic 2-aminotetralin. Optimization of solvent, temperature, and stoichiometry will likely be necessary.

Materials:

  • (±)-2-Aminotetralin

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Methanol

  • 5 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Filter paper and funnel

  • Round bottom flasks and condenser

Procedure:

  • Salt Formation:

    • In a 250 mL round bottom flask, dissolve 10 g of (±)-2-aminotetralin in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-DBTA in 100 mL of methanol. Gentle warming may be necessary.[4]

    • Slowly add the (+)-DBTA solution to the stirred aminotetralin solution at room temperature.

    • Stir the mixture for 1-2 hours at room temperature.

  • Crystallization:

    • Allow the flask to stand undisturbed at room temperature for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

    • If no crystals form, refer to the troubleshooting guide above.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Air dry the crystals.

  • Liberation of the Enantiomerically Enriched Amine:

    • Transfer the dried crystals to a separatory funnel and add 50 mL of water and 50 mL of DCM.

    • Slowly add 5 M NaOH solution with swirling until the salt completely dissolves and the aqueous layer is basic (pH > 12).

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched 2-aminotetralin.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or SFC.

Part 2: Troubleshooting Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[10][11] These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm getting no separation (co-elution) of my aminotetralin enantiomers. What should I try first?

Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions.

Answer:

  • Causality: Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP.[12] Your current combination of CSP and mobile phase is not facilitating these differential interactions.

  • Troubleshooting Steps:

    • Screen Different CSPs: This is the most effective approach. There is no universal CSP, and empirical screening is key. For aminotetralins, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are good starting points.[10]

    • Change the Mobile Phase Composition:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).

      • Reversed Phase: Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).

    • Switch Elution Mode: If you are using normal phase, try reversed phase or polar organic mode, and vice-versa. The interactions governing chiral recognition can be completely different in different modes.

    • Optimize Temperature: Lowering the temperature often enhances enantioselectivity, although the effect can be system-dependent.[7][13][14]

Question 2: My peaks are tailing badly. How can I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like aminotetralins on silica-based CSPs.

Answer:

  • Causality: Tailing is often caused by secondary interactions between the basic amine group of the aminotetralin and acidic silanol groups on the silica surface of the stationary phase.[15]

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier:

      • Normal Phase/SFC: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase.[16] The modifier will compete with the aminotetralin for the active silanol sites, leading to more symmetrical peaks.

      • Reversed Phase: Ensure the mobile phase pH is appropriate. Using a buffer can help.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Dilute your sample and reinject.[15]

    • Column Health: A contaminated or degraded column can cause poor peak shape. Try washing the column according to the manufacturer's instructions or replace it if necessary.[15][17]

Question 3: The resolution between my enantiomer peaks is poor (<1.5). How can I increase it?

Poor resolution means the peaks are not well separated, making accurate quantification difficult.

Answer:

  • Causality: Resolution is a function of efficiency, selectivity, and retention. To improve resolution, one or more of these factors must be enhanced.

  • Troubleshooting Steps:

    • Optimize Selectivity (α): As discussed for co-elution, this is the most impactful parameter. Systematically adjust the mobile phase composition (modifier type and percentage) and temperature.[7][13]

    • Increase Efficiency (N):

      • Lower the Flow Rate: This often leads to sharper, more efficient peaks.

      • Use a Longer Column or a Column with Smaller Particles: This increases the number of theoretical plates.

    • Increase Retention (k'):

      • Normal Phase: Decrease the percentage of the polar modifier.

      • Reversed Phase: Decrease the percentage of the organic solvent. Increasing retention gives the CSP more time to interact with the enantiomers, which can improve separation.

Workflow for Chiral HPLC/SFC Method Development

G start Start: Racemic Aminotetralin Sample screen_csps Screen Multiple CSPs (Polysaccharide, Cyclodextrin etc.) start->screen_csps screen_modes Screen Different Modes (NP, RP, SFC) screen_csps->screen_modes initial_separation Initial Separation Observed? screen_modes->initial_separation initial_separation->screen_csps No optimize_mp Optimize Mobile Phase (Modifier %, Additives) initial_separation->optimize_mp Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow resolution_ok Resolution > 1.5? optimize_flow->resolution_ok resolution_ok->optimize_mp No peak_shape_ok Symmetrical Peaks? resolution_ok->peak_shape_ok Yes add_modifier Add Basic Modifier (e.g., 0.1% DEA) peak_shape_ok->add_modifier No (Tailing) final_method Final Validated Method peak_shape_ok->final_method Yes add_modifier->peak_shape_ok

Caption: Workflow for chiral HPLC/SFC method development.

Data Presentation: Comparison of Chiral Columns for Aminotetralin Resolution

The following table provides a hypothetical comparison of different chiral stationary phases for the resolution of a generic aminotetralin derivative. This illustrates the importance of screening multiple columns.

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Observations
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10) + 0.1% DEA2.5Good separation, symmetrical peaks.
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (85:15) + 0.1% DEA1.8Acceptable resolution, slight peak tailing.
Cellulose tris(4-methylbenzoate) Hexane/Isopropanol (95:5) + 0.1% DEA0No separation (co-elution).
β-Cyclodextrin Acetonitrile/Water (60:40) with 0.1% TFA1.2Poor resolution, broad peaks.

Part 3: Advanced Topics

Recycling the Unwanted Enantiomer

A significant drawback of classical resolution is that, at best, it yields only 50% of the desired product, with the other 50% being the "unwanted" enantiomer.[2] For a more economical and sustainable process, it is highly desirable to racemize the unwanted enantiomer and recycle it back into the resolution process.[18][19][20] For aminotetralins, racemization can sometimes be achieved by heating in the presence of a base or a suitable catalyst. The feasibility and conditions for racemization are highly substrate-dependent and require specific development.[21][22]

References

  • Akıncıoğlu, A., et al. (2023). Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives. ResearchGate. [Link]

  • De Klerck, K., et al. (2015). Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. ResearchGate. [Link]

  • Gmeiner, P., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. PubMed. [Link]

  • ResearchGate. (n.d.). Screening of solvent for the second crystallization of diastereomerically enriched salt 31. [Link]

  • Tarafder, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Grogan, G., et al. (2019). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]

  • Mutti, F. G., et al. (2015). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

  • Beata, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Del Bubba, M., et al. (2013). Thin-layer chromatography enantioseparations on chiral stationary phases: a review. Analytical and Bioanalytical Chemistry. [Link]

  • NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Wernisch, S., et al. (2021). Subcritical Fluid Chromatography at Sub-Ambient Temperatures for the Chiral Resolution of Ketamine Metabolites with Rapid-Onset Antidepressant Effects. MDPI. [Link]

  • López-Estrada, O., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]

  • Nemcsok, T., et al. (2016). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Al-Saeed, F. A., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]

  • ResearchGate. (n.d.). Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. [Link]

  • ResearchGate. (n.d.). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with ( S)-2-methoxy-2-phenylacetic acid. [Link]

  • ResearchGate. (n.d.). Temperature-Induced Inversion of the Elution Order of Enantiomers in Gas Chromatography: N -Ethoxycarbonyl Propylamides and N -Trifluoroacetyl Ethyl Esters of α-Amino Acids on Chirasil-Val-C 11 and Chirasil-Dex Stationary Phases. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Ianni, F., et al. (2018). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Chromatographic Science. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • NIH. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. [Link]

  • ResearchGate. (n.d.). Chiral separations using the macrocyclic antibiotics: A review. [Link]

  • AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • Google Patents. (n.d.). EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
  • ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. [Link]

  • de Sousa, P. T., Jr, et al. (2018). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm. [Link]

Sources

Optimizing reaction conditions for the synthesis of (S)-2-amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-2-amino-5-methoxytetralin

Welcome to the technical support center for the synthesis of (S)-2-amino-5-methoxytetralin. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As a key chiral intermediate for potent dopamine D₂ agonists, achieving high yield and enantiopurity of (S)-2-amino-5-methoxytetralin is paramount.[1][2] This document moves beyond standard protocols to address the specific, practical challenges you may encounter, explaining the causality behind experimental choices to ensure your success.

Section 1: Strategic Overview of Synthetic Routes

The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin primarily follows two strategic pathways: classical resolution of a racemic mixture or direct asymmetric synthesis. The choice depends on factors such as available equipment, scale, cost of goods, and the required level of enantiopurity.

G start Goal: Synthesize (S)-2-amino-5-methoxytetralin strategy Choice of Synthetic Strategy start->strategy reductive_amination Step 1: Reductive Amination of 5-Methoxy-2-tetralone to (±)-Amine strategy->reductive_amination Classical Resolution asymmetric_synthesis Asymmetric Synthesis Route strategy->asymmetric_synthesis Asymmetric Synthesis resolution Step 2: Diastereomeric Salt Resolution reductive_amination->resolution racemization Optional: Racemization of (R)-enantiomer resolution->racemization Improve Overall Yield final_product Final Product: (S)-2-amino-5-methoxytetralin (High ee%) resolution->final_product racemization->reductive_amination Recycle asymmetric_synthesis->final_product

Caption: High-level decision workflow for synthesizing (S)-2-amino-5-methoxytetralin.

Table 1: Comparison of Primary Synthetic Strategies
FeatureClassical ResolutionAsymmetric Synthesis (via Chiral Auxiliary)
Concept Separation of a 50:50 racemic mixture.Direct formation of the desired stereoisomer.
Starting Materials 5-Methoxy-2-tetralone, ammonia source, chiral resolving agent (e.g., (S)-mandelic acid).[1]5-Methoxy-2-tetralone, chiral auxiliary (e.g., R-(+)-α-phenylethylamine).[3][4]
Typical Overall Yield Lower (theoretically max 50% without recycling). A 29% overall yield has been reported.[1][5]Higher. Yields of ~69% have been reported in patents.[3][4]
Key Challenge Efficient crystallization and separation of diastereomeric salts.Achieving high diastereoselectivity during reduction; clean removal of the auxiliary.
Advantages Well-established, uses less complex reagents.Higher theoretical yield, potentially fewer steps.
Disadvantages Inherently lower yield, requires an efficient racemization process for the unwanted enantiomer to be economical.[1][2]Cost of chiral auxiliary, potential for catalyst poisoning during auxiliary removal.[6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Category A: Racemic Synthesis & Reductive Amination

Q1: My reductive amination of 5-methoxy-2-tetralone with ammonia results in a low yield of the desired racemic amine. What are the likely causes?

A: Low yield in this step typically stems from two main issues: incomplete imine formation and side reactions.

  • Imine Equilibrium: The formation of the imine from the ketone and amine is a reversible reaction that produces water.[7] In a closed system, the equilibrium may not favor the imine, leading to unreacted starting material.

    • Causality: According to Le Chatelier's principle, removing water will drive the reaction toward the imine product.

    • Solution: While direct reductive amination with aqueous ammonia is common, if yields are low, consider a two-step approach. First, form the imine using a dehydrating agent or azeotropic distillation (e.g., with a Dean-Stark trap in toluene), then add the reducing agent.[8]

  • Choice of Reducing Agent: The reducing agent's reactivity is critical. A reagent that is too aggressive can reduce the starting ketone to an alcohol (5-methoxy-2-tetralanol) faster than the imine is reduced.[7][9]

    • Solution: Use a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for one-pot reductive aminations because it is less reactive towards ketones at neutral or slightly acidic pH.[7][9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, milder alternative that often gives cleaner reactions.[11] If using the more powerful sodium borohydride (NaBH₄), it is best to add it only after confirming imine formation is complete.[10][11]

Category B: Asymmetric Synthesis via Chiral Auxiliary

Q2: I am using R-(+)-α-phenylethylamine as a chiral auxiliary, but the diastereoselectivity of the subsequent reduction is poor. How can I improve this?

A: Poor diastereoselectivity indicates that the reducing agent is not effectively discriminating between the two faces of the intermediate chiral imine. This is controlled by thermodynamics and sterics.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the pathways leading to the two different diastereomers, resulting in a loss of selectivity.[12]

    • Causality: The transition states leading to the desired and undesired diastereomers are close in energy. Lowering the temperature exaggerates this small energy difference, favoring the formation of the thermodynamically more stable product.

    • Solution: Perform the reduction at a lower temperature. Patent literature suggests temperatures between -30 °C and 20 °C for this step.[4] Experiment with 0 °C or -20 °C to see if selectivity improves.

  • Steric Hindrance of the Reducing Agent: The size and nature of the hydride donor can influence the facial selectivity of the attack on the imine.

    • Solution: While NaBH₄ is commonly used, consider a bulkier reducing agent which may enhance the steric differentiation between the two faces of the imine, though this can sometimes slow the reaction rate.

Q3: I am struggling to cleave the α-phenylethyl auxiliary group by catalytic hydrogenolysis. The reaction is slow or incomplete.

A: This is a common issue often related to catalyst activity and substrate purity.

  • Catalyst Choice and Loading: The standard catalyst for this de-benzylation is Palladium on carbon (Pd/C).[3][4] However, its activity can vary.

    • Solution:

      • Catalyst Type: Consider using Pearlman's catalyst, Palladium hydroxide on carbon (Pd(OH)₂/C). It is often more effective for cleaving benzylamines and is less prone to poisoning.[3][4]

      • Loading: Ensure you are using a sufficient catalyst loading, typically 5-10 mol% of palladium.

      • Freshness: Use a fresh, high-quality catalyst. Old or poorly stored catalysts can have significantly reduced activity.

  • Catalyst Poisoning: The amine product itself or impurities (like sulfur or halide compounds) can adsorb to the catalyst surface and inhibit its function.[6]

    • Solution: Ensure the starting material for the hydrogenolysis step is highly pure. If poisoning is suspected, increasing the catalyst loading or filtering the reaction mixture through a pad of Celite and adding fresh catalyst may help.

  • Reaction Conditions: Hydrogen pressure and solvent play a crucial role.

    • Solution: Increase the hydrogen pressure. While some procedures work at atmospheric pressure, pressures of 50-120°C are often more effective.[3][4] The solvent should fully dissolve the substrate; alcohols like methanol or ethanol are common choices.[3][4]

Category C: Chiral Resolution & Purification

Q4: My chiral resolution with (S)-mandelic acid gives a low enantiomeric excess (ee%). What steps should I take?

A: Achieving high ee% via diastereomeric salt resolution is highly dependent on precise control over the crystallization process.

  • Solvent System: The solubility difference between the two diastereomeric salts is highly sensitive to the solvent.

    • Causality: The ideal solvent system will maximize the solubility of the undesired diastereomeric salt while minimizing the solubility of the desired one.

    • Solution: The literature describes a mixed solvent system of isopropanol and aqueous methanol.[1] Systematically screen different solvent ratios and concentrations. Small changes can have a dramatic impact on the resolution efficiency.

  • Cooling Rate: Rapid cooling can cause co-precipitation of the undesired diastereomer, trapping it in the crystal lattice and reducing the final ee%.[6]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature over several hours before further cooling in an ice bath or refrigerator.[1] This allows for the formation of a more ordered, pure crystal structure.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt, albeit at the expense of yield.

    • Solution: Start with a 1:1 molar ratio of the racemic amine to (S)-mandelic acid.[1] If ee% is low, try using 0.8-0.9 equivalents of the resolving agent.

Table 2: Key Parameters for Optimizing Diastereomeric Salt Resolution
ParameterRecommendationRationale
Solvent Screen mixtures (e.g., i-PrOH/MeOH/H₂O).[1]Diastereomer solubility is highly solvent-dependent.
Temperature Heat to reflux for dissolution, then cool slowly over 3+ hours.[1]Promotes selective crystallization and prevents co-precipitation.
Stoichiometry Start with 1:1 (amine:acid), consider sub-stoichiometric for higher purity.Affects the yield vs. purity balance of the crystallization.
Purity Use high-purity racemic amine.Impurities can interfere with crystal lattice formation.

Section 3: Detailed Experimental Protocol

This protocol describes an asymmetric synthesis route adapted from patent literature, which is designed to maximize yield and enantioselectivity.[3][4]

Asymmetric Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

G start 5-Methoxy-2-tetralone + R-(+)-α-phenylethylamine step1 Step 1: Imine Formation (Toluene, p-TsOH, reflux) start->step1 intermediate1 Chiral Imine Intermediate (I) step1->intermediate1 step2 Step 2: Diastereoselective Reduction (NaBH4, EtOH, -20°C to 20°C) intermediate1->step2 intermediate2 Diastereomeric Amine Intermediate (II) step2->intermediate2 step3 Step 3: Salt Formation & Auxiliary Removal (HCl, Pd/C, H2, 50-120°C) intermediate2->step3 product (S)-2-amino-5-methoxytetralin HCl step3->product

Caption: Experimental workflow for the asymmetric synthesis of the target compound.

Step 1: Chiral Imine Formation

  • To a reaction flask equipped with a Dean-Stark apparatus, add 5-methoxy-2-tetralone (1.0 eq), R-(+)-α-phenylethylamine (1.25 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).[3][4]

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water azeotropically until no more water is formed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The crude chiral imine is used directly in the next step.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine from Step 1 in ethanol.

  • Cool the solution to between -20 °C and 0 °C in an appropriate bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, maintaining the internal temperature below 20 °C.[4]

  • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the imine.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diastereomeric amine.

Step 3: Chiral Auxiliary Removal (Hydrogenolysis)

  • Dissolve the crude amine from Step 2 in methanol or ethanol.

  • Transfer the solution to a hydrogenation vessel.

  • Add a suitable catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (5-10 wt%).[3][4]

  • Add a solution of HCl in ether or ethyl acetate (1.1 eq) to form the hydrochloride salt in situ.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction to 50-80 °C and stir vigorously until hydrogen uptake ceases (typically 12-24 hours).

  • Cool the reaction, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethanol/ether to afford pure (S)-2-amino-5-methoxytetralin hydrochloride.

References

  • Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2000). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 4(6), 492–496. [Link]

  • Chen, C. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Chen, C. (2011). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • ACS Publications. (n.d.). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Request PDF: An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution. [Link]

  • Fernández-Pérez, H., Etayo, P., & Nuñez, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13395-13466. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • American Chemical Society. (n.d.). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. [Link]

  • PubMed. (2025). Metalloenzyme-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Amines. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of York. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Identification and characterization of byproducts in 2-amino-5-methoxytetralin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-methoxytetralin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important compound. Drawing from established chemical principles and field-proven insights, this resource provides in-depth solutions to frequently asked questions, detailed experimental protocols, and guidance on the identification and characterization of potential byproducts.

I. Overview of Synthetic Strategies

The most prevalent synthetic route to 2-amino-5-methoxytetralin involves the reductive amination of 5-methoxy-2-tetralone. This guide will primarily focus on troubleshooting this key transformation and the synthesis of its precursor.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-amino-5-methoxytetralin, presented in a question-and-answer format.

Reductive Amination of 5-Methoxy-2-Tetralone

Question 1: My reductive amination of 5-methoxy-2-tetralone is giving a low yield of the desired 2-amino-5-methoxytetralin. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 5-methoxy-2-tetralone can stem from several factors, primarily incomplete imine formation, suboptimal reduction conditions, or competing side reactions.[1][2]

A. Inefficient Imine Formation: The initial step is the formation of an imine intermediate from 5-methoxy-2-tetralone and an ammonia source. This equilibrium can be unfavorable.

  • Troubleshooting Steps:

    • Dehydration: The formation of the imine releases water. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.[1]

    • pH Control: The reaction is typically best carried out under neutral or slightly acidic conditions. A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[1]

    • Concentration: Increasing the concentration of the reactants can also favor imine formation.

B. Suboptimal Reduction: The choice and handling of the reducing agent are critical.

  • Troubleshooting Steps:

    • Reducing Agent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone.[1] If using a stronger reducing agent like sodium borohydride (NaBH₄), it's crucial to allow sufficient time for imine formation before its addition to avoid premature reduction of the starting ketone.[1]

    • Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., with Raney® Nickel), ensure the catalyst is active.[3] Catalyst poisoning can be an issue.[2]

C. Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These are detailed in the following questions.

Question 2: I am observing a significant amount of an impurity with a mass corresponding to a secondary amine. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a secondary amine is a common byproduct in reductive aminations, arising from the reaction of the newly formed primary amine with another molecule of the starting ketone.[2]

Byproduct Identity: N,N-bis(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amine

  • Formation Mechanism: The desired 2-amino-5-methoxytetralin can react with the intermediate imine or the starting 5-methoxy-2-tetralone to form a new, larger imine, which is then reduced to the secondary amine.

  • Prevention Strategies:

    • Excess Ammonia: Using a large excess of the ammonia source (e.g., aqueous ammonia) can outcompete the primary amine product for reaction with the ketone, thus minimizing the formation of the secondary amine.[2]

    • Controlled Stoichiometry: A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control.

    • Slow Addition of Reducing Agent: A slow and controlled addition of the reducing agent can help to reduce the imine as it is formed, keeping the concentration of the primary amine product low initially.

Question 3: My reaction mixture contains a significant amount of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Why is this forming and how do I avoid it?

Answer:

The presence of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol indicates the direct reduction of the ketone starting material, 5-methoxy-2-tetralone.[2]

  • Cause: This typically occurs when the reducing agent is too reactive or is added before the imine has had a chance to form in sufficient concentration. Stronger reducing agents like sodium borohydride (NaBH₄) are more prone to this side reaction compared to milder ones like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

  • Troubleshooting:

    • Stepwise Procedure: Allow for complete or near-complete imine formation before introducing the reducing agent. This can be monitored by techniques like TLC or GC-MS.

    • Choice of Reducing Agent: Switch to a milder reducing agent that is more selective for the imine over the ketone, such as NaBH(OAc)₃.[1]

    • Temperature Control: Running the reaction at a lower temperature can sometimes help to control the reactivity of the reducing agent.

Question 4: I'm having trouble purifying my 2-amino-5-methoxytetralin from the reaction byproducts. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some byproducts. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a fundamental technique for separating basic amines from neutral byproducts like the alcohol or unreacted ketone.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the organic layer to remove any remaining impurities.

    • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective, but the basic nature of the amine can lead to tailing.

    • Pro-Tip: To mitigate tailing, it is common to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.[5]

  • Crystallization: The hydrochloride salt of 2-amino-5-methoxytetralin is often a crystalline solid and can be purified by recrystallization.[6]

Synthesis of 5-Methoxy-2-Tetralone

Question 5: I am synthesizing 5-methoxy-2-tetralone via a Birch reduction of 1,6-dimethoxynaphthalene and the yield is poor. What are the potential issues?

Answer:

The Birch reduction is a powerful but sensitive reaction. Low yields can be due to several factors.[7][8]

  • Incomplete Reaction:

    • Reagent Quality: The alkali metal (e.g., sodium, lithium) must be fresh and unoxidized. The liquid ammonia must be dry.

    • Proton Source: The alcohol (e.g., ethanol) is a crucial proton source. The stoichiometry and rate of addition can be important.

  • Side Reactions:

    • Over-reduction: If the reaction is left for too long or if too much reducing agent is used, the desired diene intermediate can be further reduced.

    • Isomerization: The initially formed 1,4-diene can isomerize to a conjugated 1,2-diene, which is more susceptible to over-reduction. This can be promoted by the presence of strong bases formed during the reaction, especially at higher temperatures.[6]

    • Dimerization: Radical intermediates can sometimes dimerize.[7]

  • Troubleshooting:

    • Ensure all reagents and solvents are of high quality and anhydrous.

    • Carefully control the reaction temperature (typically -78 °C).

    • Monitor the reaction progress closely by TLC or GC to avoid over-reaction.

    • The work-up procedure is also critical to hydrolyze the enol ether intermediate to the desired ketone.

III. Byproduct Identification and Characterization

A key aspect of troubleshooting is the accurate identification of impurities. The following table summarizes the likely byproducts and their expected analytical signatures.

Byproduct NameStructureFormation PathwayExpected Mass (m/z) [M+H]⁺Key NMR Signals (¹H NMR, δ ppm)
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-olStructure of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-olReduction of 5-methoxy-2-tetralone179.11Aromatic protons (6.6-7.1), -CH(OH)- proton (3.8-4.2), methoxy group (~3.8)
N,N-bis(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amineStructure of the secondary amine byproductOver-alkylation during reductive amination338.21Aromatic protons (6.6-7.1), methoxy groups (~3.8), multiple aliphatic protons
Imine IntermediateStructure of the imine intermediateIncomplete reduction176.11Aromatic protons (6.6-7.1), methoxy group (~3.8), imine proton (if present)

Note: Specific NMR shifts can vary depending on the solvent and other factors. The structures are placeholders and would ideally be replaced with actual chemical drawings.

IV. Experimental Protocols and Workflows

Protocol 1: Reductive Amination of 5-Methoxy-2-Tetralone

This protocol is a general guideline and may require optimization.

  • To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add an excess of the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Perform an acid-base workup as described in the purification section.

  • Purify the crude product by column chromatography or crystallization of the hydrochloride salt.

Analytical Workflow for Byproduct Identification

Byproduct_Analysis_Workflow start Crude Reaction Mixture tlc_lcms TLC / LC-MS Analysis start->tlc_lcms extraction Acid-Base Extraction tlc_lcms->extraction Proceed if multiple spots org_phase Organic Phase (Neutral Byproducts) extraction->org_phase aq_phase Aqueous Phase (Amine Product) extraction->aq_phase gcms GC-MS Analysis org_phase->gcms purification Purification (Column/Crystallization) aq_phase->purification byproduct_id Byproduct Structure Elucidation gcms->byproduct_id nmr NMR Spectroscopy (¹H, ¹³C, COSY) nmr->byproduct_id hrms High-Resolution Mass Spectrometry hrms->byproduct_id purification->nmr Analyze purified fractions purification->hrms Analyze purified fractions final_product Pure 2-Amino-5-methoxytetralin purification->final_product

Caption: Workflow for the analysis and identification of byproducts.

V. Reaction Pathways and Side Reactions

The following diagram illustrates the main synthetic pathway and potential side reactions during the reductive amination of 5-methoxy-2-tetralone.

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions ketone 5-Methoxy-2-tetralone imine Imine Intermediate ketone->imine + NH₃ - H₂O alcohol 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol ketone->alcohol Reduction product 2-Amino-5-methoxytetralin imine->product Reduction sec_amine Secondary Amine Byproduct product->sec_amine + Imine Intermediate then Reduction

Caption: Main and side reaction pathways in reductive amination.

VI. References

  • Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]

  • Wiedemann, S., et al. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 57(23), 7136-7140.

  • Baran, P. S. (2018). The Birch Reduction. Baran Lab, Scripps Research. Retrieved from [Link]

  • Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Retrieved from

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 52(72), 10834-10846.

  • Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Ikunaka, M., et al. (2000). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 4(5), 363-369.

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

  • Tin, S., et al. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry, 11, 622-627.

  • ResearchGate. (2018). The Birch Reduction of Aromatic Compounds. Retrieved from [Link]

  • McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.

  • ResearchGate. (2018). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

  • PubMed Central. (2013). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Retrieved from [Link]

  • PubMed Central. (2019). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Retrieved from [Link]

  • PubMed Central. (2018). A single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Retrieved from [Link]

  • PubMed Central. (2016). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. (2014). IntechOpen.

  • MDPI. (2019). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis(o-tolyl)formamidine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Drugs. Retrieved from [Link]

  • YouTube. (2021). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Amino-5-methoxytetralin (S)-mandelate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the chiral resolution and purification of this important compound. (S)-2-Amino-5-methoxytetralin is a key chiral intermediate in the synthesis of pharmacologically active molecules, such as the dopamine D2 agonist N-0923, which has applications in treating Parkinson's disease.[1][2] The diastereomeric salt formation with (S)-mandelic acid is a critical step to obtain the desired enantiomerically pure (S)-amine.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your purification workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: Why is (S)-mandelic acid used for the resolution of racemic 2-Amino-5-methoxytetralin?

(S)-mandelic acid is an effective chiral resolving agent for racemic 2-Amino-5-methoxytetralin because it forms diastereomeric salts with the (S)- and (R)-enantiomers of the amine that exhibit significantly different solubilities.[1][3] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, in this case, the (S)-amine-(S)-mandelate salt, from a suitable solvent system. The choice of a resolving agent is crucial, and screening several options is a common practice to find the most effective one for a particular racemate.[4]

Q2: What is the expected appearance and form of this compound?

This compound is typically an off-white to pale yellow or light pink crystalline solid.[5][6]

Q3: What are the typical storage conditions for this compound?

It is recommended to store the compound in a cool, dry place, away from direct sunlight, and in an airtight container.[6] Under appropriate storage conditions, it is generally stable for one to two years.[5]

Q4: What analytical techniques are used to determine the purity and enantiomeric excess of the final product?

The purity of (S)-2-Amino-5-methoxytetralin and its mandelate salt is commonly assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS).[7][8] Chiral HPLC is specifically used to determine the enantiomeric excess (e.e.) of the final product by separating the (S)- and (R)-enantiomers.[1][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structural integrity of the compound.[10]

Purification Workflow Overview

The general strategy for obtaining enantiomerically pure (S)-2-Amino-5-methoxytetralin involves the formation of a diastereomeric salt with (S)-mandelic acid, followed by selective crystallization and subsequent liberation of the free amine.

Purification_Workflow racemic_amine Racemic (±)-2-Amino- 5-methoxytetralin salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation mandelic_acid (S)-Mandelic Acid mandelic_acid->salt_formation crystallization Selective Crystallization of (S,S)-salt salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched with (R,S)-salt) filtration->mother_liquor Liquid Phase solid_salt Solid (S,S)-diastereomeric salt filtration->solid_salt Solid Phase recrystallization Recrystallization (Optional, for higher purity) solid_salt->recrystallization pure_salt Purified (S,S)-salt recrystallization->pure_salt base_treatment Treatment with Base (e.g., NaOH) pure_salt->base_treatment free_amine Pure (S)-2-Amino- 5-methoxytetralin base_treatment->free_amine Organic Phase byproduct Sodium Mandelate in aqueous phase base_treatment->byproduct Aqueous Phase Diastereomer_Resolution_Principle cluster_0 Racemic Mixture (Enantiomers) cluster_1 Diastereomeric Salts S_Amine (S)-Amine Resolving_Agent +(S)-Mandelic Acid R_Amine (R)-Amine SS_Salt (S)-Amine-(S)-Mandelate (Less Soluble) RS_Salt (R)-Amine-(S)-Mandelate (More Soluble) Crystallization Selective Crystallization SS_Salt->Crystallization RS_Salt->Crystallization Solid_Phase Solid Phase: Enriched in (S,S)-Salt Crystallization->Solid_Phase Liquid_Phase Mother Liquor: Enriched in (R,S)-Salt Crystallization->Liquid_Phase

Sources

Addressing stability challenges of (S)-2-Amino-5-methoxytetralin during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Amino-5-methoxytetralin. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during the storage and handling of this compound. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies rooted in scientific principles to ensure the integrity of your experiments.

Introduction to Stability Challenges

(S)-2-Amino-5-methoxytetralin, a key intermediate and research compound, belongs to the 2-aminotetralin class. Like many aromatic amines, its chemical stability can be compromised by environmental factors, leading to the formation of degradation products that can affect experimental outcomes and product purity. The primary degradation pathways for structurally similar compounds, such as Rotigotine, are oxidation and photodegradation[1][2]. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's quality and ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Why is my solid (S)-2-Amino-5-methoxytetralin showing discoloration (e.g., turning yellow or pink)?

Discoloration of your solid (S)-2-Amino-5-methoxytetralin is a common indicator of chemical degradation, most likely due to oxidation or photodegradation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions[1][]. The formation of colored impurities, such as nitro or azo compounds, can result from the oxidation of the primary amine group[4].

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for powder) in a tightly sealed, opaque container to protect it from light and moisture.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Purity Check: If discoloration is observed, it is advisable to re-analyze the purity of the material using a stability-indicating analytical method, such as HPLC-UV, before use.

I've prepared a stock solution of (S)-2-Amino-5-methoxytetralin in an organic solvent, and it has changed color. What is happening?

Solutions of (S)-2-Amino-5-methoxytetralin are also prone to degradation, often at an accelerated rate compared to the solid state. The solvent can influence the degradation pathway and rate. The discoloration is likely due to oxidative degradation products.

Troubleshooting Steps:

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions.

  • Storage of Solutions: Store stock solutions at -80°C for long-term storage and -20°C for short-term use, as recommended[5]. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.

  • Antioxidant Addition: For applications where it will not interfere with downstream experiments, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the stock solution[6][7].

My analytical results (e.g., HPLC, NMR) show unexpected peaks. Could these be degradation products?

Yes, the appearance of new peaks in your analytical chromatogram or spectrum is a strong indication of degradation. Forced degradation studies on the related compound Rotigotine have shown the formation of several degradation products under oxidative and photolytic stress[1][2].

Troubleshooting Steps:

  • Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method to resolve the parent compound from its potential degradation products. Such methods are crucial for accurately quantifying the purity of your sample[5][8].

  • Peak Identification: If significant degradation is suspected, techniques like LC-MS/MS can be used to identify the mass of the degradation products, providing clues to their structure[1][2]. Common degradation pathways for aromatic amines include N-oxidation[][9].

  • Review Handling Procedures: Scrutinize your sample handling and preparation procedures to identify any potential exposure to light, heat, or incompatible materials.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, the stability of (S)-2-Amino-5-methoxytetralin may be a contributing factor.

G start Unexpected Experimental Results check_purity Re-assess Purity of (S)-2-Amino-5-methoxytetralin Stock start->check_purity hplc Use Stability-Indicating HPLC-UV Method check_purity->hplc pass Purity Meets Specification hplc->pass fail Degradation Products Detected hplc->fail investigate_other Investigate Other Experimental Parameters pass->investigate_other review_storage Review Storage and Handling Procedures fail->review_storage end Problem Resolved investigate_other->end implement_changes Implement Corrective Actions (e.g., fresh sample, improved storage) review_storage->implement_changes retest Re-run Experiment implement_changes->retest retest->end

Guide 2: Protocol for Preparing and Storing Stabilized Solutions

For sensitive applications requiring the utmost stability, the following protocol is recommended.

Materials:

  • (S)-2-Amino-5-methoxytetralin hydrochloride

  • High-purity, degassed solvent (e.g., DMSO, ethanol)

  • Butylated hydroxytoluene (BHT) or L-Ascorbic acid

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of (S)-2-Amino-5-methoxytetralin and the chosen antioxidant (a starting concentration of 0.01% w/v for the antioxidant is a reasonable starting point).

  • Dissolution: In a fume hood, dissolve the solids in the degassed solvent in an amber vial.

  • Inert Gas Purge: Gently purge the headspace of the vial with an inert gas for 1-2 minutes to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial.

  • Storage: Store the solution at -80°C for long-term storage or -20°C for short-term use.

Understanding Degradation Pathways

The primary stability concerns for (S)-2-Amino-5-methoxytetralin are oxidation and photodegradation.

G start (S)-2-Amino-5-methoxytetralin oxidation Oxidation (O2, Metal Ions) start->oxidation photodegradation Photodegradation (UV/Visible Light) start->photodegradation n_oxide N-Oxide Formation oxidation->n_oxide other_oxidation Other Oxidized Products (e.g., dimerization, ring oxidation) oxidation->other_oxidation photo_products Photolytic Degradants photodegradation->photo_products

Oxidation: The secondary amine in the tetralin ring is a likely site for oxidation, potentially forming N-oxides and other related impurities[]. The presence of the electron-donating methoxy group on the aromatic ring could also influence its susceptibility to oxidation.

Photodegradation: Aromatic amines can absorb UV and visible light, leading to photochemical reactions that can result in complex degradation products[4].

Data Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureContainerAtmosphereLight Protection
Solid (Powder)-20°CTightly sealedStandard (Inert for long-term)Opaque
In Solution-80°C (long-term)-20°C (short-term)Tightly sealedStandard (Inert recommended)Amber vial or foil-wrapped

Table 2: Potential Degradation Products and Analytical Considerations

Degradation PathwayPotential ProductsRecommended Analytical Technique
OxidationN-oxides, dimers, ring-oxidized speciesStability-indicating HPLC-UV, LC-MS/MS
PhotodegradationComplex mixture of photoproductsStability-indicating HPLC-UV, LC-MS/MS

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development (Based on Rotigotine Methods)

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Forced Degradation Sample Preparation:

    • Acidic: 1 M HCl at 60°C for 2 hours.

    • Basic: 1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Thermal: Heat solid at 105°C for 24 hours.

  • Analysis: Inject the stressed samples and an unstressed control to evaluate the resolution of the parent peak from any degradation product peaks.

References

  • A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1335-1348.
  • Mendes, T., et al. (2019). Identification and characterization of rotigotine degradation products. Galoá Proceedings, 12th International Conference of Pharmaceutical Sciences.
  • de Oliveira, M. A., et al. (2024). Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. Journal of Pharmaceutical and Biomedical Analysis, 243, 116005.
  • Popa, D., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals, 14(11), 1145.
  • Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents. (1965).
  • Foye, W. O. (1995). Principles of Medicinal Chemistry. Williams & Wilkins.
  • Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form. (2017). Oriental Journal of Chemistry, 33(4).
  • Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ioniz
  • Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form. (2017).
  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (2005). Pharmaceutical Development and Technology, 10(1), 115-25.
  • Oxidation of Aromatic Amines to Nitro Compounds. (n.d.). Sciencemadness.org.
  • 2-Aminotetralin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rotigotine and Impurities. (n.d.). BOC Sciences.
  • Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives. (2014). Molecules, 19(5), 6283-6302.
  • Progress in the design of ascorbic acid derivative-mediated drug delivery. (2023). RSC Publishing.
  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). Environmental Science & Technology, 43(11), 4084-4089.
  • Medical applications of stabilized ascorbic acid: a review of recent advances. (2023).
  • Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR. (2021). Molecules, 26(21), 6614.
  • e.Ascorbic Pure ascobic acid (Vitamin C)
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009).
  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). Antioxidants, 11(1), 170.
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018).
  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. (2021).
  • Reaction of Amines with Nitrous Acid. (n.d.).
  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Butylated Hydroxytoluene: What is it and where is it used?. (2025). Drugs.com.
  • What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe?. (2024). YouTube.
  • BHT (Butyl
  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021).
  • Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. (2025).
  • Impact of Sertraline Salt Form on the Oxidative Stability in Powder Blends. (2014). International Journal of Pharmaceutics, 461(1-2), 203-211.
  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). ACS Chemical Neuroscience, 15(2), 357-370.

Sources

Common pitfalls to avoid in the large-scale synthesis of (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the large-scale synthesis of (S)-2-Amino-5-methoxytetralin.

Technical Support Center: Large-Scale Synthesis of (S)-2-Amino-5-methoxytetralin

A Senior Application Scientist's Guide to Navigating Common Pitfalls

Welcome to the Technical Support Center for the large-scale synthesis of (S)-2-Amino-5-methoxytetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthesis. As a key intermediate for potent dopamine D2 agonists like N-0923, the efficient and stereocontrolled synthesis of (S)-2-Amino-5-methoxytetralin is of significant industrial importance.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Section 1: Troubleshooting the Synthesis of the Key Precursor: 5-Methoxy-2-tetralone

The quality and yield of your final product are fundamentally dependent on the successful synthesis of the 5-methoxy-2-tetralone precursor. Common routes to this intermediate often involve a Friedel-Crafts-type cyclization.[3]

Q1: We are experiencing low yields in the synthesis of 5-methoxy-2-tetralone from 3-methoxyphenylacetic acid and ethylene. What are the likely causes and how can we optimize this step?

A1: This is a common bottleneck. The reaction of 3-methoxyphenylacetyl chloride with ethylene in the presence of a Lewis acid like aluminum chloride is a Friedel-Crafts acylation followed by an intramolecular cyclization.[3] Low yields can often be attributed to several factors:

  • Purity of 3-methoxyphenylacetyl chloride: The acid chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid, which is unreactive under these conditions. It is crucial to use freshly prepared or purified 3-methoxyphenylacetyl chloride. A patent suggests recrystallization from n-hexane to obtain purified material.[3]

  • Ethylene addition: The rate of ethylene addition is critical. A slow, controlled introduction of ethylene gas at low temperatures (-10 to 10 °C) is recommended to prevent polymerization and side reactions.[3]

  • Lewis Acid Activity: Anhydrous aluminum chloride is highly hygroscopic. Ensure it is of high purity and handled under strictly anhydrous conditions. The stoichiometry of the Lewis acid is also important; an excess is often required to drive the reaction to completion.

  • Work-up Procedure: The product can form a complex with the aluminum chloride. A careful quench with cold, dilute acid is necessary to break this complex and liberate the tetralone. Purification via a sodium bisulfite adduct formation and subsequent regeneration can be an effective strategy to isolate pure 5-methoxy-2-tetralone.[3]

Section 2: Pitfalls in the Chiral Resolution of (±)-2-Amino-5-methoxytetralin

Classical resolution via diastereomeric salt formation is a well-established and scalable method for obtaining the desired (S)-enantiomer.[1][2] However, this method is not without its challenges.

Q2: Our attempts at resolving (±)-2-amino-5-methoxytetralin with (S)-mandelic acid are resulting in poor crystallization of the diastereomeric salt. What can we do to improve this?

A2: The successful crystallization of the desired diastereomeric salt, (S)-2-amino-5-methoxytetralin-(S)-mandelate, is a critical step.[1] Several factors can influence this process:

  • Solvent System: The choice of solvent is paramount. A solvent system that provides differential solubility for the two diastereomeric salts is required. For this specific resolution, an ethanol/water mixture is often employed. The ratio of these solvents may need to be optimized for your specific scale and concentration.

  • Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess.

  • Seeding: Seeding the solution with a small amount of the pure, desired diastereomeric salt can promote crystallization and improve selectivity.

  • Purity of the Racemic Amine: Impurities in the racemic starting material can inhibit crystallization or act as nucleation sites for the undesired diastereomer. Ensure your (±)-2-amino-5-methoxytetralin is of high purity before attempting resolution.

Q3: We have successfully crystallized the diastereomeric salt, but after liberation of the free amine, the enantiomeric excess (ee) is consistently below our target of >99%. What could be the issue?

A3: Achieving high enantiomeric excess is the primary goal of resolution. If your ee is low, consider the following:

  • Incomplete Resolution: The initial crystallization may not have been sufficiently selective. It may be necessary to perform a recrystallization of the diastereomeric salt to enhance its purity before liberating the free amine.

  • Racemization during Work-up: While less common for this specific molecule under standard basic work-up conditions, ensure that you are not exposing the chiral amine to harsh conditions (e.g., high temperatures or extreme pH) for prolonged periods, which could potentially lead to racemization.

  • Analytical Method: Verify that your analytical method for determining ee (e.g., chiral HPLC) is properly validated and that you are correctly identifying the peaks corresponding to the (S) and (R) enantiomers.

Parameter Recommendation for High ee
Resolving Agent (S)-mandelic acid[1]
Stoichiometry Near equimolar amounts of resolving agent to the desired enantiomer
Solvent Ethanol/Water mixtures (optimize ratio)
Temperature Profile Slow, controlled cooling
Purification Recrystallization of the diastereomeric salt may be necessary

Q4: We are struggling with the racemization of the unwanted (R)-enantiomer. Our yields are low, and we are seeing significant side product formation. How can we improve the efficiency of this step?

A4: An efficient racemization of the undesired (R)-enantiomer is key to making the resolution process economically viable on a large scale. A published method involves heating a xylene solution of the (R)-amine over Raney Cobalt under a hydrogen atmosphere.[1][2]

  • Catalyst Choice and Activity: The choice of catalyst is critical. Raney Cobalt has been shown to be effective.[1] Ensure the catalyst is active and handled appropriately.

  • Reaction Conditions: The temperature and hydrogen pressure are key parameters. The reported conditions are around 130 °C and 2.0-2.7 bar of hydrogen.[1][2] Deviations from these conditions could lead to incomplete racemization or side reactions.

  • Side Product Formation: A potential side product is 2-amino-5-methoxynaphthalene, formed via aromatization.[1] The use of a hydrogen atmosphere helps to suppress this side reaction. If aromatization is a significant issue, you may need to lower the reaction temperature or screen other catalysts.

Section 3: Challenges in Asymmetric Synthesis Routes

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods are an attractive alternative. These often involve the use of a chiral auxiliary or an asymmetric catalyst.

Q5: We are using R-(+)-α-phenylethylamine as a chiral auxiliary to synthesize (S)-2-amino-5-methoxytetralin, but the diastereoselectivity of the reduction step is poor. How can we improve this?

A5: The use of a chiral auxiliary like R-(+)-α-phenylethylamine introduces a chiral center that directs the stereochemical outcome of a subsequent reaction, in this case, the reduction of an imine intermediate.[4][5]

  • Formation of the Imine: Ensure the complete formation of the imine from 5-methoxy-2-tetralone and the chiral auxiliary before proceeding with the reduction.

  • Reducing Agent: The choice of reducing agent can significantly impact the diastereoselectivity. Bulkier reducing agents may provide better facial selectivity. Common reducing agents for this transformation include sodium borohydride and its derivatives.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers. A temperature range of -30 °C to 20 °C has been suggested.[4]

  • Solvent: The solvent can influence the conformation of the imine substrate and its interaction with the reducing agent. Screening different solvents (e.g., THF, methanol, ethanol) is recommended.[4]

Q6: We are exploring an asymmetric hydrogenation route, but are facing issues with low enantioselectivity and catalyst deactivation. What are the common culprits?

A6: Asymmetric hydrogenation of a suitable prochiral precursor (e.g., an enamine) is a powerful method for accessing chiral amines.[6][7] However, it is sensitive to a number of factors:

  • Catalyst and Ligand Choice: The combination of the metal precursor (e.g., Rhodium, Iridium, Ruthenium) and the chiral phosphine ligand is crucial for high enantioselectivity. This is often a process of screening different commercially available catalysts and ligands.

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons. Ensure the enamine precursor is of high purity.

  • Solvent and Additives: The solvent can have a profound effect on the outcome of the hydrogenation. Protic solvents may compete for coordination to the metal center. Sometimes, acidic or basic additives are required to achieve high activity and selectivity.

  • Hydrogen Pressure and Temperature: These parameters need to be optimized for each catalyst-substrate combination. Higher pressures can sometimes lead to a decrease in enantioselectivity.

Experimental Workflow: Troubleshooting Asymmetric Hydrogenation

Start Low Enantioselectivity in Asymmetric Hydrogenation CheckPurity Verify Substrate Purity Start->CheckPurity ScreenLigands Screen Chiral Ligands CheckPurity->ScreenLigands If pure OptimizeSolvent Optimize Solvent System ScreenLigands->OptimizeSolvent OptimizeConditions Optimize T and P OptimizeSolvent->OptimizeConditions OptimizeConditions->ScreenLigands If not, iterate Success Achieve >99% ee OptimizeConditions->Success If successful

Caption: A systematic workflow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

Section 4: General Large-Scale Synthesis Issues

Transitioning any synthesis from the bench to a large scale introduces a new set of challenges related to process safety, material handling, and purification.

Q7: We are using Raney Nickel for a reductive amination step and are concerned about its pyrophoric nature and filtration on a large scale. What are the best practices?

A7: Raney Nickel is a widely used catalyst for reductive aminations, including in the synthesis of racemic 2-amino-5-methoxytetralin.[1][8] However, it is pyrophoric when dry and requires careful handling.

  • Handling: Always handle Raney Nickel as a slurry in water or a suitable solvent. Never allow the catalyst to dry and come into contact with air.

  • Filtration: For large-scale operations, enclosed filter systems like a filter press or a Nutsche filter-dryer are recommended. The catalyst cake should be kept wet with solvent throughout the filtration process. After filtration, the catalyst can be quenched by slowly adding a dilute acid (e.g., acetic acid) to deactivate it before disposal.

  • Alternatives: If the handling of Raney Nickel is a major concern, consider alternative catalytic systems such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under hydrogen pressure, which may be less hazardous.

Q8: How can we effectively manage the exotherm during the work-up of the Friedel-Crafts reaction at a larger scale?

A8: The quench of the aluminum chloride complex after the Friedel-Crafts reaction is highly exothermic and can be dangerous if not properly controlled on a large scale.

  • Reverse Addition: Instead of adding water or acid to the reaction mixture, consider a "reverse quench" where the reaction mixture is slowly added to a cooled vessel containing the quench solution. This allows for better control of the exotherm.

  • Adequate Cooling: Ensure your reactor has sufficient cooling capacity to handle the heat generated during the quench.

  • Monitoring: Continuous temperature monitoring of the reaction mass is essential during the quench. An automated system that controls the addition rate based on the temperature can be a valuable safety feature.

Appendix: Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-2-Amino-5-methoxytetralin (Adapted from Hirayama et al.[1])

  • Dissolve (±)-2-amino-5-methoxytetralin hydrochloride in water and neutralize with a suitable base (e.g., NaOH) to a pH of >10.

  • Extract the free base into a suitable organic solvent (e.g., toluene).

  • To the solution of the free base, add a solution of (S)-mandelic acid (approximately 1 equivalent based on the desired (S)-enantiomer) in ethanol.

  • Heat the mixture to obtain a clear solution, then cool slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Isolate the crystalline (S)-2-amino-5-methoxytetralin-(S)-mandelate salt by filtration and wash with a cold ethanol/water mixture.

  • The salt can be recrystallized from an ethanol/water mixture to improve chiral purity if necessary.

  • To liberate the free amine, dissolve the salt in water and add a base (e.g., NaOH) to a pH of >10.

  • Extract the (S)-2-amino-5-methoxytetralin into an organic solvent.

  • The hydrochloride salt can be formed by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent.

Logical Relationship: Resolution and Racemization Cycle

Racemic (±)-Amine Resolution Resolution with (S)-Mandelic Acid Racemic->Resolution S_Salt (S)-Amine-(S)-Mandelate (Crystallizes) Resolution->S_Salt R_Sol (R)-Amine in Solution Resolution->R_Sol Liberate_S Liberate Amine S_Salt->Liberate_S Recover_R Recover (R)-Amine R_Sol->Recover_R S_Product (S)-2-Amino-5-methoxytetralin (Product) Liberate_S->S_Product Racemize Racemization (e.g., Raney Co/H2) Recover_R->Racemize Racemize->Racemic Recycle

Sources

Preventing racemization of (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (S)-2-Amino-5-methoxytetralin. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address the critical challenge of maintaining the enantiomeric integrity of this valuable chiral building block. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk that can compromise biological activity and lead to costly project delays.[1][2][3] This guide provides in-depth, practical solutions in a question-and-answer format to help you troubleshoot and prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Amino-5-methoxytetralin and why is its chirality important?

(S)-2-Amino-5-methoxytetralin is a chiral amine and a key intermediate in the synthesis of various biologically active molecules, most notably the dopamine D2 agonist Rotigotine, which is used in the treatment of Parkinson's disease.[4][5][6] In pharmacology, the three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors. The two enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and metabolic properties.[1][7] Therefore, maintaining the high enantiomeric purity of the (S)-enantiomer is essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What is racemization and how does it occur in chiral amines?

Racemization is the process that converts an enantiomerically pure or enriched sample into a 1:1 mixture of both enantiomers, known as a racemate.[1][2] This process is thermodynamically favorable due to the increase in entropy.[1] For chiral amines like (S)-2-Amino-5-methoxytetralin, the most common mechanism involves the removal of the proton on the chiral carbon (the α-carbon). This deprotonation is often facilitated by a base and results in the formation of a planar, achiral imine or enamine intermediate. Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to a mixture of the (R) and (S) enantiomers.[2][8]

Q3: What are the primary factors that can induce racemization in my experiments?

Several factors can promote the racemization of chiral amines:

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the interconversion of enantiomers.[9][10]

  • Strongly Acidic or Basic Conditions: Both acids and bases can catalyze the proton exchange at the chiral center, facilitating the formation of the achiral intermediate.[1][2]

  • Choice of Solvent: Solvent polarity can influence the stability of the transition state for racemization.[11][12] Polar, protic solvents can potentially facilitate proton transfer.

  • Presence of Catalysts: Certain metal catalysts, particularly those used in hydrogenation or dehydrogenation processes, can actively promote racemization.[1][4][13]

Mechanism of Racemization

Understanding the underlying mechanism is key to prevention. The primary pathway for the racemization of (S)-2-Amino-5-methoxytetralin involves base-catalyzed tautomerization to an achiral imine intermediate.

racemization_mechanism Mechanism of Base-Catalyzed Racemization S_Amine (S)-2-Amino-5-methoxytetralin (Chiral) Imine Achiral Imine Intermediate (Planar) S_Amine->Imine Deprotonation (+ Base, - H+) Imine->S_Amine Reprotonation (+ H+) R_Amine (R)-2-Amino-5-methoxytetralin (Chiral) Imine->R_Amine

Caption: Base-catalyzed racemization via an achiral imine intermediate.

Troubleshooting Guide: Preventing Enantiomeric Purity Loss

This section addresses specific issues you may encounter during common laboratory procedures.

During Synthesis & Reactions

Q: My reaction requires heating. At what temperature does racemization of (S)-2-Amino-5-methoxytetralin become a significant risk? A: While there is no universal "safe" temperature, racemization risk increases significantly with temperature. For instance, some procedures intentionally racemize the undesired (R)-enantiomer by heating it in a xylene solution at 130 °C with a Raney Co catalyst.[4] Reductive amination steps to synthesize the racemic compound are often performed at 70-80 °C.[4][5] As a general rule, reactions involving the chiral amine should be conducted at the lowest effective temperature. If elevated temperatures are unavoidable (e.g., > 50-60 °C), reaction times should be minimized, and the enantiomeric excess (ee%) should be carefully monitored.

Q: I am using an acidic or basic catalyst in my reaction. How can this affect the enantiomeric purity? A: Both acid and base catalysis are well-known methods for promoting racemization.[1]

  • Bases: A non-nucleophilic base can readily deprotonate the α-carbon, initiating the racemization mechanism shown above. Use the mildest base possible (e.g., organic bases like triethylamine or DIPEA over inorganic hydroxides) and use it in stoichiometric amounts rather than in large excess.

  • Acids: Strong acids can protonate the amine, which may not directly cause racemization. However, the equilibrium can still facilitate tautomerization, especially at higher temperatures.[2] If an acid is required, consider using weaker acids or Lewis acids, and maintain low temperatures. For many applications, converting the free amine to a stable salt, like the hydrochloride salt, can protect it against racemization.[14][15]

Q: Does my choice of solvent impact the stability of the (S)-enantiomer? A: Yes, the solvent can play a crucial role. Polar solvents can stabilize the charged intermediates or transition states involved in proton transfer, potentially accelerating racemization.[11][12][16]

  • Recommended: Non-polar aprotic solvents like toluene, xylene, or THF are generally safer choices.[14]

  • Use with Caution: Polar protic solvents like methanol or ethanol should be used with care, especially in the presence of acids or bases and at elevated temperatures, due to their ability to facilitate proton exchange.[11]

During Workup & Extraction

Q: I need to perform an acid-base extraction to isolate my amine. Can the pH changes cause racemization? A: Yes, drastic pH swings during workup are a significant risk. While the protonated amine (acidic pH) is generally more stable against racemization, the process of basifying to a high pH to extract the free base into an organic solvent can trigger racemization, especially if the basic aqueous solution is in contact with the product for an extended period or at room temperature.

A Step-by-Step Protocol for a Racemization-Free Workup is provided in the sections below. The key principles are to use milder bases (e.g., NaHCO₃ or K₂CO₃ instead of NaOH), work quickly, and keep the solutions cold (0-5 °C) during the basification and extraction steps.

During Purification

Q: Can purification by standard silica gel chromatography cause racemization? A: Yes, standard silica gel is slightly acidic and its large, polar surface area can catalyze the racemization of sensitive amines. The prolonged contact time on the column increases this risk.

  • Mitigation: To reduce this risk, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia in methanol.

  • Alternatives: If racemization is still observed, consider alternative purification methods such as crystallization of a suitable salt (e.g., hydrochloride or mandelate salt)[4][5], or chromatography on a less acidic support like neutral alumina.

During Storage

Q: How should I store (S)-2-Amino-5-methoxytetralin to ensure its long-term enantiomeric stability? A: The method of storage is critical for preserving enantiomeric purity.

  • Form: The hydrochloride salt ((S)-2-Amino-5-methoxytetralin HCl) is significantly more stable than the free base.[6][17] The protonated ammonium group prevents the lone pair on the nitrogen from participating in the formation of an imine intermediate.

  • Temperature: Store the compound, especially the free base, at low temperatures. Refrigeration (2-8 °C) is good, but freezing (-20 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air-oxidation, which can generate impurities that might catalyze degradation.

  • Solvent: If stored in solution, use a non-polar, aprotic solvent. Avoid storing as a solution in protic solvents like methanol for extended periods. For long-term storage, it is best to store the material as a solid.

Parameter Condition to Avoid Recommended Condition Rationale
Temperature Prolonged heating > 60°CMaintain lowest possible T; store at ≤ 4°CReduces thermal energy available for overcoming the racemization barrier.[9]
pH Strong Acids (e.g., conc. HCl) or Strong Bases (e.g., NaOH)Near-neutral (pH 6-8); Use mild bases (NaHCO₃) for workupStrong acids/bases catalyze the proton exchange at the chiral center.[1][8]
Solvent Polar Protic (Methanol, Water) with base/acidNon-polar Aprotic (Toluene, THF, Dichloromethane)Minimizes stabilization of charged intermediates and transition states.[11][12]
Storage Form Free Base (for long-term)Hydrochloride SaltProtonation of the amine protects against deprotonation at the α-carbon.[17]

Table 1: Summary of Critical Parameters to Control for Preventing Racemization.

Analytical Validation: Confirming Enantiomeric Purity

You cannot control what you cannot measure. Accurate determination of the enantiomeric excess (ee%) is fundamental to any troubleshooting effort. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for this purpose.[7][18][19]

Q: How do I set up an HPLC method to check the ee% of my sample?

A: Developing a chiral separation requires screening different columns and mobile phases.[20] Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly effective for resolving chiral amines.[7]

hplc_workflow Chiral HPLC Analysis Workflow Prep 1. Sample Preparation Dissolve in mobile phase Inject 2. Injection Inject onto Chiral HPLC Column Prep->Inject Separate 3. Separation Isocratic elution Inject->Separate Detect 4. Detection UV Detector Separate->Detect Analyze 5. Analysis Integrate peak areas Calculate ee% Detect->Analyze

Caption: A typical workflow for determining enantiomeric purity via Chiral HPLC.

Protocol: Chiral HPLC Analysis of 2-Amino-5-methoxytetralin

This protocol provides a starting point for method development. Optimization may be required.

  • Column Selection: Begin with a polysaccharide-based column, such as a Chiralpak® IA or IC, or a Lux® Cellulose-3.

  • Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A small amount of a basic additive is crucial for good peak shape with amines.

    • Example Mobile Phase: 90:10:0.1 (v/v/v) Hexane : Ethanol : Diethylamine (DEA).

  • Sample Preparation:

    • Accurately weigh ~1 mg of your sample.

    • Dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Analysis:

    • Inject a sample of the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject your sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

CSP Type Typical Mobile Phase Additive Comments
Amylose Phenylcarbamate Hexane/IsopropanolDEA, TEA, ButylamineBroadly selective for primary amines.[7]
Cellulose Phenylcarbamate Hexane/EthanolDEA, TEAOffers different selectivity compared to amylose phases.[18]
Cyclofructan-based Acetonitrile/MethanolAcetic Acid, TFAUsed in polar organic mode; may require acidic additives.[7]

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development. (DEA: Diethylamine, TEA: Triethylamine, TFA: Trifluoroacetic acid).

By implementing these troubleshooting strategies and analytical controls, you can confidently handle (S)-2-Amino-5-methoxytetralin, preserving its critical enantiomeric integrity throughout your research and development workflows.

References
  • Wijnberg, J. B. P. A., et al. (1996). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • ACS Publications. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • Crawford, S. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Google Patents. (2012). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Google Patents. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • ACS Publications. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]

  • Nagy, Z. K., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]

  • Lee, S. K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ACS Publications. Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]

  • Wells, A. S., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Racemization. [Link]

  • Vlieg, E., et al. (2017). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]

  • Bódai, V., et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Ringdahl, B., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]

  • ResearchGate. (2001). Determination of enantiomeric purities by chiral HPLC analysis. [Link]

  • Friščić, T., et al. (2010). Effect of solvent polarity in mechanochemistry: preparation of a conglomerate vs. racemate. Chemical Communications. [Link]

  • C.A.T. GmbH & Co. Analyses of amino acids, Enantiomeric purity. [Link]

  • Chemistry Stack Exchange. (2013). Why does the extent of racemisation in an SN1 reaction depend on the solvent used? [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. [Link]

  • Padovan, D., et al. (2024). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Zhang, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chirality. [Link]

  • ResearchGate. (2021). Step-Efficient Access to Chiral Primary Amines. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Blacker, A. J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development. [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry. [Link]

  • Phenomenex. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. [Link]

  • PubChem. (S)-2-amino-5-methoxytetralin hydrochloride. [Link]

  • PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column. [Link]

Sources

Navigating the Synthesis and Purification of (S)-2-Amino-5-methoxytetralin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of (S)-2-Amino-5-methoxytetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our focus is to elucidate the critical impact of solvent choice on the successful outcome of your experiments, ensuring high yield and enantiopurity.

Introduction

(S)-2-Amino-5-methoxytetralin is a key chiral intermediate in the synthesis of various pharmacologically active compounds. The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis and efficient purification paramount. The selection of appropriate solvents at each stage of the synthesis and purification process is not merely a matter of solubility but a critical parameter that dictates reaction kinetics, diastereoselectivity, yield, and the final purity of the compound. This guide provides a comprehensive overview of the challenges you may encounter and offers practical, evidence-based solutions.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues that may arise during the synthesis and purification of (S)-2-Amino-5-methoxytetralin, with a focus on solvent-related causes and solutions.

Synthesis-Related Issues

Issue 1: Low Diastereoselectivity in the Reductive Amination Step

  • Q: My reductive amination of 5-methoxy-2-tetralone with a chiral amine is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric excess (d.e.)?

    • A: The choice of solvent plays a pivotal role in the transition state geometry of the imine reduction, directly influencing diastereoselectivity.

      • Likely Cause: The solvent may not be providing the necessary steric or electronic environment to favor the formation of one diastereomer over the other. Protic solvents can solvate the imine and the reducing agent, altering their reactivity and the stereochemical outcome.

      • Solution:

        • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Aprotic solvents like toluene, butyl acetate, or methyl tert-butyl ether are often preferred for the initial imine formation.[1] For the reduction step, alcoholic solvents like methanol or ethanol are commonly used.[1][2]

        • Temperature Optimization: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.

        • Reducing Agent: The choice of reducing agent is also critical. Sodium borohydride (NaBH₄) is a common choice, but others like potassium borohydride (KBH₄) or lithium borohydride (LiBH₄) in different solvent systems may offer improved selectivity.[1][2]

Issue 2: Incomplete Hydrogenolysis (Debenzylation)

  • Q: The final hydrogenolysis step to remove the chiral auxiliary (e.g., α-phenylethylamine) is sluggish and incomplete. What solvent adjustments can I make?

    • A: The efficiency of catalytic hydrogenation is highly dependent on solvent properties, which affect hydrogen solubility, catalyst activity, and substrate accessibility to the catalyst surface.

      • Likely Cause: The solvent may be poisoning the catalyst or have poor solubility for hydrogen gas. Highly viscous solvents can also limit mass transfer.

      • Solution:

        • Solvent Choice: A mixture of a protic solvent like ethanol and water is often effective.[1][2] Protic solvents can facilitate the protonolysis of the C-N bond. Tetrahydrofuran (THF) is also a viable option.[2]

        • Catalyst Activity: Ensure the palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) catalyst is of high quality and not deactivated.[1][2] Certain solvents can strip the palladium from the carbon support.

        • Acidification: The reaction is often performed on the hydrochloride salt of the intermediate. The presence of an acid can facilitate the hydrogenolysis.

Purification-Related Issues

Issue 3: Poor Yield Upon Recrystallization of the Final Hydrochloride Salt

  • Q: I am losing a significant amount of my (S)-2-Amino-5-methoxytetralin hydrochloride during recrystallization. How can I improve the recovery?

    • A: This is a classic solubility problem. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Likely Cause: The chosen solvent has a high solubility for your product even at low temperatures, or you are using an excessive volume of solvent.

      • Solution:

        • Solvent System Optimization: A common and effective solvent for the recrystallization of the hydrochloride salt is ethyl acetate.[1] If the compound is too soluble, a less polar co-solvent like hexanes can be added as an anti-solvent. Conversely, if it is not soluble enough, a more polar co-solvent like ethanol in small amounts could be beneficial.

        • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

        • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

Issue 4: Oiling Out During Recrystallization

  • Q: My compound separates as an oil instead of crystals upon cooling the recrystallization solution. What is causing this and how can I fix it?

    • A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

      • Likely Cause: The solvent is too nonpolar for the highly polar hydrochloride salt, or the solution is too concentrated.

      • Solution:

        • Solvent Polarity Adjustment: Switch to a more polar solvent or a solvent mixture. For amine hydrochlorides, protic solvents like isopropanol or ethanol, or mixtures with water, can be effective.

        • Reduce Concentration: Use a larger volume of solvent to dissolve the crude product initially.

        • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization before the solution becomes highly supersaturated.

Issue 5: Ineffective Purification by Column Chromatography

  • Q: I am trying to purify the free base of (S)-2-Amino-5-methoxytetralin by column chromatography, but I am getting poor separation from impurities. What solvent system should I use?

    • A: The choice of the mobile phase is critical for achieving good separation on a silica gel column.

      • Likely Cause: The polarity of the eluent is either too high, causing all compounds to elute quickly, or too low, resulting in streaking and poor resolution of the polar amine.

      • Solution:

        • Mobile Phase Selection: A common mobile phase for purifying amines on silica gel is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

        • Amine Additive: Amines tend to streak on acidic silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This deactivates the acidic sites on the silica and improves the peak shape and resolution of the amine.

        • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to separate compounds with a wide range of polarities.

Frequently Asked Questions (FAQs)

  • Q1: What is the rationale for using a chiral auxiliary like R-(+)-α-phenylethylamine in the synthesis?

    • A1: The chiral auxiliary is used to create a diastereomeric intermediate. The stereocenter in the auxiliary directs the reduction of the imine, leading to the preferential formation of one diastereomer. This diastereomer can then be separated from the minor diastereomer, and subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched (S)-2-Amino-5-methoxytetralin.

  • Q2: Can I use a different chiral resolving agent for purification?

    • A2: Yes, while methods using a chiral auxiliary in the synthesis are common, another approach is the resolution of racemic 2-amino-5-methoxytetralin. This involves forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid.[3] The choice of resolving agent and the crystallization solvent are critical for successful separation.

  • Q3: How does the choice of solvent in the final hydrogenolysis step affect the enantiomeric excess (e.e.)?

    • A3: While the primary role of this step is to remove the chiral auxiliary, the reaction conditions, including the solvent, can potentially cause some racemization, especially if the reaction is prolonged or conducted at elevated temperatures. Protic solvents like ethanol are generally preferred as they can stabilize the desired product and are good solvents for hydrogen.

  • Q4: What are the key solvent properties to consider when choosing a recrystallization solvent?

    • A4: The key properties are:

      • Solubility Profile: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

      • Polarity: The polarity of the solvent should be matched to the polarity of the compound to achieve the desired solubility profile.

      • Boiling Point: The boiling point should be high enough to provide a good solubility difference but not so high that it is difficult to remove from the crystals.

      • Inertness: The solvent should not react with the compound.

  • Q5: Are there any "green" solvent alternatives for this synthesis?

    • A5: Yes, there is a growing interest in using more environmentally friendly solvents. For the synthesis of chiral amines, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, can often be a suitable replacement for traditional ethereal solvents like THF. For purification, ethanol-water mixtures are greener alternatives to chlorinated or aromatic solvents.

Data Presentation

Table 1: Solvent Properties and Their Impact on Synthesis and Purification

SolventPolarity IndexBoiling Point (°C)Application StageRationale & Potential Issues
Toluene 2.4111Imine FormationGood for azeotropic removal of water.
Methanol 5.165Reduction/HydrogenolysisProtic, good for dissolving reducing agents and hydrogen. Can act as a nucleophile.
Ethanol 4.378Reduction/Hydrogenolysis/RecrystallizationSimilar to methanol but less volatile. Good for recrystallization of salts.
Ethyl Acetate 4.477Extraction/RecrystallizationGood balance of polarity for extraction and recrystallization of the hydrochloride salt.[1]
Tetrahydrofuran (THF) 4.066Reduction/HydrogenolysisAprotic ether, good for many organometallic reactions.[2]
Water 10.2100Hydrogenolysis/RecrystallizationUsed as a co-solvent with alcohols. Highly polar.
Hexanes 0.1~69Anti-solvent/ChromatographyNonpolar, used to induce precipitation and as a mobile phase component.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Amino-5-methoxytetralin Hydrochloride

This protocol is adapted from established patent literature.[1][2]

Step 1: Imine Formation

  • To a reaction vessel equipped with a Dean-Stark apparatus, add 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine (1.2 equivalents), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid), and toluene.

  • Heat the mixture to reflux and azeotropically remove water until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the toluene under reduced pressure.

Rationale for Solvent Choice: Toluene is an excellent solvent for this step as it is relatively nonpolar and allows for the efficient azeotropic removal of water, driving the equilibrium towards imine formation.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until complete.

  • Quench the reaction carefully with water and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diastereomeric amine.

Rationale for Solvent Choice: Methanol is a polar protic solvent that readily dissolves the imine and the sodium borohydride. Its protic nature can also help to protonate the nitrogen of the imine, activating it towards reduction.

Step 3: Hydrogenolysis and Salt Formation

  • Dissolve the crude diastereomeric amine in a mixture of ethanol and water.

  • Add Pd(OH)₂/C (10 mol %) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • To the filtrate, add a solution of HCl in ether or ethyl acetate to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration and wash with cold ethyl acetate.

Rationale for Solvent Choice: The ethanol/water mixture is effective for hydrogenolysis as it dissolves the substrate and is compatible with the catalyst. Ethanol is a good solvent for hydrogen, facilitating the reaction. Ethyl acetate is used for the precipitation and washing of the final salt due to the product's lower solubility in it at room temperature.[1]

Protocol 2: Purification by Recrystallization
  • Place the crude (S)-2-Amino-5-methoxytetralin hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate and heat the mixture to reflux with stirring.

  • If the solid does not fully dissolve, add small portions of hot ethyl acetate until a clear solution is obtained.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethyl acetate.

  • Dry the crystals under vacuum.

Rationale for Solvent Choice: Ethyl acetate provides a good solubility gradient for the hydrochloride salt, being a good solvent when hot and a poor solvent when cold, which is the primary requirement for a successful single-solvent recrystallization.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 5-Methoxy-2-tetralone + R-(+)-α-phenylethylamine B Imine Formation Solvent: Toluene A->B C Diastereoselective Reduction Solvent: Methanol B->C D Hydrogenolysis Solvent: Ethanol/Water C->D E Crude (S)-2-Amino-5- methoxytetralin HCl D->E F Recrystallization Solvent: Ethyl Acetate E->F G Pure (S)-2-Amino-5- methoxytetralin HCl F->G

Caption: Synthetic and purification workflow for (S)-2-Amino-5-methoxytetralin HCl.

Troubleshooting Logic for Recrystallization

G start Crude Product solvent Dissolve in min. hot Ethyl Acetate start->solvent cool Cool Slowly solvent->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Problem no_xtal No Crystals Form outcome->no_xtal Problem sol_oil Switch to more polar solvent (e.g., Ethanol or IPA/Water) oil->sol_oil sol_no_xtal Add anti-solvent (Hexanes) or reduce solvent volume no_xtal->sol_no_xtal

Caption: Decision tree for troubleshooting recrystallization solvent choice.

References

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the stereospecific quantification of (S)-2-Amino-5-methoxytetralin, a critical chiral amine intermediate in pharmaceutical development. The accurate determination of the enantiomeric purity and concentration of this compound is paramount for ensuring the safety and efficacy of final drug products. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical procedures.

The methodologies presented herein are founded on established principles of chiral chromatography and are designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We will explore a Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The rationale behind experimental choices and the framework for a self-validating protocol are elucidated to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Stereospecific Quantification

(S)-2-Amino-5-methoxytetralin possesses a single chiral center, resulting in two enantiomers: (S) and (R). These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory authorities mandate the precise quantification of the desired enantiomer and any chiral impurities. The development of validated, stereoselective analytical methods is therefore not merely a technical exercise but a critical component of drug development and quality control.[1]

This guide will compare two distinct yet complementary analytical approaches. The first, a Chiral HPLC-UV method, represents a widely accessible and robust technique for enantiomeric separation.[2] The second, a Chiral LC-MS/MS method, offers superior sensitivity and selectivity, making it particularly suitable for bioanalytical applications or trace-level impurity quantification.[3][4]

Methodologies and Experimental Protocols

The following protocols are presented as robust starting points for the quantification of (S)-2-Amino-5-methoxytetralin. Optimization may be required based on specific sample matrices and instrumentation.

Method 1: Chiral HPLC with UV Detection

This method leverages a chiral stationary phase (CSP) to achieve direct separation of the (S) and (R)-enantiomers, followed by quantification using a UV detector. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose, is a strong candidate. For this hypothetical protocol, a Chiralpak® IA or similar column (e.g., 250 x 4.6 mm, 5 µm) is selected.

    • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape and reduce tailing of the basic analyte. A starting composition could be n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Based on the chromophore of 5-methoxytetralin, a wavelength in the range of 230-280 nm should be evaluated. For this protocol, 275 nm is proposed.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of racemic 2-Amino-5-methoxytetralin in the mobile phase.

    • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Dissolve the sample containing (S)-2-Amino-5-methoxytetralin in the mobile phase to a concentration within the calibration range.

  • Chiral Stationary Phase: Polysaccharide-based CSPs provide a multitude of chiral recognition sites through hydrogen bonding, dipole-dipole, and steric interactions, which are effective for the separation of enantiomers of compounds with aromatic rings and polar functional groups.

  • Mobile Phase: The combination of a non-polar solvent and an alcohol allows for the modulation of retention and enantioselectivity. The amine modifier is crucial for basic compounds like aminotetralins to prevent interactions with residual silanols on the silica support, thereby ensuring symmetrical peak shapes.

  • UV Detection: This is a robust and widely available detection method suitable for compounds with a UV-absorbing chromophore.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Prepare Sample Solution Sample->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify (S)-enantiomer & Determine Purity CalCurve->Quantify

Caption: Workflow for Chiral HPLC-UV Quantification.

Method 2: Chiral LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of (S)-2-Amino-5-methoxytetralin in biological matrices, a chiral LC-MS/MS method is superior. This approach combines the enantioselective separation of chiral LC with the highly selective and sensitive detection of tandem mass spectrometry.[6]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Chiral Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column (e.g., 150 x 2.1 mm, 5 µm), is well-suited for separating polar and ionic compounds like amines in reversed-phase or polar ionic modes.[7][8]

    • Mobile Phase: A gradient elution using:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A typical starting gradient could be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of 2-Amino-5-methoxytetralin. Product ions (Q3) would be determined by infusion of a standard solution and fragmentation analysis.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

    • Calibration Standards: Prepare calibration standards in the desired matrix (e.g., plasma, formulation blank) over a concentration range of 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) would be necessary to remove matrix interferences.[3]

  • Chiral Stationary Phase: Macrocyclic glycopeptide CSPs offer unique chiral recognition mechanisms and are compatible with aqueous mobile phases, making them ideal for LC-MS applications.[7]

  • Mobile Phase: The use of formic acid as a modifier aids in the protonation of the analyte in the ESI source, enhancing signal intensity. Acetonitrile is a common organic modifier in reversed-phase LC-MS.

  • MS/MS Detection: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively eliminating background noise and matrix interferences.[4]

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution Cal Prepare Calibration Standards in Matrix Stock->Cal Inject Inject into LC-MS/MS System Cal->Inject Sample Sample Extraction (e.g., SPE) Sample->Inject Separate Chiral Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze MRM Analysis Ionize->Analyze Integrate Integrate MRM Transitions Analyze->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify (S)-enantiomer CalCurve->Quantify

Caption: Workflow for Chiral LC-MS/MS Quantification.

Method Validation and Performance Comparison

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9] The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines.[10][11] The following table compares the typical performance characteristics of the two proposed methods.

Validation Parameter Chiral HPLC-UV Chiral LC-MS/MS ICH Q2(R2) Guideline Reference
Specificity/Selectivity Demonstrated by baseline resolution of enantiomers and separation from known impurities.High selectivity achieved through chromatographic separation and unique MRM transitions.[4]The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity Typically in the µg/mL range (e.g., 1-200 µg/mL).[2]Excellent linearity over a wide dynamic range, often in the ng/mL to pg/mL range (e.g., 0.1-100 ng/mL).[3]A linear relationship should be evaluated across the range of the analytical procedure.[11]
Accuracy Expected recovery of 98-102% for drug substance analysis.Expected recovery of 85-115% for bioanalytical methods at low concentrations, and 90-110% at higher concentrations.[9]The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
Precision (Repeatability & Intermediate Precision) RSD ≤ 2% for drug substance.RSD ≤ 15% for bioanalytical samples (≤ 20% at LLOQ).[9]The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
Limit of Detection (LOD) Typically in the high ng/mL range.Can reach low pg/mL levels.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]
Limit of Quantification (LOQ) Typically in the low µg/mL range.Can reach sub-ng/mL levels.[12]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Robustness Should be evaluated by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).Similar robustness evaluation as HPLC-UV, with additional consideration of MS source parameters.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Conclusion and Recommendations

Both Chiral HPLC-UV and Chiral LC-MS/MS are powerful techniques for the quantification of (S)-2-Amino-5-methoxytetralin. The choice of method depends on the specific application and required sensitivity.

  • Chiral HPLC-UV is a cost-effective, robust, and reliable method ideal for routine quality control, process monitoring, and release testing of the drug substance and formulated product where concentration levels are relatively high.

  • Chiral LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and the determination of trace-level enantiomeric impurities.

It is imperative that any chosen method is fully validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[10][11][13] This guide provides a foundational framework for developing and comparing such methods, empowering researchers to make informed decisions for their specific analytical challenges.

References

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • Zhang, M., et al. Development and Validation of an Improved Method for the Quantitation of Sertraline in Human Plasma using LC-MS-MS and Its Application to Bioequivalence Studies. ResearchGate. Available from: [Link]

  • CUNY Academic Works. Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available from: [Link]

  • Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Available from: [Link]

  • National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]

  • PubMed. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Available from: [Link]

  • Brückner, H. 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. Available from: [Link]

  • MDPI. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available from: [Link]

  • Gubitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Wang, Y., et al. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2) - Draft. Available from: [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Open Access LMU. Chiral stationary phases and applications in gas chromatography. Available from: [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

  • National Institutes of Health. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Available from: [Link]

  • GXP-CC. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • Gubitz, G., & Schmid, M. G. (Eds.). (2011). Chiral Separations: Methods and Protocols. Humana Press.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]

  • LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of (S)-2-amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of successful pharmaceutical innovation. (S)-2-amino-5-methoxytetralin, a key building block for a range of pharmacologically active compounds, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides an in-depth comparison of the primary methodologies for obtaining this versatile intermediate, offering insights into the practical application and rationale behind each approach. We will delve into classical resolution and asymmetric synthesis, supported by experimental data and protocols to inform your selection of the most appropriate route for your research and development needs.

Introduction to (S)-2-amino-5-methoxytetralin

(S)-2-amino-5-methoxytetralin is a crucial chiral amine intermediate in the synthesis of various pharmaceutical agents, most notably dopamine D2 receptor agonists used in the treatment of Parkinson's disease. Its stereochemistry is critical for its biological activity, making enantiomerically pure synthesis a primary objective. The choice of synthetic route can significantly impact the overall efficiency, cost-effectiveness, and scalability of the final active pharmaceutical ingredient (API) production.

Synthetic Strategies: A Head-to-Head Comparison

Two principal strategies have emerged for the synthesis of (S)-2-amino-5-methoxytetralin: classical resolution of a racemic mixture and asymmetric synthesis employing a chiral auxiliary. Each approach carries its own set of advantages and disadvantages, which we will explore in detail.

Route 1: Classical Resolution via Diastereomeric Salt Formation

This traditional and well-established method involves the non-stereoselective synthesis of (±)-2-amino-5-methoxytetralin, followed by separation of the enantiomers.

The Underlying Principle: Diastereomeric Salt Crystallization

The core of this technique lies in the reaction of the racemic amine with a chiral resolving agent, in this case, (S)-mandelic acid. This reaction forms a pair of diastereomeric salts, ((S)-amine-(S)-acid and (R)-amine-(S)-acid), which possess different physical properties, most importantly, solubility. This difference allows for their separation by fractional crystallization.

Workflow Overview

cluster_0 Synthesis of Racemic Amine cluster_1 Resolution cluster_2 Isolation and Racemization A 5-Methoxy-2-tetralone B Reductive Amination (e.g., NH3, Raney Ni, H2) A->B C (±)-2-amino-5-methoxytetralin B->C E Diastereomeric Salt Formation C->E D (S)-Mandelic Acid D->E F Fractional Crystallization E->F G Separated Diastereomeric Salts F->G H Liberation of Free Amine (Base Treatment) G->H I (S)-2-amino-5-methoxytetralin H->I J (R)-2-amino-5-methoxytetralin H->J K Racemization (e.g., Raney Co, H2) J->K K->C L Recycle

Figure 1: Workflow for Classical Resolution.

Performance and Considerations

This method is lauded for its reliability and the high enantiomeric purity of the final product. However, the theoretical maximum yield for the desired enantiomer is 50%, a significant drawback in terms of atom economy. To mitigate this, the undesired (R)-enantiomer can be racemized and recycled, a crucial step for improving the overall process efficiency on a larger scale.[1]

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

This more modern approach introduces chirality early in the synthetic sequence, guiding the formation of the desired stereocenter.

The Underlying Principle: Stereochemical Induction

This strategy utilizes a chiral auxiliary, R-(+)-α-phenylethylamine, to direct the stereochemical outcome of a reduction step. The auxiliary is temporarily attached to the substrate, creating a chiral environment that favors the formation of one diastereomer over the other.

Workflow Overview

cluster_0 Chiral Imine Formation cluster_1 Diastereoselective Reduction cluster_2 Auxiliary Cleavage A 5-Methoxy-2-tetralone C Addition-Elimination A->C B R-(+)-α-phenylethylamine B->C D Chiral Imine C->D F Diastereomeric Amine Mixture D->F E Reducing Agent (e.g., NaBH4) G Hydrogenolysis (Pd/C, H2) F->G H (S)-2-amino-5-methoxytetralin G->H I Recovered Auxiliary G->I

Sources

A Senior Application Scientist's Guide: (S)-2-Amino-5-methoxytetralin vs. Alternative Chiral Scaffolds in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, chirality is not a mere structural nuance; it is a fundamental determinant of a drug's interaction with the inherently chiral environment of the human body. Biological targets such as enzymes and receptors are stereoselective, meaning they can differentiate between a molecule and its non-superimposable mirror image (enantiomer). This selectivity dictates that one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst cases, responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development.

Chiral amines, in particular, are foundational building blocks, present in over 40% of small-molecule pharmaceuticals.[1] They serve as critical pharmacophores and versatile synthetic handles. This guide provides an in-depth comparison of (S)-2-Amino-5-methoxytetralin , a key bicyclic amine, with other privileged chiral building blocks—specifically chiral piperidines and pyrrolidines . We will dissect their synthetic accessibility, stereochemical control, and strategic application, providing field-proven insights and detailed experimental protocols for the discerning researcher.

Featured Building Block: (S)-2-Amino-5-methoxytetralin

The 2-aminotetralin scaffold is a conformationally restricted analogue of phenethylamine, a core structure in many neurotransmitters like dopamine. This rigidity makes it an invaluable tool for designing ligands with high receptor affinity and selectivity, particularly for G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The (S)-enantiomer of 2-amino-5-methoxytetralin is a crucial intermediate for the synthesis of Rotigotine , a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[2]

The synthesis of this building block in high enantiopurity is paramount. Below, we compare two industrially relevant approaches: classical resolution and modern asymmetric synthesis.

Synthetic Strategy 1: Diastereomeric Salt Resolution

This classical method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (S)-mandelic acid. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. While robust and scalable, the theoretical maximum yield for the desired enantiomer is capped at 50%.[3]

Experimental Protocol: Resolution of (±)-2-Amino-5-methoxytetralin [3]

  • Reductive Amination (Racemate Synthesis):

    • To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent, add aqueous ammonia and a Raney Nickel catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., 3-4 bar) and heat to 70-80 °C.

    • Monitor the reaction by TLC or GC-MS until the tetralone is consumed.

    • Cool the reaction, filter the catalyst, and concentrate the filtrate to obtain racemic (±)-2-amino-5-methoxytetralin.

  • Diastereomeric Salt Formation & Resolution:

    • Dissolve the crude racemic amine in a suitable solvent like ethanol.

    • Add a solution of (S)-mandelic acid (approx. 0.5 eq) in the same solvent.

    • Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt, ((S)-amine)-(S)-mandelic acid).

    • Isolate the crystals by filtration and wash with a cold solvent.

  • Liberation of the Free Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid.

    • Extract the free (S)-2-amino-5-methoxytetralin with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and convert to the hydrochloride salt if desired for stability and handling.

A key advantage of this method on a large scale is the ability to racemize and recycle the undesired (R)-enantiomer, thereby improving the overall process throughput.[4]

Synthetic Strategy 2: Asymmetric Reductive Amination

Asymmetric synthesis offers a more direct route, avoiding the 50% yield limitation of classical resolution. This approach uses a chiral catalyst to induce stereoselectivity during the reaction. Recent advancements have utilized biocatalysis, employing engineered enzymes like imine reductases (IREDs) to achieve exceptional enantioselectivity.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Amino-5-methoxytetralin

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0), prepare a mixture containing glucose (as a co-substrate for cofactor regeneration), NADP⁺, a glucose dehydrogenase (GDH), and the engineered imine reductase (e.g., IR-36-M5 F260W/M147Y mutant).

    • Add 5-methoxy-2-tetralone (1.0 eq) and the amine source (e.g., n-propylamine for direct synthesis of the Rotigotine precursor).

  • Biocatalytic Reduction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by HPLC, observing the conversion of the ketone to the chiral amine.

  • Workup and Isolation:

    • Once the reaction reaches completion, adjust the pH to basic (e.g., pH > 10) with NaOH.

    • Extract the product with an organic solvent (e.g., methyl tert-butyl ether).

    • Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

G

Alternative Scaffolds: Chiral Piperidines and Pyrrolidines

While the rigid 2-aminotetralin scaffold is excellent for creating specific pharmacophores, medicinal chemistry often requires different structural motifs to optimize properties like solubility, metabolic stability, and target engagement. Chiral piperidines and pyrrolidines are two of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs.[5][6]

Alternative 1: Chiral Piperidines

The piperidine ring is a six-membered heterocycle that offers a flexible yet defined scaffold, favorable physicochemical properties, and multiple points for diversification.[5][7] Introducing chirality allows for precise spatial orientation of substituents, which is critical for optimizing drug-target interactions.[7]

Case Study: (S)-1-Boc-3-aminopiperidine

This building block is a key intermediate for numerous APIs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes. Its synthesis can be efficiently achieved using biocatalysis.

Experimental Protocol: Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine [8]

  • Enzyme Immobilization:

    • Covalently immobilize an ω-transaminase (e.g., ATA-W12) onto a solid support (e.g., amino-modified epoxy resin) to enhance stability and enable reuse.

  • Continuous Flow Reaction:

    • Pack the immobilized enzyme into a column to create a packed-bed reactor.

    • Prepare a substrate solution containing N-Boc-3-piperidone (1.0 eq) and an amine donor (e.g., isopropylamine) in a suitable buffer.

    • Continuously pump the substrate solution through the enzyme-packed column at a controlled flow rate and temperature.

  • Product Collection and Isolation:

    • Collect the eluent from the column, which contains the chiral amine product.

    • The conversion can be monitored by HPLC. Under optimal conditions, high conversion (>95%) can be achieved with short residence times (e.g., 10 minutes).

    • Isolate the product via standard extraction procedures.

This biocatalytic approach provides outstanding efficiency and is well-suited for large-scale, sustainable manufacturing.[8]

G

Alternative 2: Chiral Pyrrolidines

The five-membered pyrrolidine ring is another ubiquitous scaffold in drug discovery.[6] Its non-planar "envelope" conformation allows for diverse spatial arrangements of substituents. A significant advantage is the ready availability of chiral pyrrolidines, such as L-proline, from the natural "chiral pool," which can serve as inexpensive starting materials.[6]

Synthetic Strategy: Chiral Pool Synthesis

This strategy involves using a readily available, inexpensive enantiopure natural product as a starting material and converting it through a series of chemical transformations into the desired building block.

Conceptual Protocol: Synthesis from L-proline

  • Starting Material: Begin with commercially available L-proline.

  • Functional Group Manipulations: Protect the amine and carboxylic acid functionalities.

  • Stereocontrolled Transformations: Utilize the existing stereocenter to direct the stereochemistry of subsequent reactions, such as alkylations or reductions, to install desired substituents at other positions on the ring.

  • Deprotection: Remove the protecting groups to yield the final chiral pyrrolidine building block.

This approach is robust but can sometimes lead to longer synthetic sequences compared to asymmetric catalysis.[8]

Comparative Performance Analysis

The choice of a chiral building block is a strategic decision based on synthetic feasibility, cost, scalability, and the desired structural features of the final drug molecule.

Feature(S)-2-Amino-5-methoxytetralinChiral PiperidinesChiral Pyrrolidines
Core Structure Rigid, bicyclic, conformationally constrainedFlexible, monocyclic, chair/boat conformationsFlexible, monocyclic, envelope/twist conformations
Primary Synthetic Routes Diastereomeric Resolution, Asymmetric Catalysis (incl. Biocatalysis)Asymmetric Catalysis (e.g., Hydrogenation), Biocatalysis, Chiral PoolChiral Pool (e.g., from proline), Asymmetric Catalysis
Typical Yield (Optimal) Resolution: ~29% (99.7% ee)[4]; Asymmetric: >80% (>99% ee)Biocatalysis: >95% conversion (>99% ee)[8]; Asymmetric Hydrogenation: >90% (>93% ee)[9]Chiral Pool: Route dependent, often multi-step; Asymmetric: >60% (>94% ee)[10]
Key Advantage Provides rigid scaffold mimicking neurotransmitter conformations; ideal for CNS targets.Highly prevalent in drugs; favorable PK/PD properties; synthetically versatile.Readily accessible from chiral pool; smaller ring size can be beneficial for target binding.
Potential Limitation More complex synthesis than simple monocycles; limited conformational flexibility.Higher flexibility can lead to off-target binding if not properly constrained.Can be susceptible to metabolic oxidation; synthesis of complex substitution patterns can be lengthy.
Prominent Drug Example Rotigotine[2]Solifenacin[11], RitalinVarenicline[12], Lisinopril

Strategic Selection Framework

The decision to use (S)-2-amino-5-methoxytetralin over a more common monocyclic scaffold is driven by the specific goals of the drug discovery program.

G Start Start: Need Chiral Amine for CNS Target Q1 Is conformational rigidity a primary design element? Start->Q1 Tetralin Select (S)-2-Amino- 5-methoxytetralin (High Rigidity) Q1->Tetralin Yes Monocycle Consider Monocyclic Scaffolds (Piperidine / Pyrrolidine) Q1->Monocycle No Q2 Is a 6-membered ring scaffold preferred? Monocycle->Q2 Piperidine Select Chiral Piperidine (Versatile, Favorable PK) Q2->Piperidine Yes Pyrrolidine Select Chiral Pyrrolidine (Chiral Pool Access, 5-membered) Q2->Pyrrolidine No

Conclusion

(S)-2-Amino-5-methoxytetralin stands as a powerful and highly valuable chiral building block, particularly when the goal is to design conformationally restricted ligands for CNS targets like dopamine receptors. Its rigid bicyclic structure provides a distinct advantage in achieving high receptor affinity and selectivity. While its synthesis can be more complex than that of simple monocyclic amines, modern asymmetric methods, especially biocatalysis, have made it readily accessible with excellent stereochemical control.

In contrast, chiral piperidines and pyrrolidines offer greater synthetic versatility and are often chosen for their favorable physicochemical properties and broad applicability across diverse target classes. The choice between these scaffolds is not a matter of inherent superiority but of strategic design. For researchers aiming to lock a pharmacophore into a specific bioactive conformation to mimic endogenous ligands, (S)-2-amino-5-methoxytetralin is an exceptional choice. For programs requiring broader scaffold exploration or leveraging the benefits of the chiral pool, piperidines and pyrrolidines remain indispensable tools in the medicinal chemist's arsenal.

References

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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (S)-2-amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For molecules like (S)-2-amino-5-methoxytetralin, a key building block and pharmacophore in neuroactive compounds, ensuring high enantiomeric purity is paramount. The presence of its (R)-enantiomer can lead to altered efficacy, off-target effects, or unforeseen toxicity. This guide provides an in-depth comparison of the three principal analytical techniques for confirming the enantiomeric purity of (S)-2-amino-5-methoxytetralin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs. Each described protocol is a self-validating system, grounded in established analytical principles and supported by experimental data from the scientific literature.

At a Glance: Comparison of Key Analytical Methods

The choice of analytical method is a strategic decision, balancing the need for accuracy, precision, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for the enantiomeric analysis of chiral primary amines like (S)-2-amino-5-methoxytetralin.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.Differential interaction of volatile diastereomeric derivatives with a standard achiral stationary phase.Formation of diastereomers (covalently with a CDA or non-covalently with a CSA) with distinct NMR signals.
Sample Derivatization Not typically required.Required to increase volatility and create diastereomers.Required (either covalent derivatization or non-covalent complexation).
Typical Analysis Time 10-30 minutes per sample.15-40 minutes per sample.5-15 minutes per sample (after derivatization).
Resolution (Rs) Excellent (often > 2.0).Very Good (often > 1.5).N/A (based on signal separation, Δδ).
Limit of Quantitation (LOQ) Low (typically < 0.1% of the minor enantiomer).Low (typically < 0.1% of the minor enantiomer).Higher (typically 1-5% of the minor enantiomer).[1]
Key Advantage Direct analysis, high resolution, and well-established for a wide range of compounds.[2]High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Rapid analysis and direct quantification by integration; no chromatographic separation needed.[3][4]
Key Disadvantage Requires specialized and often expensive chiral columns.Derivatization adds a sample preparation step and potential for analytical error.Lower sensitivity for detecting trace enantiomeric impurities.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its high resolving power and direct analysis capabilities.[2][5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column.

The Causality Behind the Separation

For primary aromatic amines like 2-amino-5-methoxytetralin, polysaccharide-based CSPs are particularly effective.[6] These phases, typically derivatives of cellulose or amylose coated on a silica support, form transient diastereomeric complexes with the analyte enantiomers. The chiral recognition mechanism is a multifactorial process involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6] The precise fit of the (S)-enantiomer versus the (R)-enantiomer into these chiral pockets dictates the difference in retention time.

Workflow for Chiral HPLC Analysis

NMR_Logic Analyte Racemic or Enantioenriched 2-amino-5-methoxytetralin Auxiliary Add Enantiopure Chiral Auxiliary (CDA or CSA) Analyte->Auxiliary Complex Formation of Diastereomeric Species (Covalent or Non-covalent) Auxiliary->Complex NMR Acquire 1H NMR Spectrum Complex->NMR Spectrum Observe Distinct Signals for Each Diastereomer NMR->Spectrum Quantify Quantify by Signal Integration to Determine %ee Spectrum->Quantify

Sources

A Comparative Guide to the Physicochemical Properties of (S)-2-amino-5-methoxytetralin Salts: Hydrochloride vs. Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate salt form is a pivotal decision.[1] The free base of an active pharmaceutical ingredient (API), such as (S)-2-amino-5-methoxytetralin, an important intermediate in the synthesis of the dopamine agonist Rotigotine, may possess suboptimal physicochemical properties that can hinder its development.[2][3] Salt formation provides an opportunity to modify these properties, including solubility, stability, hygroscopicity, and crystallinity, to enhance the drug's performance and manufacturability.[1]

This guide provides an in-depth comparison of two common salt forms of the chiral amine (S)-2-amino-5-methoxytetralin: the hydrochloride and the (S)-mandelate salts. While direct comparative studies on these specific salts are not extensively published, this guide synthesizes available data and established principles of pharmaceutical sciences to present a realistic and instructive comparison for researchers and drug development professionals. The insights herein are aimed at illustrating the rationale behind salt screening and characterization, and the impact of the counter-ion on the API's properties.

Physicochemical Characterization of (S)-2-amino-5-methoxytetralin Salts

A comprehensive understanding of the solid-state properties of different salt forms is essential for selecting the optimal candidate for further development. This involves a suite of analytical techniques to probe the crystalline structure, thermal behavior, and interaction with moisture.

Crystallinity Assessment by X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the characterization of crystalline solids.[4] Each crystalline form of a substance produces a unique diffraction pattern, which serves as a fingerprint for its identification.

  • (S)-2-amino-5-methoxytetralin Hydrochloride: As a salt of a small, strong acid, the hydrochloride salt is expected to be a highly crystalline solid.[5] Its XRPD pattern would likely exhibit sharp, well-defined peaks, indicating a high degree of crystalline order. A representative XRPD pattern for an amine hydrochloride salt is shown in Figure 1.

  • (S)-2-amino-5-methoxytetralin (S)-Mandelate: The (S)-mandelate salt is described as a white to off-white crystalline solid.[6][7] Mandelic acid is a larger, chiral organic acid, and its salt with a chiral amine can lead to complex crystal packing. The XRPD pattern would also be characteristic of a crystalline material, but may differ significantly from the hydrochloride salt in peak positions and intensities due to the different crystal lattice.

Table 1: Illustrative Comparison of XRPD Data

Parameter(S)-2-amino-5-methoxytetralin HydrochlorideThis compound
Appearance White crystalline solidWhite to off-white crystalline solid[6][7]
Crystallinity Highly CrystallineCrystalline
Illustrative 2θ Peaks 13.9°, 18.2°, 19.1°, 23.0°, 27.2°[8]Distinct peaks, expected to differ from HCl salt
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like DSC and TGA are crucial for determining the melting point, thermal stability, and presence of solvates or hydrates in a salt form.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] For a crystalline salt, DSC analysis will show a sharp endothermic peak corresponding to its melting point. The melting point is a key indicator of the salt's lattice energy and stability. The hydrochloride salt, with its smaller counter-ion, might be expected to have a higher melting point than the mandelate salt.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] This is particularly useful for detecting the presence of water or residual solvents. A significant weight loss at temperatures below the melting point could indicate the presence of a hydrate or solvate, or the release of trapped solvent. For both the hydrochloride and mandelate salts, an ideal TGA thermogram would show no significant weight loss until the decomposition temperature is reached.

Table 2: Illustrative Comparison of Thermal Analysis Data

Parameter(S)-2-amino-5-methoxytetralin HydrochlorideThis compound
Melting Point (DSC) Expected to be a sharp endotherm, typically >200°C for amine hydrochlorides.Expected to be a sharp endotherm, potentially lower than the HCl salt due to the larger counter-ion.
Thermal Stability (TGA) Stable with no significant weight loss until decomposition.Stable with no significant weight loss until decomposition.
Decomposition Temp. High, characteristic of a stable salt.High, characteristic of a stable salt.
Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter that can affect the stability, flowability, and processing of a drug substance.[11] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).

  • (S)-2-amino-5-methoxytetralin Hydrochloride: Hydrochloride salts of amines can sometimes be hygroscopic.[1] A DVS analysis would quantify the extent of water uptake. A non-hygroscopic or slightly hygroscopic nature is generally preferred for ease of handling and formulation.

  • This compound: The larger, more hydrophobic mandelate counter-ion might be expected to impart a lower hygroscopicity to the salt compared to the hydrochloride. DVS analysis would confirm this and provide a quantitative comparison.

Table 3: Illustrative Comparison of Hygroscopicity Data

Parameter(S)-2-amino-5-methoxytetralin HydrochlorideThis compound
Hygroscopicity Potentially slightly to moderately hygroscopic.[1]Expected to be less hygroscopic than the hydrochloride salt.
Water Uptake at 80% RH Illustrative: 1-2%Illustrative: <0.5%
Physical Form after DVS Should remain crystalline.Should remain crystalline.
Aqueous Solubility

Enhanced aqueous solubility is often a primary goal of salt formation.[12] The choice of counter-ion can significantly impact the solubility of the parent API.

  • (S)-2-amino-5-methoxytetralin Hydrochloride: The hydrochloride salt of a basic amine is generally expected to have significantly higher aqueous solubility than the free base, especially in acidic to neutral pH ranges.[13]

  • This compound: The mandelate salt is reported to be slightly soluble in water.[6] While likely more soluble than the free base, its solubility might be lower than that of the hydrochloride salt due to the larger, more organic nature of the mandelate counter-ion.

Table 4: Illustrative Comparison of Aqueous Solubility Data

Parameter(S)-2-amino-5-methoxytetralin HydrochlorideThis compound
Aqueous Solubility HighSlightly soluble[6]
Illustrative Solubility (pH 7.4) >10 mg/mL1-5 mg/mL
pH of Saturated Solution AcidicSlightly acidic

Experimental Protocols

X-Ray Powder Diffraction (XRPD)
  • A small amount of the salt powder is gently packed into a sample holder.

  • The sample is placed in an XRPD instrument.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram is analyzed for peak positions and intensities.

Differential Scanning Calorimetry (DSC)
  • A few milligrams of the salt are accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured and plotted against temperature.

Thermogravimetric Analysis (TGA)
  • A few milligrams of the salt are placed in a TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored and plotted against temperature.

Dynamic Vapor Sorption (DVS)
  • A small amount of the salt is placed on a microbalance in the DVS instrument.

  • The sample is dried under a stream of dry nitrogen until a stable weight is achieved.

  • The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

  • The change in sample mass is recorded at each RH step until equilibrium is reached.

  • A desorption curve can also be generated by decreasing the RH in a similar manner.

Equilibrium Solubility
  • An excess amount of the salt is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved API in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Salt_Formation_and_Characterization_Workflow cluster_0 Salt Formation cluster_1 Physicochemical Characterization API (S)-2-amino-5-methoxytetralin (Free Base) Crystallization Crystallization API->Crystallization Counterion Counter-ion (e.g., HCl, (S)-Mandelic Acid) Counterion->Crystallization Solvent Solvent System Solvent->Crystallization Salt Salt Form (Hydrochloride or Mandelate) Crystallization->Salt XRPD XRPD (Crystallinity) Salt->XRPD Solid Sample DSC_TGA DSC/TGA (Thermal Properties) Salt->DSC_TGA Solid Sample DVS DVS (Hygroscopicity) Salt->DVS Solid Sample Solubility Solubility (Aqueous) Salt->Solubility Solid Sample

Caption: Workflow for salt formation and physicochemical characterization.

Conclusion

The selection of an appropriate salt form is a multi-faceted challenge that requires a thorough understanding of the physicochemical properties of each candidate. This guide has provided a comparative overview of the hydrochloride and (S)-mandelate salts of (S)-2-amino-5-methoxytetralin.

Based on this illustrative comparison, the hydrochloride salt would likely be favored for applications requiring high aqueous solubility. However, its potential for hygroscopicity would need to be carefully evaluated and managed. The (S)-mandelate salt , on the other hand, may offer advantages in terms of lower hygroscopicity and potentially different crystal packing that could be beneficial for formulation and stability. Its lower aqueous solubility might be a limiting factor for some applications but could be advantageous for others, such as sustained-release formulations.

Ultimately, the choice of the optimal salt form will depend on the specific requirements of the intended drug product and its route of administration. A comprehensive experimental screening and characterization of a range of salt forms, as outlined in this guide, is essential for making an informed and scientifically sound decision in the drug development process.

References

  • PubChem. (S)-2-amino-5-methoxytetralin hydrochloride. National Center for Biotechnology Information. [Link]

  • Qingmu Pharmaceutical. (2024). Understanding the Chemical Properties of Rotigotine API. [Link]

  • Tradeindia. This compound. [Link]

  • ResearchGate. (2024). Short Synthesis of Dopamine Agonist Rotigotine. [Link]

  • Google Patents. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Iraqi Academic Scientific Journals. (2024). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. [Link]

  • Google Patents. (2010).
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Veeprho. This compound. [Link]

  • ResearchGate. Synthesis of rotigotine. [Link]

  • Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Pharmaceutical Technology. (2005). Salt Selection in Drug Development. [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PubChem. (S)-5-Methoxy-2-aminotetralin. National Center for Biotechnology Information. [Link]

  • Hangzhou Longshine Bio-Tech. This compound 439133-67-2. [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • National Institutes of Health. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • DC Chemicals. (s)-2-Amino-5-methoxytetralin hydrochloride. [Link]

  • ResearchGate. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • British Journal of Clinical Pharmacology. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]

  • ResearchGate. (2025). ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. [Link]

  • National Institutes of Health. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 2-Amino-5-Methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise three-dimensional arrangement of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-amino-5-methoxytetralin, a key scaffold in the development of ligands for dopamine and serotonin receptors. Understanding the stereoselective interactions of these enantiomers is paramount for researchers in drug discovery and development aiming to design more selective and efficacious therapeutic agents.

Introduction: The Significance of Chirality in Neuropharmacology

2-Amino-5-methoxytetralin is a rigid analog of the neurotransmitter dopamine, where the ethylamine side chain is constrained within a tetralin ring system. This structural constraint reduces conformational flexibility, providing a valuable tool for probing the topographies of dopamine and serotonin receptor binding pockets. The presence of a chiral center at the C2 position of the aminotetralin core gives rise to two enantiomers, (R)- and (S)-2-amino-5-methoxytetralin, which exhibit markedly different pharmacological profiles. This guide will dissect these differences, offering insights into the structure-activity relationships that govern their interactions with key G protein-coupled receptors (GPCRs) implicated in a myriad of neurological and psychiatric disorders.

Comparative Analysis of Receptor Binding and Functional Activity

The primary targets for 2-amino-5-methoxytetralin enantiomers are the dopamine D2-like receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes. The stereochemistry at the C2 position dictates not only the binding affinity but also the functional outcome of the receptor-ligand interaction, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Dopamine Receptor Interactions: A Tale of Two Enantiomers

Studies on C5-oxygenated 2-aminotetralin derivatives have revealed a distinct stereoselectivity at dopamine receptors. While both the (R)- and (S)-enantiomers are capable of binding to these receptors, their functional activities are diametrically opposed.[1] The (S)-enantiomer is consistently associated with agonist activity, effectively activating the receptor's signaling cascade. In stark contrast, the (R)-enantiomer and its derivatives tend to exhibit antagonist or even inverse agonist properties at the dopamine D2A receptor.[2]

This functional divergence is a crucial consideration in drug design. For instance, (S)-2-amino-5-methoxytetralin serves as a key intermediate in the synthesis of potent dopamine D2 agonists being investigated for the treatment of Parkinson's disease. Conversely, the antagonist properties of the (R)-enantiomer could be exploited in the development of antipsychotic agents.

Table 1: Comparative Dopamine Receptor Activity Profile of 2-Amino-5-Methoxytetralin Enantiomers (Inferred from Derivatives)

EnantiomerReceptor SubtypePredominant Functional ActivityPotential Therapeutic Application
(S)-2-amino-5-methoxytetralin D2-like (D2, D3, D4)AgonistAnti-Parkinsonian
(R)-2-amino-5-methoxytetralin D2AAntagonist / Inverse AgonistAntipsychotic

Note: This table is based on findings from studies on closely related derivatives and highlights the general trend in functional activity.

Serotonin Receptor Interactions: The Preeminence of the (S)-Configuration

The serotonin system, with its diverse array of receptor subtypes, is another major target for 2-aminotetralin derivatives. Research on 5-substituted-2-aminotetralins (5-SATs) has demonstrated a significant stereoselective preference for the (S)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3] This preference for the (2S) configuration often translates to higher binding affinity.[3] The functional consequence of this binding is typically agonism, though the potency and efficacy can vary depending on the specific substitutions on the aminotetralin scaffold.[4]

The high affinity and agonist activity of (S)-2-aminotetralin derivatives at 5-HT1A receptors, for example, make them interesting candidates for anxiolytic and antidepressant therapies. The interaction with 5-HT1B and 5-HT1D receptors suggests potential applications in migraine treatment. The (R)-enantiomers, in contrast, generally display significantly lower affinity at these serotonin receptor subtypes.

Table 2: Comparative Serotonin Receptor Affinity of 5-Substituted-2-Aminotetralin Enantiomers

Compound (Derivative)Receptor(S)-Enantiomer Ki (nM)(R)-Enantiomer Ki (nM)Fold Selectivity (R/S)
5-F-N,N-diMe-2-AT5-HT1A0.3>1000>3333
5-F-N,N-diMe-2-AT5-HT1B1035035
5-F-N,N-diMe-2-AT5-HT1D210050

Data adapted from a study on 5-fluoro-N,N-dimethyl-2-aminotetralin, a close analog of 2-amino-5-methoxytetralin, to illustrate the principle of stereoselectivity.[3]

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of the (R)- and (S)-enantiomers of 2-amino-5-methoxytetralin, a series of in vitro assays are essential. The following are representative protocols for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-2-amino-5-methoxytetralin at a target receptor (e.g., human dopamine D2 receptor).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and competing enantiomer prep4->assay1 assay2 Separate bound from free radioligand by vacuum filtration assay1->assay2 assay3 Quantify radioactivity on filters assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Competition Binding:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound ((R)- or (S)-2-amino-5-methoxytetralin).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins coupled to the receptor of interest, providing an indication of agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of (R)- and (S)-2-amino-5-methoxytetralin as agonists at a Gi/o-coupled receptor (e.g., human 5-HT1A receptor).

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activation gtp GTP g_protein->gtp Binding gdp GDP g_protein->gdp Release g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma agonist (S)-Enantiomer agonist->receptor effector Downstream Effector (e.g., Adenylyl Cyclase Inhibition) g_alpha->effector

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of (S)-2-Amino-5-methoxytetralin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the rigorous analysis of (S)-2-Amino-5-methoxytetralin, the integrity of their results hinges on the quality of the reference standards employed. This guide provides an in-depth comparison of commercially available reference standards for this critical compound, which serves as a key intermediate in the synthesis of Rotigotine, a dopamine agonist used in the management of Parkinson's disease.[1][2] Beyond a simple product listing, this document delves into the causality behind experimental choices and provides actionable, field-proven protocols to ensure the trustworthiness and accuracy of your analytical workflows.

The Imperative of High-Quality Reference Standards

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, strength, and quality of a drug substance or product.[3][4][5] The use of a reliable reference standard is not merely a matter of best practice; it is a foundational requirement for regulatory compliance and the generation of scientifically valid and reproducible data. For (S)-2-Amino-5-methoxytetralin, a chiral compound where stereoisomeric purity is paramount, the quality of the reference standard directly impacts the accuracy of assays, impurity profiling, and stability studies.

Comparison of Commercially Available Reference Standards

(S)-2-Amino-5-methoxytetralin is commercially available primarily in two salt forms: hydrochloride and mandelate. The choice between these forms often depends on the specific analytical application and solubility requirements. Below is a comparative overview of offerings from various suppliers. It is critical to note that while suppliers may make claims of high purity and compliance with pharmacopeial standards, a thorough evaluation of the Certificate of Analysis (CoA) is essential before procurement. A comprehensive CoA should provide detailed results from various analytical techniques, including purity assessment by chromatography, identity confirmation by spectroscopy, and information on residual solvents and inorganic impurities.

SupplierProduct NameCAS NumberSalt FormStated Purity/ComplianceNoteworthy Information
Veeprho (S)-2-Amino-5-methoxytetralin (S)-Mandelate439133-67-2(S)-MandelateMeticulously characterized, complies with USP, EMA, JP, and BP requirements.[1]Supported by a detailed Structure Elucidation Report (SER).[1]
LGC Standards This compound439133-67-2(S)-MandelateManufactured under ISO/IEC 17025 and accompanied by an extensive Certificate of Analysis.A leading provider of reference standards with a strong reputation for quality.
CymitQuimica (S)-2-Amino-5-methoxytetralin HCl58349-17-0HydrochlorideMinimum 95% purity.[6]ISO 9001 and ISO 14001 certified.[6] The stated minimum purity may not be sufficient for use as a primary reference standard without further characterization.
Jigs Chemical This compound439133-67-2(S)-MandelateOffers material with documentation support from manufacturers.[7]Acts as a global sourcing company for pharmaceutical intermediates and APIs.[7]
Viwit This compound439133-67-2(S)-MandelateDescribed as a white or off-white crystalline solid.[8]An intermediate for Rotigotine.[8]

Expert Insight: When selecting a reference standard, prioritize suppliers who provide a comprehensive Certificate of Analysis from an accredited laboratory. For quantitative applications, a standard with a purity of ≥98% is recommended. The (S)-mandelate salt form may offer advantages in terms of crystallinity and stability, which are desirable properties for a reference standard.

Analytical Workflows for the Characterization and Quantification of (S)-2-Amino-5-methoxytetralin

The following section outlines detailed experimental protocols for the analysis of (S)-2-Amino-5-methoxytetralin. These methods are designed to be self-validating systems, ensuring the integrity of the generated data.

Workflow for Purity and Enantiomeric Purity Assessment by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like (S)-2-Amino-5-methoxytetralin.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 0.1 mg/mL in mobile phase) hplc_system HPLC System with Chiral Column (e.g., polysaccharide-based) prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) prep_sample->hplc_system method Isocratic Elution (e.g., Hexane:Ethanol:DEA) hplc_system->method detection UV Detection (e.g., 220 nm) method->detection peak_integration Integrate Peaks for (S) and (R) enantiomers detection->peak_integration purity_calc Calculate Chemical Purity (% Area) peak_integration->purity_calc ee_calc Calculate Enantiomeric Excess (% ee) peak_integration->ee_calc NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation dissolve Dissolve sample in deuterated solvent (e.g., D2O or CDCl3) acquire_1h Acquire 1H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire 13C NMR Spectrum dissolve->acquire_13c acquire_2d Acquire 2D NMR (e.g., HSQC, HMBC) (Optional, for detailed structural analysis) dissolve->acquire_2d assign_signals Assign signals to protons and carbons acquire_1h->assign_signals acquire_13c->assign_signals acquire_2d->assign_signals compare Compare with expected structure and literature data assign_signals->compare confirm Confirm structure and identify impurities compare->confirm GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize sample with a suitable reagent (e.g., a chiral acylating agent) gcms_system GC-MS System with an achiral column derivatize->gcms_system separation Temperature-programmed separation gcms_system->separation detection_ms Mass Spectrometric Detection separation->detection_ms chromatogram Analyze chromatogram for diastereomer separation detection_ms->chromatogram mass_spectra Analyze mass spectra for identification detection_ms->mass_spectra quantify Quantify impurities chromatogram->quantify

Sources

A Senior Application Scientist’s Guide to Cross-Validation of HPLC and Chiral SFC for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

In pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical quality attribute that can dictate the line between therapy and toxicity. Enantiomers, non-superimposable mirror-image molecules, can possess profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the FDA mandate rigorous characterization and quantification of the enantiomeric purity of chiral drug substances.[3][4]

This guide provides an in-depth comparison of two cornerstone techniques for this task: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, describe self-validating protocols, and detail a robust cross-validation workflow. Cross-validation, the process of comparing results from two distinct analytical techniques, provides the highest degree of confidence in the reported enantiomeric excess (e.e.), ensuring data integrity for regulatory submission and clinical success.[1][5][6]

Fundamental Principles: A Tale of Two Mobile Phases

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral environment.[7] This is most commonly achieved using a Chiral Stationary Phase (CSP). The CSP interacts with the two enantiomers to form transient, diastereomeric complexes with slightly different energy levels, leading to differential retention times and, thus, separation.[8] The primary difference between chiral HPLC and chiral SFC lies in the nature of the mobile phase used to transport the analyte through the CSP.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC utilizes liquid mobile phases. For chiral separations, this often involves normal-phase chromatography, using non-polar solvents like hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol).[1] While effective, this approach generates significant volumes of hazardous organic solvent waste. Reversed-phase HPLC, using aqueous-organic mobile phases, is also used but is generally less common for chiral separations. HPLC is a mature, robust, and widely accessible technique with a vast library of established methods.[9][10]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[11] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For practical applications, small amounts of polar organic solvents (modifiers), such as methanol or ethanol, are added to the CO₂ to modulate mobile phase strength and analyte solubility.[] The key physical properties of supercritical CO₂—low viscosity and high diffusivity—are central to SFC's primary advantages.[13]

Performance Metrics: A Head-to-Head Comparison

The choice between HPLC and SFC is driven by a trade-off between speed, efficiency, environmental impact, and instrument availability. SFC has emerged as a powerful alternative to normal-phase HPLC, offering significant advantages in several key areas.[9][14]

Performance ParameterChiral HPLC (Normal-Phase)Chiral SFCKey Considerations & Causality
Analysis Speed Slower (Typical run times 10-30 min)3-10x Faster (Typical run times 1-5 min)The low viscosity of supercritical CO₂ allows for much higher optimal flow rates (e.g., 3-5 mL/min) without generating excessive backpressure, drastically reducing run times.[13][15]
Resolution (Rs) Generally high, but at the cost of longer run times.[9]Often provides superior or equivalent resolution in shorter times.[1][16]The high diffusivity of the mobile phase in SFC enhances mass transfer between the mobile and stationary phases, leading to sharp, efficient peaks and high resolution.[13]
Solvent Consumption High (e.g., >90% hexane/heptane)Significantly Lower (<50% organic modifier, rest is CO₂)SFC is considered a "green chemistry" technique as it drastically reduces the use of hazardous organic solvents, lowering both purchase and disposal costs.[9][17]
Throughput LowerHighFaster analysis times and rapid column equilibration between injections enable high-throughput screening, which is crucial in drug discovery.[18][19]
Column Equilibration SlowerFasterThe gaseous nature of the SFC mobile phase allows for very rapid changes in composition and re-equilibration of the column, a significant advantage in method development.[16]
Method Development Well-established, but can be time-consuming.Faster screening of columns and modifiers is possible due to short run times.The same polysaccharide-based CSPs are used for both techniques, allowing for transferability of chiral recognition principles.[20]
Cost Lower initial instrument cost. Higher solvent and waste disposal costs.Higher initial instrument cost. Lower operational costs due to reduced solvent usage.[15]The total cost of ownership should be considered, where SFC can become more economical over time, especially in high-throughput environments.
The Cross-Validation Workflow: A System of Checks and Balances

Cross-validation is a formal process to demonstrate that two distinct methods provide equivalent results, thereby ensuring the accuracy and reliability of the analytical data.[21] This is particularly important when replacing a legacy HPLC method with a modern SFC method or when requiring an orthogonal method for confirmation.

G cluster_2 Cross-Validation & Analysis HPLC_Dev Develop & Optimize HPLC Method HPLC_Val Validate HPLC Method (per ICH Q2(R2)) HPLC_Dev->HPLC_Val Samples Prepare Sample Set (e.g., API, stressed samples, formulation at various conc.) HPLC_Val->Samples SFC_Dev Develop & Optimize SFC Method SFC_Val Validate SFC Method (per ICH Q2(R2)) SFC_Dev->SFC_Val Finalized Method SFC_Val->Samples Analyze_HPLC Analyze Samples with Validated HPLC Samples->Analyze_HPLC Analyze_SFC Analyze Samples with Validated SFC Samples->Analyze_SFC Compare Compare Results (e.g., % e.e., impurities) Analyze_HPLC->Compare Analyze_SFC->Compare Report Generate Report: Equivalence Assessment Compare->Report

Caption: A logical workflow for the cross-validation of two independent analytical methods for chiral purity.

Experimental Protocols: From Theory to Practice

Detailed and well-documented protocols are the foundation of reproducible and validatable analytical methods. Below are representative protocols for determining the enantiomeric excess of a hypothetical chiral compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based CSP, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (IPA) (90:10, v/v). Causality: This is a typical normal-phase eluent. Hexane provides the weak solvent strength while IPA acts as the polar modifier to elute the compound and facilitate chiral recognition.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Causality: Maintaining a constant, controlled temperature is crucial for reproducible retention times and selectivity.

    • Detection: UV detection at the analyte's maximum absorbance wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Validation Parameters (per ICH Q2(R2) Guidelines[22]):

    • Specificity: Analyze blank solvent, the desired enantiomer, the undesired enantiomer, and the racemic mixture to ensure baseline separation and no interference.[1]

    • Linearity: Prepare a series of solutions of the minor enantiomer over a defined range (e.g., 0.05% to 1.0% of the major enantiomer concentration) and assess the linearity of the peak area response.

    • Accuracy & Precision: Analyze samples spiked with known amounts of the minor enantiomer at different levels (e.g., LOQ, 100%, 150% of the specification limit) on different days and by different analysts.[4][23]

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.

  • Instrumentation:

    • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back-pressure regulator (BPR), and a PDA detector.

  • Chromatographic Conditions:

    • Chiral Column: Same column as HPLC for direct comparison, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ (Eluent A) and Methanol (Eluent B). A typical gradient might run from 5% to 40% Methanol over 3-5 minutes. Causality: Methanol is a common polar modifier. A gradient is used to quickly elute the compounds while ensuring sufficient resolution.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar. Causality: The BPR maintains the pressure required to keep CO₂ in its supercritical state throughout the system.

    • Column Temperature: 40°C.

    • Detection: UV/PDA detection at the appropriate wavelength.

  • Sample Preparation:

    • Dissolve the sample in the modifier solvent (e.g., methanol) or a suitable solvent mixture.

  • Validation Parameters:

    • Follow the same validation principles (Specificity, Linearity, Accuracy, Precision, LOQ) as outlined in the HPLC protocol, adapting them to the SFC method's performance characteristics.

G start Define Analyte & Separation Goal col_select Select Diverse CSPs (e.g., Polysaccharide, Pirkle, Cyclodextrin) start->col_select mob_select Select Mobile Phase Modes (HPLC: NP, RP, Polar Organic) (SFC: Modifiers like MeOH, EtOH) start->mob_select screen Perform Screening Runs (Fast Gradients) col_select->screen mob_select->screen eval Evaluate Results: - Resolution (Rs > 1.5?) - Peak Shape - Analysis Time screen->eval decision Separation Achieved? eval->decision decision->col_select No optimize Optimize Conditions (Isocratic/Gradient, Flow, Temp, Additives) decision->optimize Yes validate Validate Final Method (per ICH Q2(R2)) optimize->validate

Caption: A generalized workflow for chiral method development, emphasizing the initial screening phase.

Discussion: Making the Right Choice

For laboratories focused on high-throughput screening, rapid method development, and sustainable ("green") chemistry , SFC is an increasingly compelling choice.[9] Its primary advantages of speed and reduced organic solvent consumption can lead to significant long-term cost savings and increased productivity.[15][17] The technique has matured significantly, with modern instruments offering robustness and reproducibility comparable to HPLC.[13]

HPLC remains the reliable workhorse and is a pragmatic choice when instrument availability is limited or for laboratories that do not have the throughput demands to justify the initial capital investment in SFC.[9] Its vast historical database of applications provides a solid foundation for method development.

Ultimately, the gold standard is to have orthogonal capabilities. By developing and cross-validating both a chiral HPLC and a chiral SFC method, a drug development program builds an unimpeachable analytical foundation, ensuring the highest confidence in the stereochemical purity of its compounds. This dual-methodology approach provides flexibility and robustness to the overall quality control strategy.

References

  • A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Benchchem.
  • Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Wiley Online Library.
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  • A Comparative Guide: HPLC vs.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-5-methoxytetralin (S)-mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel compounds like (S)-2-Amino-5-methoxytetralin (S)-mandelate demands the highest standards of safety and procedural excellence. This molecule, a salt formed from an aminotetralin base and mandelic acid, requires careful handling due to the toxicological profile of its constituent parts. This guide moves beyond a simple checklist, providing a risk-based, procedural framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety that validates itself through rigorous, evidence-based practices, ensuring the protection of personnel and the integrity of our research.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with a chemical is the foundational step for selecting appropriate PPE. While a specific Safety Data Sheet (SDS) for the mandelate salt may be sparse, we can establish a robust safety protocol by assessing the hazards of the parent amine, (S)-2-Amino-5-methoxytetralin, typically available as a hydrochloride salt, and the acidic mandelate counter-ion.

The hydrochloride salt of the active amine presents several significant hazards according to the Globally Harmonized System (GHS).[1][2] These classifications form the basis of our PPE strategy.

Hazard StatementGHS ClassificationPractical Implication in the Laboratory
H301 / H302 Acute Toxicity, Oral (Category 3/4)Toxic or harmful if swallowed.[1][2][3] Accidental ingestion via contaminated hands is a primary risk.
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2] Direct contact with the solid or solutions can lead to dermatitis.
H317 Skin Sensitization (Category 1)May cause an allergic skin reaction.[1] Repeated exposure may lead to an allergic response.
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.[2] Airborne powder or splashes pose a significant risk to vision.
H335 Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[2] Inhalation of the fine crystalline powder can irritate the respiratory tract.
H370 Specific Target Organ Toxicity, Single Exposure (Category 1)Causes damage to organs.[1] This high-level hazard underscores the need to prevent all routes of exposure.
H410 / H413 Hazardous to the Aquatic EnvironmentVery toxic/May cause long-lasting harmful effects to aquatic life.[1][3] Dictates stringent disposal protocols to prevent environmental release.

The mandelic acid component, while less acutely toxic, is an alpha-hydroxy acid known to cause skin irritation, especially at higher concentrations.[4][5] Therefore, the PPE chosen must protect against the combined hazards of both the amine and the acid.

Core PPE Requirements: A Multi-Layered Defense

Based on the identified hazards, a multi-layered PPE approach is mandatory. The selection should be based on the specific task being performed, with an increase in protection for procedures with a higher risk of exposure (e.g., handling large quantities, potential for aerosolization).

Eye and Face Protection
  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields are the absolute minimum for any work in the laboratory where this compound is present.

  • Recommended for Solids: When weighing or transferring the solid compound, which is typically an off-white to pale yellow crystalline solid,[6] chemical splash goggles are required . Goggles provide a full seal around the eyes, offering superior protection against airborne particulates compared to safety glasses.

  • Required for Splash Risk: When working with solutions, particularly during transfers or heating, a face shield worn over chemical splash goggles is necessary to protect the entire face.

Skin and Body Protection
  • Gloves: Chemically resistant, powder-free gloves are essential. Nitrile or neoprene gloves are preferred for their resistance to a broad range of chemicals.[7] Always double-check glove compatibility with any solvents being used. Gloves should be inspected for pinholes or tears before each use and removed promptly if contaminated, using the proper technique to avoid skin contact.

  • Lab Coat/Gown: A clean, buttoned lab coat is mandatory to protect skin and personal clothing. For tasks involving larger quantities (e.g., >10g) or a significant risk of splashing, a chemically resistant apron or a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[7]

  • Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.

Respiratory Protection

The potential for respiratory irritation (H335) from airborne powder is a key concern.

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and handling of the solid this compound must be performed inside a certified chemical fume hood .

  • Personal Respiratory Protection: In the rare event that a fume hood is not available or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator, such as an N95 filtering facepiece for particulates or a half-mask elastomeric respirator with P100 (particulate) filters, should be used. Personnel must be properly fit-tested and trained in the use of such equipment.[8]

Operational Protocol: Weighing and Preparing a Stock Solution

This step-by-step procedure integrates the PPE requirements into a common laboratory workflow to minimize exposure risk.

  • Preparation:

    • Don the core PPE: buttoned lab coat, safety glasses, and nitrile gloves.

    • Post a sign indicating that a toxic chemical is in use.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) inside the chemical fume hood.

  • Weighing the Compound:

    • Inside the fume hood, upgrade eye protection to chemical splash goggles .

    • Carefully retrieve the container of this compound.

    • Open the container and use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Minimize any disturbance that could create airborne dust.

    • Securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed powder into the designated vial.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Cap the vial securely. If vortexing or sonicating, ensure the cap is tightly sealed to prevent leaks.

  • Cleanup:

    • Dispose of the contaminated weigh boat and any cleaning materials (e.g., wipes) into a dedicated, labeled hazardous waste container (see Section 5).

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order: gloves first, followed by goggles, and then the lab coat.

    • Immediately wash hands thoroughly with soap and water after the procedure is complete.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_execution Phase 2: Task-Specific PPE Selection cluster_final Phase 3: Final Action start Task: Handle this compound assess_task Assess Task: - Weighing Solid? - Making Solution? - Large or Small Scale? start->assess_task base_ppe Don Base PPE: - Lab Coat - Nitrile Gloves - Closed-toe Shoes assess_task->base_ppe is_solid Handling Solid Powder? base_ppe->is_solid is_splash Risk of Splash? is_solid->is_splash No (Solution only) goggles Wear Chemical Goggles is_solid->goggles Yes face_shield Add Face Shield is_splash->face_shield Yes safety_glasses Safety Glasses (Minimum) is_splash->safety_glasses No fume_hood Work in Fume Hood fume_hood->is_splash goggles->fume_hood proceed Proceed with Task face_shield->proceed safety_glasses->proceed

Caption: PPE selection workflow for handling the target compound.

Disposal Plan: Environmental Responsibility

Given the compound's high aquatic toxicity (H410), proper waste management is not just a regulatory requirement but an ethical imperative.[3]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix this waste with other waste streams.

  • Container Management: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene) for solid waste. Keep the container closed when not in use and store it in a designated satellite accumulation area.

  • Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain.

  • Final Disposal: The final disposal method for this class of chemical waste is typically high-temperature incineration by a licensed environmental waste management contractor.[10][11] This method is effective for destroying complex organic molecules and preventing their release into the environment. Always follow your institution's specific hazardous waste disposal procedures.

By adhering to these detailed protocols, we can ensure a safe laboratory environment while handling this compound, upholding our commitment to personnel safety, scientific integrity, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.